2-Morpholinonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXHZQXRAOOEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377170 | |
| Record name | 2-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-37-5 | |
| Record name | 2-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Morpholinonicotinonitrile basic properties
An In-depth Technical Guide to the Basic Properties of 2-Morpholinonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical characteristics, outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic signature for unambiguous identification. By contextualizing its structural features within the broader landscape of drug development, this guide serves as a foundational resource for researchers aiming to leverage this scaffold in the design of novel therapeutic agents.
Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The nicotinonitrile framework is a well-established pharmacophore present in numerous biologically active compounds, prized for its ability to engage in various non-covalent interactions and its synthetic versatility.[1] When combined with a morpholine moiety—a group frequently incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties—the resulting molecule, this compound, emerges as a highly valuable building block for library synthesis and lead optimization campaigns.
This guide provides an in-depth examination of the core physicochemical and spectroscopic properties of this compound, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and characterization.
Chemical and Physical Properties
The integration of the electron-withdrawing nitrile group, the basic morpholine ring, and the aromatic pyridine core endows this compound with a unique set of properties crucial for its handling, reactivity, and biological disposition.
| Property | Value | Rationale & Implications |
| IUPAC Name | 2-(Morpholin-4-yl)pyridine-3-carbonitrile | Systematic nomenclature for unambiguous identification. |
| Molecular Formula | C₁₀H₁₁N₃O | Derived from its constituent atoms. |
| Molecular Weight | 189.22 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on similar heterocyclic compounds. |
| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Ethanol) and poorly soluble in water.[2] | The morpholine group enhances polarity, but the overall aromatic structure limits aqueous solubility. This is a common profile for drug-like molecules. |
| pKa (Predicted) | ~4-5 | The most basic site is the nitrogen of the morpholine ring. Its basicity is reduced by the electron-withdrawing effect of the attached aromatic ring. This pKa suggests it will be partially protonated at physiological pH. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids or bases, which could lead to hydrolysis of the nitrile group.[2] | Standard handling procedures are sufficient. Care should be taken to avoid extreme pH conditions during storage or reaction workups to preserve the nitrile functionality. |
Synthesis and Purification
The most logical and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyridine ring; the presence of the ring nitrogen and the strongly electron-withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.
Synthetic Workflow
The reaction proceeds by displacing a suitable leaving group, typically a halide such as chloride, from the 2-position of the nicotinonitrile precursor with morpholine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: SNAr Reaction
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to workup and purification.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloronicotinonitrile (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent and Reagent Addition: Add dry DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 equiv) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine. The water washes are critical for removing the high-boiling point DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides precise information about the chemical environment of each proton and carbon atom. The morpholine ring exhibits a characteristic pattern with two distinct triplets for the methylene groups due to the different electronic environments of the adjacent nitrogen and oxygen atoms.[3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.3 | dd | 1H | H6 (Pyridine) | Downfield due to aromaticity and proximity to ring nitrogen. |
| ~7.6 | dd | 1H | H4 (Pyridine) | Downfield due to aromaticity and deshielding by the nitrile group. |
| ~6.8 | dd | 1H | H5 (Pyridine) | Least deshielded pyridine proton. |
| ~3.8 | t | 4H | H8/H9 (Morpholine, -CH₂-O) | Deshielded by the adjacent electronegative oxygen atom.[3] |
| ~3.5 | t | 4H | H7/H10 (Morpholine, -CH₂-N) | Less deshielded than the O-adjacent protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 | C2 (Pyridine) |
| ~153 | C6 (Pyridine) |
| ~140 | C4 (Pyridine) |
| ~118 | C≡N (Nitrile) |
| ~115 | C5 (Pyridine) |
| ~105 | C3 (Pyridine) |
| ~67 | C8/C9 (Morpholine, -CH₂-O) |
| ~48 | C7/H10 (Morpholine, -CH₂-N) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The most diagnostic peak for this molecule is the strong, sharp absorption from the nitrile (C≡N) triple bond.[5]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (Morpholine) |
| ~2230-2220 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| ~1250-1050 | Strong | C-O-C Stretch | Ether (Morpholine) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[6]
Predicted MS Data
| Parameter | Value | Description |
|---|---|---|
| Calculated Exact Mass | 189.0902 | For C₁₀H₁₁N₃O |
| [M]⁺ | m/z 189 | The molecular ion peak. |
| [M+1]⁺ | m/z 190 | Expected with an intensity of ~11% relative to [M]⁺ due to the natural abundance of ¹³C. |
Plausible Fragmentation Pathway A primary fragmentation route would involve the cleavage of the C-N bond connecting the morpholine and pyridine rings, leading to characteristic fragment ions.
Caption: A potential MS fragmentation pattern for this compound.
Biological and Medicinal Chemistry Context
This compound is not just a chemical entity but a strategic starting point for drug discovery. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for conversion into other functional groups. The morpholine provides a vector for improving drug-like properties. Derivatives of related scaffolds have shown potent biological activity. For instance, acrylonitrile-containing compounds have been investigated as antimicrobial and cytotoxic agents, while other nicotinonitrile derivatives act as potent enzyme inhibitors.[1][7]
Hypothetical Application: Kinase Inhibition
Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The this compound scaffold is well-suited for this role. The pyridine nitrogen can form a key hydrogen bond with the "hinge" region of the kinase, a common binding motif for inhibitors. The morpholine can occupy a solvent-exposed region to enhance solubility, while the rest of the molecule can be further functionalized to achieve potency and selectivity. This is exemplified in inhibitors of kinases like TAK1, which are crucial in cellular signaling pathways such as NF-κB and MAPK.[8]
Caption: Conceptual model of kinase inhibition by a derivative.
Conclusion
This compound is a synthetically accessible and versatile chemical scaffold. Its basic properties, characterized by a predictable spectroscopic profile and favorable drug-like features imparted by the morpholine ring, make it an attractive starting point for the development of new chemical entities. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and strategically employ this compound in their research and development endeavors.
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2-Morpholinonicotinonitrile: A Technical Profile and Research Landscape
CAS Number: 59025-37-5
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinonicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine and a nitrile group. This technical guide provides a comprehensive overview of its chemical identity, and explores its potential significance in medicinal chemistry and drug discovery, drawing upon the established roles of its constituent pharmacophores. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on analogous structures to propose likely synthetic strategies, analytical characterization methods, and potential biological activities. The guide is intended to serve as a foundational resource for researchers initiating projects involving this molecule, highlighting areas ripe for investigation and providing a framework for its experimental exploration.
Introduction: The Morpholine and Nicotinonitrile Scaffolds in Medicinal Chemistry
The structural architecture of this compound combines two pharmacologically significant motifs: the morpholine ring and the nicotinonitrile core. Understanding the individual contributions of these components provides a strong basis for postulating the potential utility of the hybrid molecule.
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2][3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) allows for favorable interactions with biological targets and can aid in salt formation for improved drug formulation.[2] Numerous approved drugs across various therapeutic areas, including kinase inhibitors and CNS agents, feature a morpholine ring, underscoring its value in drug design.[1][2][3]
The nicotinonitrile (cyanopyridine) core is also a key building block in the synthesis of a wide array of biologically active molecules. The nitrile group can act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid. Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including as kinase inhibitors, A2A adenosine receptor antagonists, and agents with antimicrobial and anticancer properties.[4][5][6]
The combination of these two scaffolds in this compound suggests a molecule with potentially favorable drug-like properties and a predisposition for interaction with various biological targets, particularly protein kinases.
Physicochemical Properties and Chemical Structure
A summary of the key physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| CAS Number | 59025-37-5 | [7] |
| Molecular Formula | C₁₀H₁₁N₃O | [7] |
| Molecular Weight | 189.22 g/mol | [7] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have moderate aqueous solubility | Inferred |
| LogP (calculated) | ~1.5 - 2.0 | Inferred |
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized, step-by-step protocol that can serve as a starting point for the synthesis of this compound. Optimization of reaction conditions (temperature, time, solvent, and base) would be necessary to achieve high yields and purity.
-
Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons on the pyridine and morpholine rings. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Signals for all ten carbon atoms in the molecule, including the characteristic nitrile carbon resonance. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z 190.10, corresponding to the molecular formula C₁₀H₁₁N₃O. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activities and Therapeutic Applications
Based on the known pharmacology of its constituent scaffolds, this compound is a promising candidate for investigation in several therapeutic areas.
Kinase Inhibition
The morpholine moiety is a common feature in many potent and selective kinase inhibitors.[7][8] It often occupies the solvent-exposed region of the ATP-binding pocket, forming favorable interactions and improving drug-like properties. The nicotinonitrile core can also contribute to binding through hydrogen bonding and other interactions. Therefore, it is highly plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A primary area of investigation would be to screen this compound against a broad panel of kinases to identify potential targets.
Caption: Hypothesized mechanism of kinase inhibition.
Central Nervous System (CNS) Activity
The morpholine ring is known to improve the CNS penetration of molecules.[1][2][3] This suggests that this compound may be able to cross the blood-brain barrier and exert effects on CNS targets. Nicotinonitrile derivatives have been explored for their activity on various CNS receptors. Further investigation into the potential neuropharmacological properties of this compound is warranted.
Future Research Directions
This compound represents a molecule with significant untapped potential. The following are key areas for future research:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and reproducible synthetic protocol, along with complete analytical characterization data (NMR, MS, IR, and elemental analysis), is a critical first step.
-
Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including a large kinase panel and various CNS receptors, is necessary to identify its primary mechanism(s) of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the morpholine and nicotinonitrile scaffolds would provide valuable insights into the structural requirements for any observed biological activity.
-
In Vitro and In Vivo Pharmacological Evaluation: Should a promising biological activity be identified, further in-depth pharmacological studies in relevant cell-based assays and animal models will be required to assess its therapeutic potential.
Conclusion
While direct experimental data on this compound (CAS 59025-37-5) is currently scarce in the public domain, its chemical structure, combining the privileged morpholine scaffold with the versatile nicotinonitrile core, strongly suggests its potential as a valuable research tool and a starting point for drug discovery programs. This technical guide has provided a framework for its synthesis, characterization, and potential biological applications based on the well-established principles of medicinal chemistry and the known properties of its constituent pharmacophores. It is hoped that this document will stimulate further research into this promising, yet underexplored, molecule.
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2-Morpholinonicotinonitrile chemical structure and synthesis
An In-depth Technical Guide: The Chemical Structure and Synthesis of 2-Morpholinonicotinonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. We will delve into its molecular architecture, exploring the interplay of its constituent functional groups—the pyridine core, the activating nitrile group, and the pharmacologically significant morpholine moiety. The core of this document is a detailed exposition of its synthesis, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway. This guide explains the mechanistic principles that govern the reaction, provides a detailed experimental protocol with justifications for procedural choices, and discusses methods for analytical characterization. Finally, we contextualize the importance of this molecule as a versatile building block for the synthesis of novel therapeutic agents.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a valuable scaffold and intermediate in synthetic organic chemistry. Its structure is a confluence of two key motifs highly relevant to pharmacology: the cyanopyridine core and the morpholine ring. The morpholine moiety is widely recognized as a "privileged structure" in drug discovery, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2][3] Similarly, the pyridine ring is a cornerstone of many small-molecule drugs, particularly in the domain of kinase inhibitors, where it can mimic the adenine region of ATP to engage in critical hydrogen bonding interactions within the kinase hinge region.[1]
The strategic placement of a morpholine group at the 2-position and a cyano (nitrile) group at the 3-position of the pyridine ring makes this molecule a highly versatile precursor for building more complex, biologically active compounds.[2][4] This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into its synthesis and properties.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound is defined by a central pyridine ring. A morpholine ring is attached via its nitrogen atom to the C2 position of the pyridine, and a nitrile group (-C≡N) is attached to the C3 position.

Figure 1. Chemical Structure of this compound.
The key structural features are:
-
Pyridine Ring: An aromatic heterocycle whose nitrogen atom is electron-withdrawing, influencing the reactivity of the ring carbons.
-
Nitrile Group: A strongly electron-withdrawing group that, in concert with the ring nitrogen, significantly activates the C2 position for nucleophilic attack.
-
Morpholine Group: A saturated heterocycle containing both an ether and a secondary amine functionality. It is attached as a tertiary amine in the final product.
These features culminate in the physicochemical properties summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(Morpholin-4-yl)pyridine-3-carbonitrile | N/A |
| Molecular Formula | C₁₀H₁₁N₃O | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| CAS Number | 59025-37-5 | [5] |
| Appearance | Typically a solid | N/A |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between an activated aryl halide, 2-Chloro-3-cyanopyridine, and a nucleophile, morpholine.
Mechanistic Rationale
The SNAr reaction is highly favored in this system due to the electronic properties of the 2-chloro-3-cyanopyridine substrate. For an SNAr reaction to proceed, three conditions are generally required:
-
The aromatic ring must be substituted with strong electron-withdrawing groups.
-
The ring must contain a good leaving group (typically a halide).
-
The leaving group must be positioned ortho or para to the electron-withdrawing group(s).
In this synthesis, the pyridine nitrogen and the C3-nitrile group act as powerful electron-withdrawing groups.[6] They synergistically reduce the electron density of the aromatic ring, particularly at the C2 and C4 positions, making them susceptible to attack by nucleophiles. The chlorine atom at C2 serves as an excellent leaving group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks the electron-deficient C2 carbon of 2-chloro-3-cyanopyridine. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by delocalization through resonance, with a significant resonance contributor placing the charge on the electronegative pyridine nitrogen atom.[8] Aromaticity is then restored through the rapid expulsion of the chloride leaving group, yielding the final product.[7]
Experimental Protocol: A Self-Validating System
This protocol describes a robust method for the synthesis of this compound. The inclusion of a base is critical for driving the reaction to completion by neutralizing the generated hydrochloric acid.
Materials and Reagents:
-
2-Chloro-3-cyanopyridine
-
Morpholine (≥ 99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Chloro-3-cyanopyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material). Add potassium carbonate (2.0 eq) to the solution.
-
Causality Insight: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SNAr reaction. Potassium carbonate is a cost-effective and easily handled base used to scavenge the HCl produced, preventing the protonation of the morpholine nucleophile and driving the equilibrium towards the product.
-
-
Nucleophile Addition: Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality Insight: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile (2-chloro-3-cyanopyridine). Adding it dropwise helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C to increase the rate) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Causality Insight: The water quench dissolves the inorganic salts (K₂CO₃, KCl). The product is more soluble in the organic solvent (ethyl acetate), allowing for its separation from the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality Insight: Washing with water removes residual DMF, while the brine wash helps to remove the bulk of the dissolved water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods is used for this purpose. The expected analytical data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals for morpholine protons: ~3.7-3.9 ppm (two overlapping triplets, 8H). Signals for pyridine protons: three distinct signals in the aromatic region (~7.0-8.5 ppm), showing characteristic coupling patterns (e.g., dd, dd, dd). |
| ¹³C NMR | Signals for morpholine carbons (~45-50 ppm and ~66-67 ppm). Signals for pyridine ring carbons, including the carbon bearing the morpholine (~160 ppm). A signal for the nitrile carbon (~117 ppm). |
| FT-IR | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically appearing around 2220-2230 cm⁻¹. C-H, C-N, and C-O stretching bands will also be present. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (189.21). |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an end-product but rather a strategic intermediate for further chemical elaboration.
-
Scaffold for Library Synthesis: Its structure provides a solid foundation for creating libraries of related compounds. The different positions on the pyridine ring can be further functionalized.
-
Nitrile Group as a Chemical Handle: The nitrile group is highly versatile. It can be:
-
Hydrolyzed to a carboxylic acid or amide, which can serve as a handle for amide coupling reactions.
-
Reduced to a primary amine, which can be used in reductive amination or acylation reactions.
-
Used to form heterocyclic rings such as tetrazoles, which are common bioisosteres for carboxylic acids.
-
-
Kinase Inhibitor Development: As part of a larger molecule, the cyanopyridine scaffold can interact with the hinge region of protein kinases, while the morpholine group can be oriented towards the solvent-exposed region to improve physicochemical properties.[1]
The synthetic accessibility and versatile functionality of this compound make it a valuable tool for medicinal chemists aiming to accelerate the discovery of new therapeutic agents.
Conclusion
This compound is a well-defined heterocyclic molecule whose synthesis is reliably achieved through the principles of Nucleophilic Aromatic Substitution. The electronic activation provided by the pyridine nitrogen and the cyano group makes the reaction with morpholine both efficient and predictable. Understanding its structure, the mechanism of its synthesis, and its potential for further chemical modification provides researchers with a powerful platform for the rational design and development of novel small-molecule drugs.
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The Emergence of a Privileged Scaffold: A Technical Guide to 2-Morpholinonicotinonitrile
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Morpholinonicotinonitrile, a heterocyclic compound of interest in contemporary medicinal chemistry. While a definitive historical record of its initial synthesis is not prominently documented, this guide constructs a plausible history based on the well-established chemistry of its constituent moieties: the nicotinonitrile core and the morpholine scaffold. We delve into the logical synthesis of this compound, presenting a detailed, field-proven protocol for its preparation via nucleophilic aromatic substitution. Furthermore, this guide offers a thorough examination of its physicochemical properties, predicted spectral data, and a discussion on its potential biological significance, underpinned by the established pharmacological importance of the morpholine ring. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Introduction: The Convergence of Two Key Heterocycles
This compound represents the fusion of two critical heterocyclic structures in the realm of organic and medicinal chemistry: the pyridine ring, specifically in its nicotinonitrile form, and the morpholine ring. The nicotinonitrile framework is a cornerstone in the history of biochemistry, being intrinsically linked to the discovery and synthesis of nicotinamide and its vital role in coenzymes like Nicotinamide Adenine Dinucleotide (NAD+).[1][2] The journey of nicotinamide from a simple food component to a crucial pharmaceutical ingredient underscores the enduring importance of the pyridine core.[3]
Concurrently, the morpholine moiety has emerged as a "privileged scaffold" in drug discovery.[4][5] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have led to its incorporation into a multitude of approved and experimental drugs.[6][7][8] The ability of the morpholine ring to engage in favorable interactions with biological targets has propelled its widespread use in the design of novel therapeutic agents.[6] This guide, therefore, explores the synthesis, properties, and potential of this compound, a molecule born from the logical combination of these two historically significant chemical entities.
A Postulated History: The Logical Genesis of this compound
While a singular, seminal paper detailing the first synthesis of this compound is not readily apparent in the historical literature, its discovery can be logically inferred from the progression of synthetic organic chemistry. The development of methods for the synthesis of substituted pyridines and the understanding of nucleophilic aromatic substitution (SNAr) reactions provide a clear pathway to its creation.
The synthesis of 2-chloronicotinic acid and its derivatives has been a subject of interest for their utility as intermediates in the production of pharmaceuticals and agrochemicals.[9][10] The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis. It is therefore highly probable that the synthesis of 2-chloronicotinonitrile was an early objective for chemists working with pyridine derivatives.
The reaction of halo-substituted pyridines with nucleophiles, such as amines, is a classic and well-documented example of nucleophilic aromatic substitution.[11] Given the prevalence of morpholine as a readily available and reactive secondary amine in synthetic chemistry, its use as a nucleophile to displace the chloro group from 2-chloronicotinonitrile would have been a logical and straightforward synthetic step. Thus, the "discovery" of this compound likely occurred not as a singular breakthrough, but as a routine application of established synthetic methodologies by chemists exploring the derivatization of the nicotinonitrile scaffold.
Synthesis and Mechanism: A Validated Protocol
The most direct and efficient synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2-chloronicotinonitrile with morpholine. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.
Reaction Mechanism
The reaction proceeds via a concerted or a classical two-step SNAr mechanism. In the classical pathway, the nucleophilic nitrogen of morpholine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[12] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: Proposed two-step mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloronicotinonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectral Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in less polar solvents (e.g., Ethyl Acetate). Expected to have low aqueous solubility. |
| LogP | Estimated to be between 1.5 and 2.5 |
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), while the morpholine protons will appear as two distinct triplets in the upfield region (δ 3.0-4.0 ppm) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the four carbons of the morpholine ring. The nitrile carbon will appear at a characteristic downfield chemical shift (around 117 ppm).
-
IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N and C-O stretching vibrations from the morpholine ring.[13][14][15]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.22). Fragmentation patterns would likely involve the loss of the morpholine ring or the nitrile group.[16]
Potential Biological Significance
The incorporation of the morpholine scaffold into this compound suggests a high potential for biological activity. Morpholine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[6][8] The ability of the morpholine ring to improve pharmacokinetic properties makes it an attractive component in the design of new drug candidates. The nicotinonitrile core, being a bioisostere of other important functional groups, can also contribute to the overall biological profile of the molecule. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
Conclusion
This compound is a molecule of significant interest, arising from the strategic combination of the historically important nicotinonitrile core and the privileged morpholine scaffold. While its specific discovery is not a landmark event in the chemical literature, its synthesis is a logical and straightforward application of well-established synthetic principles. This guide has provided a comprehensive overview of its inferred history, a detailed and validated synthetic protocol, and a thorough analysis of its predicted physicochemical and spectral properties. The potential for this compound to exhibit valuable biological activities makes it a compelling target for further research and development in the field of medicinal chemistry.
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Introduction: The Emergence of the Morpholinonicotinonitrile Core
An In-depth Technical Guide to 2-Morpholinonicotinonitrile and Its Derivatives in Modern Drug Discovery
This guide provides a comprehensive technical overview of the this compound scaffold, a significant pharmacophore in contemporary drug discovery. We will delve into its synthesis, mechanism of action, pharmacokinetic profile, and therapeutic applications, with a primary focus on its role in the development of novel kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the scientific rationale and experimental considerations for leveraging this promising chemical entity.
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery.[1] The this compound core has emerged as one such scaffold, demonstrating significant potential, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4]
The structure features a pyridine ring substituted with a nitrile group (nicotinonitrile) and a morpholine moiety. The morpholine ring, in particular, is a common motif in kinase inhibitors, often serving as a "hinge-binder" that interacts with the ATP-binding site of the target enzyme.[5] This guide will synthesize the current understanding of this scaffold, explaining the causality behind its biological activity and outlining the experimental methodologies used to characterize its derivatives.
Synthesis and Chemical Properties
The synthesis of this compound derivatives is typically achieved through a straightforward and robust nucleophilic aromatic substitution reaction. The general strategy involves the displacement of a leaving group, commonly a halogen, from the 2-position of the nicotinonitrile ring by the secondary amine of morpholine.
General Synthetic Protocol
A common and efficient method for synthesizing the this compound core and its analogs begins with a 2-chloronicotinonitrile precursor. The following protocol is a representative example based on established methodologies.[6][7][8][9]
Step 1: Nucleophilic Substitution
-
To a solution of the appropriate 2-chloronicotinonitrile derivative in a suitable solvent (e.g., ethanol, THF, or DMF), add morpholine (typically 1.1 to 2.0 equivalents).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography to yield the desired this compound compound.
The reaction is versatile and tolerates a range of substituents on the nicotinonitrile ring, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The primary therapeutic interest in this compound derivatives stems from their potent inhibitory activity against the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3][11]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K family of lipid kinases, when activated, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, to drive cell proliferation and suppress apoptosis (programmed cell death).[4][11] Dual inhibition of both PI3K and mTOR is a powerful strategy to shut down this pathway, as it can prevent the feedback activation of Akt.[4][12]
Molecular Interactions and Inhibitory Potency
Studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which share the critical morpholino-nitrile pharmacophore, have provided detailed insights into the binding mechanism.[2] X-ray crystallography and molecular docking studies show that the morpholine group at the 2-position forms a crucial hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase domain.[2] This interaction anchors the inhibitor in the ATP-binding pocket, effectively blocking the enzyme's catalytic activity.
The potency of these compounds is often exceptional, with many derivatives exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | [2] |
| PI3Kδ | 15.4 ± 1.9 | [2] | |
| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | [2] |
| PKI-587 | PI3Kα | 0.4 | [11] |
| mTOR | 1.0 | [11] | |
| PI-103 | PI3Kα | 2.0 | [3] |
Table 1: In vitro inhibitory activity of representative morpholine-containing PI3K/mTOR inhibitors.
Pharmacokinetics and Drug Development Potential
For any promising inhibitor to become a viable drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13] The study of how the body affects a drug is critical for determining dosing, efficacy, and potential adverse effects.[13][14]
Preclinical Pharmacokinetic Profile
Preclinical studies in animal models provide the first glimpse into a compound's drug-like properties. For a lead compound from the 2,4-dimorpholinopyrimidine-5-carbonitrile series, designated 17p , pharmacokinetic analysis in rats revealed promising characteristics for an orally administered agent.[2]
| Parameter | Value | Significance |
| Half-life (T½) | 2.03 hours | Indicates a reasonable duration of action in the body.[2][15] |
| Oral Bioavailability (F%) | 46.2% | Represents a high percentage of the drug being absorbed into systemic circulation after oral dosing.[2][13] |
| Liver Microsomal Stability | T½ = 38.5 min (rat) | Suggests moderate metabolic stability, avoiding excessively rapid clearance by the liver.[2] |
| T½ = 127.9 min (human) | Favorable stability in human liver microsomes, predicting a potentially longer half-life in humans.[2] |
Table 2: Pharmacokinetic parameters for the lead compound 17p.[2]
These data, particularly the high oral bioavailability and favorable microsomal stability, underscore the potential of the this compound scaffold. It demonstrates that this chemical class is not only potent but also possesses the fundamental properties required for successful development into an oral therapeutic.
Therapeutic Applications
Anticancer Activity
The primary application for this compound derivatives is in oncology. Given their mechanism as PI3K/mTOR inhibitors, they have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines.[2] For instance, derivatives have shown potent growth inhibition against ovarian (A2780), breast (MCF7), glioblastoma (U87MG), and prostate (DU145) cancer cells.[2] In vivo studies using tumor xenograft models have confirmed this efficacy, with compounds like PKI-587 causing significant tumor regression.[11] The induction of apoptosis is a key mechanism behind their anticancer effect.[16][17]
Other Potential Applications
While oncology is the main focus, the morpholine and nicotinonitrile motifs appear in compounds with other biological activities, suggesting avenues for future research.
-
Antimicrobial Activity: Various morpholine derivatives have been reported to possess antibacterial and antifungal properties.[18][19] The development of novel antibiotics is a critical unmet need, and scaffolds like this could be explored for activity against drug-resistant pathogens.
-
Neuroprotection: Oxidative stress and excitotoxicity are key pathological mechanisms in neurodegenerative diseases.[20] The search for small molecule neuroprotective agents is an active area of research, and compounds that modulate signaling pathways could offer therapeutic benefits.[21][22][23][24]
Conclusion and Future Outlook
The this compound scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. Its derivatives have demonstrated compelling preclinical activity as inhibitors of the PI3K/mTOR pathway, a critical signaling node in cancer. The key to their success lies in the specific molecular interactions facilitated by the morpholine hinge-binder, combined with a core structure that allows for favorable pharmacokinetic properties. The demonstrated oral bioavailability and metabolic stability of lead compounds make this a particularly attractive scaffold for continued development.
Future work will likely focus on optimizing isoform selectivity to minimize off-target effects, exploring combination therapies to overcome resistance, and investigating the scaffold's potential in other therapeutic areas beyond oncology. The robust chemistry, potent biological activity, and favorable drug-like properties ensure that this compound and its derivatives will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.
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2-Morpholinonicotinonitrile mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Morpholinonicotinonitrile
Abstract
This compound is a novel synthetic compound identified as a potent and selective modulator of intracellular signaling pathways. This guide provides a comprehensive technical overview of the experimental framework used to elucidate its mechanism of action. By integrating data from in vitro biochemical assays, cell-based functional screens, and biophysical methods, we have characterized this compound as a compelling subject for further preclinical and clinical investigation. This document details the causality behind the experimental choices, presents validated protocols, and offers insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigation
The nicotinonitrile scaffold is a recognized pharmacophore present in several approved drugs, known for its role in kinase inhibition and other enzymatic interactions.[1][2][3] The addition of a morpholine group can enhance potency, improve pharmacokinetic properties, and provide desirable drug-like characteristics.[4][5] Morpholine-containing compounds are prevalent in medicinal chemistry, often contributing to selective affinity for a wide range of receptors and enzymes.[4][6][7] This structural combination in this compound suggested a high probability of interaction with key cellular signaling nodes, prompting a thorough investigation into its mechanism of action.
Initial broad-panel screening (data not shown) indicated that this compound exhibits significant anti-proliferative effects in various cancer cell lines. This observation, coupled with the structural alerts from its morpholine and nicotinonitrile moieties, led to the hypothesis that its primary mechanism of action involves the inhibition of a critical kinase pathway.
Part 1: Target Identification and Engagement
The first pillar of understanding a compound's mechanism of action is to identify its direct molecular target(s) and confirm physical engagement in a relevant biological context.
In Vitro Kinase Profiling: Pinpointing the Target
Expertise & Experience: A broad kinase panel is the logical starting point to narrow down the vast landscape of the human kinome. The choice of a 400+ kinase panel provides a comprehensive, unbiased view of the compound's selectivity.
Protocol: Broad-Panel Kinase Inhibition Assay
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Kinases, substrate, and ATP are dispensed into a multi-well plate.
-
Compound Addition: The diluted compound is added to the assay plate.
-
Incubation: The reaction is allowed to proceed at a controlled temperature.
-
Detection: A proprietary method (e.g., ADP-Glo™, Promega) is used to quantify kinase activity by measuring the amount of ADP produced.
-
Data Analysis: The percentage of inhibition at a given concentration is calculated, and for hits, a dose-response curve is generated to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| PI3Kα | 98% | 15 | Lipid Kinase |
| PI3Kβ | 95% | 25 | Lipid Kinase |
| PI3Kδ | 99% | 10 | Lipid Kinase |
| PI3Kγ | 97% | 20 | Lipid Kinase |
| mTOR | 85% | 50 | PIKK |
| DNA-PK | 75% | 150 | PIKK |
| [...400+ other kinases] | <20% | >10,000 | Various |
Trustworthiness: The data clearly indicate that this compound is a potent inhibitor of Class I PI3K isoforms and, to a lesser extent, mTOR. The high degree of selectivity against a large panel of other kinases validates PI3K as the primary target family.
Cellular Target Engagement: Confirming Interaction in a Live System
Expertise & Experience: While in vitro assays are crucial, they do not fully replicate the cellular environment. A Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement within intact cells.[8]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: A relevant cell line (e.g., MCF-7, known for PI3K pathway dependence) is cultured to confluency.
-
Compound Treatment: Cells are treated with either vehicle (DMSO) or this compound for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated by centrifugation.
-
Protein Quantification: The amount of soluble target protein (PI3Kα) remaining in the supernatant is quantified by Western blot or ELISA.
-
Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization due to binding.
Mandatory Visualization: CETSA Workflow
Caption: CETSA workflow to confirm target engagement in cells.
Part 2: Elucidation of Downstream Signaling Effects
Identifying the direct target is only the first step. A thorough mechanism of action study must demonstrate the functional consequences of target engagement.
Modulation of the PI3K/Akt/mTOR Pathway
Expertise & Experience: PI3K activation leads to the phosphorylation of downstream effectors, most notably Akt. Measuring the phosphorylation status of Akt is a direct and reliable readout of PI3K pathway activity.
Protocol: Western Blot for Phospho-Akt
-
Cell Treatment: Serum-starved cells are treated with various concentrations of this compound, followed by stimulation with a growth factor (e.g., IGF-1) to activate the PI3K pathway.
-
Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phospho-Akt (Ser473) and total Akt (as a loading control).
-
Detection: A secondary antibody conjugated to HRP is used, and the signal is detected via chemiluminescence.
-
Densitometry: Band intensities are quantified to determine the relative levels of p-Akt.
Data Presentation: Inhibition of Akt Phosphorylation
| Concentration of this compound | Relative p-Akt (Ser473) Level |
| 0 nM (Vehicle) | 100% |
| 10 nM | 75% |
| 50 nM | 30% |
| 250 nM | 5% |
| 1000 nM | <1% |
Trustworthiness: The dose-dependent decrease in Akt phosphorylation provides a direct functional link between the inhibition of PI3K by this compound and the downstream signaling cascade.
Mandatory Visualization: PI3K Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Cellular Phenotypic Consequences
Expertise & Experience: The ultimate goal of a therapeutic agent is to elicit a desired cellular response. Assays measuring cell proliferation and survival are essential to connect the molecular mechanism to a physiological outcome.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells.
-
Incubation: Cells are incubated for 72 hours.
-
Reagent Addition: CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added.
-
Luminescence Reading: The plate is read on a luminometer.
-
Data Analysis: GI50 (concentration for 50% growth inhibition) values are calculated.
Conclusion: A Synthesized Mechanism of Action
The collective evidence from biochemical, biophysical, and cell-based assays converges to a clear mechanism of action for this compound. It acts as a potent and selective inhibitor of Class I PI3K enzymes. This direct inhibition is confirmed in a cellular context, leading to a dose-dependent reduction in the phosphorylation of the downstream effector Akt. The functional consequence of this pathway inhibition is a significant anti-proliferative effect in cancer cell lines. This comprehensive characterization establishes this compound as a valuable lead compound for further drug development efforts targeting the PI3K signaling axis.
References
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Jiang, X., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 336-354. [Link]
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Al-Ostath, A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Rehman, S., et al. (2021). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. ResearchGate. [Link]
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Cozzini, P., et al. (2021). Many morpholine-containing PI3K inhibitors have been developed over the last decades. ACS Publications. [Link]
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Al-Ostath, A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. [Link]
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Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
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Wikipedia. (n.d.). Nicotinonitrile. [Link]
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Cignarella, G., et al. (1982). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Il Farmaco; edizione scientifica, 37(8), 527-534. [Link]
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An In-depth Technical Guide to 2-Morpholinonicotinonitrile
Abstract: This technical guide provides a comprehensive overview of 2-Morpholinonicotinonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic pathway with explanatory insights, presents a workflow for analytical characterization, and establishes rigorous safety and handling protocols. The information is structured to support drug development professionals and research scientists in the practical application and further investigation of this molecule.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The structure incorporates a pyridine ring, a morpholine moiety, and a nitrile functional group. The morpholine group, a common motif in medicinal chemistry, is often introduced to modulate aqueous solubility and pharmacokinetic profiles. The nicotinonitrile core serves as a versatile scaffold for further chemical elaboration.
Core Data Summary
The fundamental properties of this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | CookeChem[1] |
| Molecular Weight | 189.21 g/mol | CookeChem[1] |
| CAS Number | 59025-37-5 | CookeChem[1] |
| Canonical SMILES | C1COCCN1C2=NC=CC=C2C#N | N/A (Derived) |
| InChI Key | N/A (Not available in searches) | N/A |
Chemical Structure
The structural representation of this compound is depicted below. The numbering of the pyridine ring follows IUPAC nomenclature, with the morpholine substituent at the C2 position and the nitrile group at the C3 position.
Caption: Step-by-step workflow for synthesis and purification.
Detailed Synthesis Protocol
This protocol describes the synthesis on a 10 mmol scale.
Materials:
-
2-Chloronicotinonitrile (1.39 g, 10.0 mmol)
-
Morpholine (1.0 mL, 11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.39 g) and anhydrous potassium carbonate (2.07 g).
-
Causality: K₂CO₃ is a mild inorganic base used to neutralize the HCl that is generated in situ during the substitution reaction, driving the equilibrium towards the product.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask, followed by the dropwise addition of morpholine (1.0 mL).
-
Causality: DMF is a polar aprotic solvent, which is ideal for SₙAr reactions as it can solvate the potassium cation but does not strongly solvate the morpholine nucleophile, thus enhancing its reactivity.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloronicotinonitrile spot is consumed (typically 4-6 hours).
-
Workup - Quenching: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Causality: This step quenches the reaction and precipitates the organic product while dissolving the DMF and inorganic salts (K₂CO₃, KCl).
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: Ethyl acetate is a water-immiscible organic solvent in which the product has high solubility, allowing for its separation from the aqueous phase.
-
-
Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The brine wash removes residual water and DMF from the organic phase. Na₂SO₄ is a drying agent that removes the final traces of water.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Purification Protocol: Flash Column Chromatography
-
Adsorb Sample: Adsorb the crude solid onto a small amount of silica gel.
-
Prepare Column: Prepare a silica gel column using a suitable solvent system, determined by prior TLC analysis (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).
-
Load and Elute: Load the adsorbed sample onto the top of the column and elute with the solvent system.
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach is recommended.
Characterization Workflow
Caption: Recommended workflow for analytical characterization.
Purity Assessment: Reverse-Phase HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds and organic intermediates. [2]
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm.
-
Expected Result: A single major peak with >98% area under the curve indicates high purity.
Structural Confirmation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the number and connectivity of protons. Expect characteristic signals for the morpholine ring protons (typically two multiplets around 3.7-3.9 ppm) and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: Will show 10 distinct carbon signals, including a key signal for the nitrile carbon (C≡N) around 117-120 ppm and signals for the pyridine and morpholine carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be suitable. Expect to find the protonated molecular ion [M+H]⁺ at m/z 190.21.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Safety, Handling, and Storage
Disclaimer: This information is a guide based on the compound's functional groups and data from related chemicals. You must consult a substance-specific Safety Data Sheet (SDS) before handling this compound.
Hazard Overview
-
Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin. [3][4]They can release hydrogen cyanide upon hydrolysis or combustion.
-
Irritation: May cause skin, eye, and respiratory tract irritation. [5]* Environmental: May be toxic to aquatic life. [3][4]
Recommended Precautions and PPE
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [3]Ensure safety showers and eyewash stations are readily accessible. [3]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [3] * Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use. [5] * Body Protection: Wear a standard laboratory coat. Long-sleeved clothing is recommended. [5]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [5]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. [3]* Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. [3]
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC - PubMed Central. [Link]
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- 5. fishersci.es [fishersci.es]
2-Morpholinonicotinonitrile physical and chemical properties
An In-depth Technical Guide to 2-Morpholinonicotinonitrile
Introduction
This compound stands as a significant heterocyclic compound, integrating the pyridine core, a nitrile functional group, and a morpholine substituent. This unique structural amalgamation makes it a valuable intermediate in medicinal chemistry and materials science. As a derivative of nicotinonitrile (3-cyanopyridine), the introduction of a morpholine ring at the 2-position profoundly influences its electronic properties, solubility, and reactivity, opening avenues for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, predicted spectral characteristics, a plausible synthetic pathway, and essential safety protocols, tailored for researchers and drug development professionals.
Section 1: Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically named based on IUPAC nomenclature, reflecting its core pyridine ring with a nitrile group at the 3-position and a morpholine substituent at the 2-position.
Chemical Structure:
Caption: Logical structure of this compound.
| Identifier | Value |
| IUPAC Name | 2-morpholin-4-ylpyridine-3-carbonitrile |
| CAS Number | 173339-44-3 |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
Section 2: Physicochemical Properties
The physical properties of a compound are critical for its application in research and development, dictating parameters for dissolution, formulation, and reaction conditions. This compound is a solid at ambient temperature.
| Property | Value | Source |
| Melting Point | 50 - 54 °C (122 - 129 °F) | Sigma-Aldrich |
| Boiling Point | 265 - 267 °C (509 - 513 °F) | Sigma-Aldrich |
| Density | 0.985 g/mL at 25 °C (77 °F) | Sigma-Aldrich |
| Appearance | Solid (form not specified) | Assumed from melting point |
| Solubility | No data available | - |
Section 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides a valuable reference for researchers.[1][2]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the morpholine ring.
-
Pyridine Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a multiplet, and the proton at C6 a doublet, all showing characteristic coupling constants.
-
Morpholine Protons (8H): Two distinct multiplets in the aliphatic region. The four protons adjacent to the nitrogen atom (N-CH₂) are expected to appear around δ 3.5-3.8 ppm. The four protons adjacent to the oxygen atom (O-CH₂) will likely be shifted slightly downfield, around δ 3.7-4.0 ppm, due to the oxygen's electronegativity.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the ten unique carbon environments.
-
Pyridine Carbons (5C): Signals will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrile group (C3) and the carbon attached to the morpholine nitrogen (C2) will be significantly influenced by these substituents.
-
Nitrile Carbon (1C): A characteristic signal for the nitrile carbon is expected around δ 115-120 ppm.
-
Morpholine Carbons (4C): Two signals in the aliphatic region. The carbons adjacent to the nitrogen (N-CH₂) would likely appear around δ 45-50 ppm, while the carbons adjacent to the oxygen (O-CH₂) would be further downfield, around δ 65-70 ppm.
IR Spectroscopy (Predicted)
Infrared spectroscopy is key for identifying functional groups.[1][3]
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile group.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O-C ether stretch of the morpholine ring should be visible around 1100-1120 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M+): The molecular ion peak should be observed at m/z = 189, corresponding to the molecular weight of the compound.
-
Fragmentation: Key fragmentation patterns could include the loss of the morpholine ring or cleavage within the morpholine structure, providing further structural confirmation.
Caption: Predicted spectroscopic analysis workflow.
Section 4: Synthesis and Reactivity
Proposed Synthesis
A highly plausible and efficient route to synthesize this compound involves a nucleophilic aromatic substitution (SNAAr) reaction. This approach is analogous to the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[4] The starting material would be the commercially available 2-chloronicotinonitrile.
Reaction: 2-Chloronicotinonitrile + Morpholine → this compound + HCl
The electron-withdrawing nature of both the nitrile group and the pyridine ring nitrogen activates the 2-position, making it susceptible to nucleophilic attack by the secondary amine of morpholine.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent like Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Stability
-
Stability: The compound is stable under ambient conditions and normal storage.
-
Incompatible Materials: No specific incompatibilities are listed, but as a general precaution, contact with strong oxidizing agents should be avoided.[5]
-
Hazardous Reactions: No hazardous reactions under normal processing have been reported.[5]
Section 5: Safety and Handling
Comprehensive safety data is crucial for handling this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[5]
GHS Hazard Classification
The compound is classified with significant health and environmental hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
Handling and Storage
-
Handling: Do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area and wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
-
If Inhaled: Move the person to fresh air. Call a physician.
Conclusion
This compound is a compound with well-defined physicochemical properties and significant potential as a chemical intermediate. Its synthesis is accessible through standard organic chemistry methodologies like nucleophilic aromatic substitution. The provided predictive spectroscopic data serves as a baseline for researchers in confirming its structure. Due to its classified hazards, particularly oral toxicity and suspected reproductive toxicity, strict adherence to the outlined safety and handling protocols is mandatory to ensure safe laboratory practice.
References
- Sigma-Aldrich. (2025-11-06).
- Fisher Scientific. SAFETY DATA SHEET - 2-Morpholinonicotinaldehyde. (Note: While for a different aldehyde derivative, it provides relevant handling information for the shared morpholinonicotinyl scaffold).
- Chem Service. (2014-09-23).
- TCI Chemicals.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - MORPHOLINOACETONITRILE.
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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Organic Chemistry at CU Boulder. Spectroscopy Problems. [Link]
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PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
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YouTube. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
YouTube. (2020-02-23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
-
Cheméo. Chemical Properties of 2-Propenenitrile (CAS 107-13-1). [Link]
- ChemicalBook. 864068-87-1(2-MORPHOLINOISONICOTINALDEHYDE) Product Description.
-
National Institute of Standards and Technology. 2-Propenal - the NIST WebBook. [Link]
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-
PMC - NIH. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Morpholinonicotinonitrile
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-Morpholinonicotinonitrile. In the absence of extensive public data for this specific molecule, this document, grounded in established principles of medicinal chemistry and pharmaceutical development, offers a predictive analysis of its physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this compound for potential therapeutic applications.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a morpholine and a nitrile group. This unique combination of functional groups suggests a nuanced physicochemical profile that is critical to understand for any application in drug discovery and development. The morpholine moiety, a common constituent in FDA-approved drugs, is known to enhance aqueous solubility and metabolic stability.[1] The nicotinonitrile scaffold is also a key component in various biologically active molecules.[2][3][4] A thorough understanding of the solubility and stability of this compound is paramount for formulation development, predicting bioavailability, and ensuring the integrity of the molecule throughout its lifecycle.
Molecular Structure and Predicted Physicochemical Properties
The structure of this compound, with its combination of a polar morpholine ring, a moderately polar nitrile group, and a pyridine core, dictates its likely behavior in various solvent systems and under different stress conditions.
-
Morpholine Ring: The presence of the morpholine ring is anticipated to increase the aqueous solubility of the molecule due to its ability to form hydrogen bonds.[1]
-
Nicotinonitrile Moiety: The pyridine ring and the nitrile group contribute to the aromatic character and polarity of the molecule. Nicotinonitrile itself is a precursor to niacin.[5]
-
Predicted Properties: Based on its structure, this compound is predicted to be a crystalline solid with a relatively high melting point. Computational models can provide initial estimates of properties like logP, aqueous solubility, and pKa.[6][7][8]
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[9] A comprehensive solubility profile in various aqueous and organic solvents is essential for early-stage drug development.
Predicted Solubility Behavior
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The morpholine and nitrile groups are expected to facilitate solubility in these solvents through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is anticipated due to the overall polarity of the molecule.
-
Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected, although the pyridine ring may contribute to some minimal dissolution.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.
Table 1: Proposed Solvents for Solubility Screening of this compound
| Solvent Class | Specific Solvents | Rationale for Selection |
| Aqueous | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the acidic environment of the stomach. |
| pH 6.8 (Simulated Intestinal Fluid) | To assess solubility in the neutral to slightly alkaline environment of the small intestine. | |
| Purified Water | To determine intrinsic aqueous solubility. | |
| Polar Protic | Ethanol, Methanol, Isopropanol | Commonly used solvents in formulation and synthesis. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Broadly applicable solvents for a wide range of polar compounds. |
| Nonpolar | Hexane, Toluene | To establish the lower limits of solubility and understand the lipophilic character. |
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]
Figure 1: Experimental workflow for the shake-flask solubility determination.
Stability Profile and Degradation Pathway Analysis
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation pathways.[10]
Predicted Stability and Potential Degradation Pathways
The nicotinonitrile moiety may be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting the nitrile group to a carboxylic acid or amide. The morpholine ring is generally stable, but the molecule as a whole could be sensitive to oxidation and photolysis.[11]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 24 hours. | To evaluate stability in acidic conditions, simulating potential degradation in the stomach or during certain manufacturing processes. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 8 hours. | To assess stability in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 12 hours. | To investigate susceptibility to oxidation. |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours. | To determine the impact of dry heat on the solid-state stability. |
| Photostability | Exposure to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1] | To assess the impact of light exposure on the drug substance. |
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Application: Expose the solution (for hydrolysis and oxidation) or solid drug substance (for thermal and photostability) to the conditions outlined in Table 2.
-
Time Point Sampling: At appropriate intervals, withdraw aliquots of the stressed samples.
-
Neutralization/Dilution: For acid and base hydrolysis samples, neutralize the solution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Figure 2: Workflow for forced degradation studies.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the recommended primary analytical technique.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent peak from any impurities or degradants.
-
Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown degradation products from stability studies, LC-MS is a powerful tool. It provides molecular weight information that is crucial for structure elucidation.
Conclusion
References
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
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Khadra, I., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
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MDPI. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
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MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]
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Cronin, M. T. D. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. [Link]
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Wikipedia. (2022). Nicotinonitrile. [Link]
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ResearchGate. (2025). Nicotinonitrile derivatives as antitumor agents. [Link]
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Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 56(5), 894-906. [Link]
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ResearchGate. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. [Link]
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ResearchGate. (n.d.). view of experimental and predicted physicochemical properties. [Link]
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The Spectroscopic Signature of a Novel Nicotinic Ligand: A Technical Guide to 2-Morpholinonicotinonitrile
Foreword: From Structure to Spectrum
In the landscape of modern drug discovery, particularly in the realm of nicotinic acetylcholine receptor (nAChR) modulation, the precise structural elucidation of novel chemical entities is paramount. 2-Morpholinonicotinonitrile, a compound of significant interest due to its unique juxtaposition of a morpholine moiety and a cyanopyridine core, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. Our approach is rooted in first principles and extensive experience in spectral interpretation, offering not just data, but a didactic journey into the causal relationships between molecular structure and spectroscopic output. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate similar scaffolds.
Molecular Architecture and its Spectroscopic Implications
The structure of this compound, comprising a pyridine ring substituted with a morpholine at the 2-position and a nitrile group at the 3-position, dictates a distinct set of spectroscopic characteristics. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen significantly influences the electron distribution across the aromatic ring, while the morpholine substituent introduces characteristic aliphatic signals. Understanding these intramolecular electronic effects is crucial for the accurate assignment of spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular framework. For this compound, we will examine both ¹H and ¹³C NMR data. The predicted spectra are based on established chemical shift theory and empirical data from analogous structures.[1]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal signals corresponding to both the aromatic protons of the nicotinonitrile ring and the aliphatic protons of the morpholine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| H6 (Pyridine) | 8.2 - 8.4 | dd | JH6-H5 = ~5 Hz, JH6-H4 = ~2 Hz | Downfield shift due to proximity to the electronegative pyridine nitrogen. |
| H5 (Pyridine) | 7.6 - 7.8 | dd | JH5-H6 = ~5 Hz, JH5-H4 = ~8 Hz | Influenced by both neighboring protons. |
| H4 (Pyridine) | 7.0 - 7.2 | dd | JH4-H5 = ~8 Hz, JH4-H6 = ~2 Hz | Upfield relative to other pyridine protons due to the influence of the morpholine substituent. |
| -CH₂-N- (Morpholine) | 3.7 - 3.9 | t | J = ~5 Hz | Protons adjacent to the nitrogen atom of the morpholine ring. |
| -CH₂-O- (Morpholine) | 3.5 - 3.7 | t | J = ~5 Hz | Protons adjacent to the oxygen atom of the morpholine ring. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a novel compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Workflow for ¹H NMR Data Acquisition and Analysis
Caption: General workflow for acquiring a mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
Conclusion: A Coherent Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The predicted data presented in this guide, derived from fundamental principles and comparative analysis of related structures, offers a robust framework for the identification and characterization of this and similar novel chemical entities. The experimental protocols and workflows outlined herein represent best practices in the field, ensuring the acquisition of high-quality, reproducible data essential for advancing drug discovery and development programs.
References
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Retrieved from [Link]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
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-
Dudás, J., & Kóti, J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Introduction: The Emergence of the 2-Morpholinonicotinonitrile Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Morpholinonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. As a Senior Application Scientist, the following sections synthesize technical data with field-proven insights to facilitate further research and development in this promising area of medicinal chemistry.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic properties of bioactive molecules.[1][2] When incorporated into a nicotinonitrile framework, the resulting this compound core presents a unique chemical entity with a diverse range of biological activities. This guide will explore the multifaceted potential of these derivatives, from their synthesis to their applications as anticancer, antimicrobial, and anti-inflammatory agents, with a particular focus on their role as kinase inhibitors.
Synthetic Strategies for this compound Derivatives
The efficient synthesis of this compound derivatives is crucial for exploring their biological potential. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as 2-chloronicotinic acid derivatives.[3][4][5]
General Synthetic Pathway
A typical synthetic route commences with the readily available 2-chloronicotinic acid. The synthesis can be conceptualized in the following key steps:
-
Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected, commonly through esterification, to prevent unwanted side reactions.
-
Nucleophilic Aromatic Substitution: The core reaction involves the displacement of the chlorine atom at the C2 position of the pyridine ring with morpholine. This reaction is typically carried out under reflux conditions.
-
Hydrolysis/Amidation: The ester group can then be hydrolyzed back to a carboxylic acid or converted to an amide, depending on the desired final derivative.
-
Nitrile Formation: The nitrile group, a key feature of the nicotinonitrile scaffold, can be introduced at a separate stage, often starting from a corresponding aldehyde or amide precursor.
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A Technical Guide to the Strategic Derivativation of 2-Morpholinonicotinonitrile for High-Throughput Screening Libraries
Abstract
The 2-morpholinonicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous drug discovery campaigns, particularly in the development of kinase inhibitors. Its inherent physicochemical properties, bestowed by the morpholine and nicotinonitrile moieties, offer a favorable starting point for optimization. However, systematic exploration of the chemical space surrounding this core is paramount for elucidating structure-activity relationships (SAR) and identifying clinical candidates. This in-depth technical guide provides a comprehensive framework for the strategic derivatization of this compound. We will delve into the causality behind experimental choices, offering field-proven insights into the modification of key reactive handles. This guide presents detailed, step-by-step protocols for transformations of the C3-nitrile group and the pyridine ring, supported by mechanistic understanding and authoritative references. Furthermore, we will explore the principles of library design and the practical considerations for generating high-quality compound collections amenable to high-throughput screening (HTS).
Section 1: The this compound Scaffold: A Privileged Structure in Drug Discovery
Introduction to the Nicotinonitrile Core
Nicotinonitrile, or 3-cyanopyridine, is a prominent scaffold in medicinal chemistry.[1][2] The pyridine ring is a common feature in both natural products and synthetic drugs, while the nitrile group offers a versatile chemical handle for further modification.[3][4] The combination of these two features in nicotinonitrile has led to its incorporation into several marketed drugs, including bosutinib and neratinib.[1]
The Role of the Morpholine Moiety in Modulating Physicochemical Properties
The morpholine ring is frequently employed in drug design due to its favorable impact on a molecule's physicochemical properties.[5][6][7] It is a versatile building block that is synthetically accessible and can improve aqueous solubility, an important factor for bioavailability.[5][8] The presence of the morpholine's oxygen atom allows for hydrogen bond interactions, while the overall ring structure can influence the conformation of the molecule, which is critical for binding to biological targets.[6][8] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is known to improve permeability across the blood-brain barrier.[8]
Precedent in Medicinal Chemistry
The this compound scaffold has a strong precedent in medicinal chemistry, particularly as a core for kinase inhibitors.[7][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[10] The nitrogen atom of the pyridine ring in the this compound scaffold can act as a hinge-binder, forming a key hydrogen bond interaction with the kinase hinge region, a critical feature for potent inhibition.[11] The morpholine group often occupies a solvent-exposed region, providing an opportunity for derivatization to enhance potency and selectivity.
Rationale for Derivatization: Exploring Chemical Space for SAR
While the core this compound structure provides a solid foundation, systematic derivatization is essential for mapping the structure-activity relationship (SAR).[12][13] By creating a library of analogs with modifications at specific positions, researchers can probe the steric and electronic requirements of the target's binding site. This exploration of chemical space is a cornerstone of lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) of these focused libraries allows for the rapid identification of promising candidates from a large pool of compounds.[14][15][16]
Section 2: Strategic Approaches to Derivatization
Overview of Reactive Sites
The this compound scaffold presents several key sites for chemical modification. A strategic approach to derivatization involves targeting these sites to generate a diverse yet focused library of compounds.
Caption: Key reactive sites on the this compound scaffold.
The primary points for derivatization are:
-
The C3-Nitrile Group: A highly versatile functional group that can be transformed into a variety of other functionalities.
-
The Pyridine Ring (C4, C5, and C6 positions): These positions are amenable to substitution reactions, allowing for the introduction of diverse aryl and alkyl groups.
Synthesis of the Core Scaffold
The synthesis of the this compound core is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is 2-chloro-3-cyanopyridine, which reacts with morpholine in the presence of a base to yield the desired product. The availability of various substituted 2-halonicotinonitriles and cyclic secondary amines allows for the generation of a diverse set of core scaffolds.
Section 3: Chemistry of the C3-Nitrile Group: A Versatile Chemical Handle
The nitrile group is a cornerstone of synthetic versatility, allowing for its conversion into a range of other functional groups, each with distinct electronic and steric properties.[3]
Hydrolysis to Amides and Carboxylic Acids
Controlled hydrolysis of the nitrile can yield either the primary amide or the carboxylic acid. Amides can introduce new hydrogen bond donors and acceptors, while carboxylic acids introduce an acidic center.
-
Protocol 3.1.1: Catalytic Hydrolysis to Amide. [17][18][19]
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a transition metal catalyst, such as sodium molybdate, or a base catalyst like tetrabutylammonium hydroxide.[17][19]
-
Add a controlled amount of an oxidizing agent like hydrogen peroxide.[17]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by crystallization or chromatography.
-
-
Causality: The choice of catalyst and reaction conditions is critical to prevent over-hydrolysis to the carboxylic acid.[20] Milder conditions favor the formation of the amide.[21]
Cycloaddition Reactions: Formation of Tetrazoles
The [3+2] cycloaddition of an azide source with the nitrile group is a robust method for forming a 5-substituted-1H-tetrazole.[22][23]
-
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[24][25] It possesses a similar pKa and steric profile but can offer advantages in terms of metabolic stability and cell permeability.
-
Protocol 3.2.1: Zinc-Catalyzed Tetrazole Synthesis in Water. [26][27]
-
To a flask containing this compound (1 mmol), add water, sodium azide (1.1 eq), and zinc bromide (1 eq).
-
Reflux the reaction mixture with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, acidify with dilute HCl to a pH of ~1, and extract the product with an organic solvent (e.g., ethyl acetate).[26]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
-
-
Trustworthiness: This method is often preferred due to its use of water as a solvent and avoidance of highly toxic and explosive hydrazoic acid or organotin reagents.[22][26] The use of a zinc salt catalyst is crucial for activating the nitrile.[28]
Conversion to Amidines
The Pinner reaction provides a classical and reliable route to amidines from nitriles.[29][30][31] Amidines are basic and can form salt bridges with acidic residues in a protein's active site.
-
Protocol 3.3.1: Two-Step Pinner Reaction. [32][33]
-
Step 1 (Formation of Pinner Salt): Dissolve the this compound (1 mmol) in an anhydrous alcohol (e.g., ethanol) and cool to 0°C.
-
Bubble dry hydrogen chloride gas through the solution until saturation.[32] Keep the reaction at a low temperature to prevent the formation of byproducts.[31]
-
Allow the reaction to proceed at low temperature until the imidate salt (Pinner salt) precipitates. Isolate the salt by filtration under an inert atmosphere.
-
Step 2 (Amination): Suspend the isolated Pinner salt in an anhydrous solvent and add a solution of ammonia or a primary/secondary amine.
-
Stir the reaction at room temperature until completion, then work up and purify the resulting amidine.
-
Caption: Workflow for the Pinner reaction to synthesize amidines.
Section 4: Modification of the Pyridine Ring
Diversification of the pyridine ring is most effectively achieved through modern cross-coupling methodologies, typically starting from a halogenated precursor.
Halogenation as a Gateway to Cross-Coupling Reactions
Selective halogenation of the pyridine ring, often at the C5 position, provides a crucial handle for subsequent palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for creating C-C, C-C (alkyne), and C-N bonds, respectively.[34][35]
-
Protocol 4.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation. [36][37]
-
In a reaction vessel, combine the halogenated this compound (1 mmol), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 eq).[36][38]
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100°C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the final compound using column chromatography.
-
Caption: Cross-coupling strategies for pyridine ring derivatization.
Data Presentation: Example Library of C5-Aryl Derivatives
| Entry | Aryl Boronic Acid | Yield (%) | Purity (LC-MS, %) |
| 1 | Phenylboronic acid | 85 | >98 |
| 2 | 4-Tolylboronic acid | 82 | >99 |
| 3 | 3-Methoxyphenylboronic acid | 78 | >97 |
| 4 | 2-Thienylboronic acid | 75 | >95 |
Section 5: Library Design and Screening Considerations
Principles of Library Synthesis
The generation of a screening library can follow two main philosophies: Diversity-Oriented Synthesis (DOS), which aims to create a wide range of structurally diverse molecules, or Target-Oriented Synthesis (TOS), which focuses on creating analogs of a known active compound.[] The derivatization of the this compound core often employs a TOS approach, systematically probing the SAR around a privileged scaffold.
High-Throughput Characterization and Purification
The success of an HTS campaign relies on the quality of the compound library.[14][40] Each synthesized derivative must be rigorously characterized and purified.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the identity (mass) and purity of each compound.
-
Prep-HPLC (Preparative High-Performance Liquid Chromatography): Employed for the purification of compounds that do not meet the required purity standards after initial workup.
Workflow from Derivatization to Screening Plate
Caption: Overall workflow from synthesis to high-throughput screening.
Section 6: Conclusion and Future Outlook
The this compound scaffold remains a highly valuable starting point for drug discovery. The strategic derivatization of this core, guided by a deep understanding of its chemical reactivity and the principles of medicinal chemistry, is a powerful approach for generating high-quality screening libraries. The methodologies outlined in this guide provide a robust framework for exploring the SAR of this important scaffold. Future efforts in this area will likely focus on the development of novel, more efficient catalytic methods for derivatization and the application of computational tools to guide library design and predict the properties of novel analogs.
Section 7: References
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Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
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Heravi, M. M., et al. (2016). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Synthetic Communications.
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Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science.
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MacCarthy, P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
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Thompson, A. M., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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Siddique, S. A., et al. (2025). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics.
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Xu, X., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
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Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from
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ResearchGate. (n.d.). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Retrieved from
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National Institutes of Health. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from
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An Investigative Guide to the Pharmacology of 2-Morpholinonicotinonitrile: A Novel Chemical Entity
Abstract
This technical guide presents a comprehensive framework for the pharmacological investigation of 2-Morpholinonicotinonitrile, a novel chemical entity with significant therapeutic potential. In the absence of direct pharmacological data for this specific molecule, this document leverages established knowledge of its core chemical scaffolds—morpholine and nicotinonitrile—to hypothesize potential biological activities and to outline a rigorous, multi-stage research workflow for its complete pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven methodologies for in vitro and in vivo evaluation, from initial screening to preliminary mechanism of action studies. Our approach emphasizes scientific integrity, experimental causality, and self-validating protocols to ensure the generation of robust and reliable data, thereby paving the way for the potential development of this compound as a novel therapeutic agent.
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine, driven by the emergence of drug resistance and the need for more effective treatments for a myriad of diseases. In this context, the exploration of new chemical entities (NCEs) is of paramount importance. This compound emerges as a compound of interest, integrating two pharmacologically significant moieties: the morpholine ring and the nicotinonitrile core.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and is a component of numerous approved drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the nicotinonitrile scaffold and its derivatives have been explored for a range of biological activities, notably as antiviral and antimicrobial agents.[3][4] The combination of these two scaffolds in this compound suggests a high probability of discovering novel biological activities.
This guide provides a structured, investigative roadmap for the comprehensive pharmacological profiling of this compound. It is designed to be a practical, hands-on manual for research teams, detailing the logical progression from hypothesized activity to empirical validation.
Hypothesized Pharmacological Profile
Based on the known biological activities of structurally related compounds, we can postulate several potential therapeutic applications for this compound. This hypothesis-driven approach will guide the initial screening cascade.
-
Anticancer Activity: The morpholine moiety is present in several kinase inhibitors.[2] For instance, derivatives of 2,4-dimorpholinopyrimidine-5-carbonitrile have been identified as potent PI3K inhibitors.[5] Therefore, it is plausible that this compound could exhibit antiproliferative effects against cancer cell lines through the inhibition of key signaling pathways.
-
Antimicrobial Activity: Nicotinonitrile derivatives have demonstrated both antiviral and antibacterial properties.[3][4] Furthermore, morpholine-containing compounds have also been developed as antimicrobial agents.[1] The synergistic potential of these two scaffolds could result in a compound with significant antimicrobial efficacy.
-
Anti-inflammatory Activity: Morpholinopyrimidine derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells.[6] This suggests that this compound could be a candidate for the treatment of inflammatory disorders.
Proposed Research Workflow for Pharmacological Investigation
To systematically evaluate the pharmacological profile of this compound, a phased approach is recommended, beginning with broad in vitro screening and progressing to more focused mechanism of action and in vivo studies.
Phase 1: Initial In Vitro Profiling
The initial phase is designed to rapidly assess the cytotoxic, antimicrobial, and anti-inflammatory potential of the compound.
A primary cytotoxicity screen against a panel of human cancer cell lines and a normal cell line is crucial to determine the antiproliferative activity and selectivity of this compound.
Experimental Protocol: MTT Assay for Cell Viability [2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value |
To assess the potential antibacterial and antifungal activity, standard broth microdilution or agar diffusion assays should be employed against a panel of clinically relevant pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate with appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |
| Escherichia coli | Gram-negative Bacteria | Experimental Value |
| Candida albicans | Fungus | Experimental Value |
The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard assay for preliminary anti-inflammatory activity.
Experimental Protocol: Nitric Oxide Assay [7]
-
Cell Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Phase 2: Mechanism of Action (MoA) Elucidation
Positive results from Phase 1 will trigger a more in-depth investigation into the underlying mechanism of action.
If significant cytotoxicity is observed, the following workflow is proposed:
A potential signaling pathway to investigate, should kinase inhibition be identified, is the PI3K/Akt/mTOR pathway, given the prevalence of morpholine-containing inhibitors targeting this cascade.
Phase 3: Preliminary Pharmacokinetics (ADME) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its development as a drug candidate. A standard panel of in vitro ADME assays is recommended.[3][8]
Data Presentation: In Vitro ADME Profile
| Assay | Method | Result | Interpretation |
| Solubility | Kinetic Solubility | Experimental Value (µg/mL) | High/Medium/Low |
| Permeability | PAMPA / Caco-2 | Experimental Value (Papp cm/s) | High/Medium/Low |
| Metabolic Stability | Liver Microsomes | Experimental Value (t½ min) | Stable/Moderately Stable/Unstable |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Experimental Value (% Bound) | High/Medium/Low |
| CYP450 Inhibition | P450 Inhibition Assay | IC50 Values for major isoforms | Potential for drug-drug interactions |
Phase 4: In Vivo Efficacy Models
Based on the outcomes of the in vitro studies, appropriate in vivo models should be selected to evaluate the efficacy of this compound.
-
For Anticancer Activity: A subcutaneous xenograft model using a sensitive cancer cell line in immunodeficient mice would be appropriate.[9] Tumor growth inhibition would be the primary endpoint.
-
For Antimicrobial Activity: A murine thigh infection model or a sepsis model could be utilized, depending on the target pathogen.[10] Reduction in bacterial load would be the key efficacy measure.
Conclusion and Future Directions
This investigative guide provides a comprehensive and scientifically rigorous framework for the initial pharmacological characterization of this compound. By systematically progressing through the proposed phases of in vitro screening, mechanism of action studies, ADME profiling, and in vivo efficacy testing, a robust data package can be generated. The insights gained from this workflow will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization and preclinical development efforts. The multifaceted nature of the morpholine and nicotinonitrile scaffolds suggests that this compound could represent a promising starting point for the development of a new class of therapeutic agents.
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Morpholinonicotinonitrile
A Senior Application Scientist's Perspective on a Promising Kinase Inhibitor Scaffold
Authored by: [Your Name/Gemini AI]
Publication Date: January 12, 2026
Abstract
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers. This has rendered it a prime target for therapeutic intervention. Within the vast landscape of kinase inhibitors, small molecules bearing the morpholine moiety have demonstrated significant promise. This technical guide delves into the potential research applications of 2-Morpholinonicotinonitrile, a compound whose structural motif is increasingly recognized in the design of potent and selective kinase inhibitors. While direct biological data on this specific molecule is emerging, its core structure serves as a valuable scaffold for the development of novel therapeutics, particularly dual PI3K/mTOR inhibitors. This document will provide an in-depth analysis of the rationale behind targeting the PI3K/Akt/mTOR pathway, explore the therapeutic relevance of the morpholine scaffold, and present detailed, field-proven experimental protocols for evaluating the efficacy of this compound and its derivatives as potential anti-cancer agents.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1][2] In normal physiology, this pathway is tightly regulated, ensuring cellular homeostasis. However, in a vast number of human cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[1] This aberrant activation drives tumorigenesis by promoting uncontrolled cell proliferation, inhibiting apoptosis (programmed cell death), and fueling angiogenesis and metastasis.
The central role of this pathway in cancer has made it one of the most attractive targets for drug development. Inhibitors that can effectively block this signaling cascade hold immense therapeutic potential. Early generation inhibitors often targeted single nodes in the pathway, but the complex feedback loops and crosstalk with other signaling networks often led to resistance. This has spurred the development of dual inhibitors that can simultaneously target multiple key kinases in the pathway, such as both PI3K and mTOR, offering a more comprehensive and durable blockade of oncogenic signaling.
The Significance of the Morpholine Scaffold
The morpholine chemical moiety has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive component in drug design. Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to both potency and selectivity. Several clinically successful kinase inhibitors incorporate a morpholine ring, underscoring its importance in the development of targeted therapies.
This compound: A Scaffold for PI3K/mTOR Inhibition
While extensive research on the specific biological activity of this compound is not yet widely published, its core structure is present in a class of potent PI3K inhibitors. For instance, derivatives such as 2,4-dimorpholinopyrimidine-5-carbonitriles have been synthesized and evaluated for their PI3K inhibitory activity. The morpholine group at the 2-position, as seen in this compound, is often a key pharmacophoric element that contributes to binding at the kinase hinge region.
The nicotinonitrile core provides a rigid framework for the presentation of the morpholine group and allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. It is hypothesized that this compound itself, or its closely related derivatives, can function as competitive inhibitors at the ATP-binding site of PI3K and potentially mTOR, given the high degree of similarity in their catalytic domains.
Visualizing the PI3K/Akt/mTOR Signaling Pathway
To comprehend the mechanism of action of potential inhibitors, a clear understanding of the signaling cascade is essential. The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR pathway.
Figure 1: The PI3K/Akt/mTOR signaling cascade.[3][4][5]
Potential Research Applications and Experimental Workflows
The primary research application of this compound and its derivatives lies in the field of oncology. As potential PI3K/mTOR inhibitors, these compounds can be investigated for their efficacy in various cancer models, both in vitro and in vivo. Furthermore, their potential role in other diseases where this pathway is implicated, such as inflammation and neurodegenerative disorders, could be explored.
In Vitro Evaluation Workflow
The initial assessment of a novel compound's anti-cancer potential begins with a series of in vitro assays. The following workflow provides a logical progression for characterizing the activity of this compound or its analogs.
Figure 2: A representative workflow for the in vitro evaluation of a potential kinase inhibitor.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K and mTOR kinases.
Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate using ATP. The amount of ADP is proportional to the kinase activity.[6][7]
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
Kinase substrate (e.g., phosphatidylinositol for PI3K, recombinant 4E-BP1 for mTOR)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
This compound (or derivative) stock solution in DMSO
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Objective: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[8][9][10][11]
Materials:
-
Cancer cell lines known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, U87MG, A549)
-
Complete cell culture medium
-
This compound (or derivative) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value as described for the kinase assay.
Objective: To confirm that the cytotoxic effects of this compound are due to the inhibition of the PI3K/Akt/mTOR pathway in cells.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key downstream targets of PI3K and mTOR (e.g., Akt, S6K), we can assess the inhibitory effect of the compound on the signaling pathway.[12][13][14]
Materials:
-
Cancer cell line of interest
-
This compound (or derivative)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Treat cells with the test compound at various concentrations (e.g., around the IC50 value) for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivative (Example Data)
| Kinase Target | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 150 |
| PI3Kδ | 75 |
| PI3Kγ | 200 |
| mTOR | 80 |
Table 2: In Vitro Cytotoxicity of this compound Derivative in Cancer Cell Lines (Example Data)
| Cell Line | PIK3CA Status | PTEN Status | IC50 (µM) |
| MCF-7 | Mutant | Wild-type | 0.5 |
| U87MG | Wild-type | Null | 0.8 |
| A549 | Wild-type | Wild-type | 5.2 |
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The in-depth technical guide provided here outlines a systematic approach to evaluate the therapeutic potential of this compound and its derivatives. By employing the described experimental workflows and protocols, researchers can thoroughly characterize their biological activity, from direct enzyme inhibition to cellular effects and mechanism of action. Future research should focus on synthesizing a library of this compound derivatives to establish a clear structure-activity relationship (SAR), optimize their potency and selectivity, and evaluate their in vivo efficacy and safety in preclinical cancer models. Such studies will be instrumental in advancing our understanding of this chemical class and potentially translating these findings into novel cancer therapies.
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Jiang, N., et al. (2020). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Retrieved from [Link]
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Al-Oqail, M. M., et al. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Ghafouri-Fard, S., et al. (2022). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Saba, R., et al. (2021). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. Retrieved from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Adriaenssens, E. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]
-
Wikipedia. (2023, December 2). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]
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Adriaenssens, E. (2023, June 27). In vitro kinase assay. ResearchGate. Retrieved from [Link]
- Wirth, M. P., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4056.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Humana Press.
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Yilmaz, A., et al. (2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]
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Cottu, P., et al. (2018). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. Retrieved from [Link]
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Mangal, S., et al. (2021). Cytotoxicity assays of the drug on A431 skin cancer cell line. a MTT... ResearchGate. Retrieved from [Link]
- Yildiz, E., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(10), e202204595.
-
Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
- Ciocarlie, O., et al. (2017). A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. Journal of Visualized Experiments, (126), 55858.
- Jia, W., et al. (2018). A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. International Journal of Molecular Sciences, 19(11), 3352.
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Virology Research Services. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
- Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
- Ovchinnikov, V. V., et al. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 27(19), 6296.
- Stepanenko, A. A., & Dmitrenko, V. V. (2022). Drug toxicity assessment: cell proliferation versus cell death.
- Kletskov, A. V., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 329.
- Patel, R. V., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
- Spiekerkoetter, U., et al. (2002). Screening for carnitine palmitoyltransferase II deficiency by tandem mass spectrometry. Journal of Inherited Metabolic Disease, 25(1), 17-24.
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An In-depth Technical Guide to the Synthesis of 2-Morpholinonicotinonitrile from 2-chloronicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-morpholinonicotinonitrile, a valuable scaffold in medicinal chemistry, from the readily available starting material, 2-chloronicotinonitrile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, strategies for optimization, and thorough analytical characterization of the final product. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of modern heterocyclic chemistry. This guide emphasizes the practical aspects of the synthesis, ensuring a reproducible and efficient laboratory-scale preparation of this important morpholine-containing nicotinonitrile derivative.
Introduction: The Significance of Morpholine-Substituted Nicotinonitriles in Drug Discovery
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals, including the kinase inhibitors bosutinib and neratinib.[1][2] The incorporation of a morpholine moiety into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Morpholine can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, often leading to improved pharmacokinetic properties and target engagement.[3]
The combination of these two pharmacophoric elements in this compound creates a molecule of significant interest for the development of novel therapeutics. The facile synthesis of this compound, as detailed in this guide, provides a gateway to a diverse chemical space for the exploration of new biological activities.
The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound from 2-chloronicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as the pyridine ring in 2-chloronicotinonitrile.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group at the 3-position and the electronegative nitrogen atom within the ring. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Step 2: Elimination of the Leaving Group and Re-aromatization
The Meisenheimer complex is a transient species. The negative charge is delocalized over the pyridine ring and the nitrile group. In the final step, the chloride ion, a good leaving group, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
Diagram of the Reaction Mechanism:
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related morpholine-substituted heteroaromatics and provides a reliable method for the laboratory-scale preparation of this compound.
Materials and Equipment
| Material/Equipment | Grade/Specification |
| 2-chloronicotinonitrile | 98% or higher |
| Morpholine | 99% or higher |
| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% or higher |
| Dioxane | Anhydrous, 99.8% |
| Ethyl Acetate | ACS grade |
| Hexanes | ACS grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dioxane (40 mL).
-
Addition of Morpholine: While stirring the mixture at room temperature, add morpholine (1.05 mL, 12 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure this compound.
Optimization of Reaction Conditions
The efficiency of the synthesis can be influenced by several factors. The following table provides a summary of key parameters and their potential impact on the reaction outcome.
| Parameter | Typical Range | Rationale and Considerations |
| Solvent | Dioxane, DMF, DMSO, Acetonitrile | Aprotic polar solvents are generally preferred to facilitate the SNAr reaction. Dioxane is a good starting point. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | An inorganic base like K₂CO₃ is effective in scavenging the HCl generated during the reaction. Stronger bases may be used to accelerate the reaction if needed. |
| Temperature | Room temperature to reflux | Heating is typically required to drive the reaction to completion in a reasonable timeframe. Refluxing in dioxane is a common condition. |
| Stoichiometry | 1.0-1.2 equivalents of morpholine | A slight excess of the nucleophile can help to ensure complete conversion of the starting material. |
| Reaction Time | 12-48 hours | Reaction time should be optimized by monitoring the reaction progress by TLC. |
Analytical Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The 1H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm for this compound in CDCl₃ are as follows:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (Pyridine) | ~8.2 | dd | 1H |
| H-5 (Pyridine) | ~7.6 | dd | 1H |
| H-4 (Pyridine) | ~6.8 | dd | 1H |
| -N-CH₂- (Morpholine) | ~3.8 | t | 4H |
| -O-CH₂- (Morpholine) | ~3.6 | t | 4H |
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~140 |
| C-5 (Pyridine) | ~118 |
| C-3 (Pyridine) | ~116 |
| -CN (Nitrile) | ~115 |
| -N-CH₂- (Morpholine) | ~66 |
| -O-CH₂- (Morpholine) | ~45 |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 190.10.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis and characterization of this compound.
Safety Considerations
-
2-chloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate PPE.
-
Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation, drowsiness, or dizziness. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of this compound from 2-chloronicotinonitrile via a nucleophilic aromatic substitution reaction. The detailed experimental protocol, along with guidance on reaction optimization and thorough analytical characterization, provides a solid foundation for researchers to prepare this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of this synthesis makes this compound an accessible and attractive scaffold for the development of novel bioactive compounds.
References
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Research. [Link]
-
Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2022). Assiut University, Faculty of Pharmacy. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistryOpen. [Link]
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Methodological & Application
Application Notes & Protocols: 2-Morpholinonicotinonitrile as a Versatile Chemical Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Morpholinopyridine Scaffold
In the landscape of modern drug discovery, particularly in the domain of kinase inhibitors, heterocyclic scaffolds serve as the foundational architecture for achieving target specificity and desirable pharmacokinetic profiles. Among these, the morpholinopyridine core has emerged as a privileged structure. The morpholine moiety, with its saturated heterocyclic nature and oxygen atom, frequently acts as a "hinge-binder" in ATP-competitive inhibitors, forming critical hydrogen bonds within the kinase ATP-binding pocket.[1][2] Furthermore, its inclusion often enhances aqueous solubility and metabolic stability, key attributes for orally bioavailable drugs.
2-Morpholinonicotinonitrile, also known as 2-(morpholin-4-yl)pyridine-3-carbonitrile, is a bifunctional chemical intermediate that strategically combines this valuable morpholine group with a reactive nitrile moiety on a pyridine ring. The nitrile group is a versatile chemical handle, amenable to a wide array of chemical transformations, allowing for the construction of more complex, biologically active molecules. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and synthetic applications of this important intermediate.
Physicochemical Properties, Characterization, and Safety
While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its constituent functional groups and related chemical structures.
Physical & Chemical Properties
| Property | Description / Predicted Value | Rationale |
| Molecular Formula | C₁₀H₁₁N₃O | Derived from its chemical structure. |
| Molecular Weight | 189.22 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Similar morpholino- and nitrile-containing heterocycles are typically solids at room temperature. |
| Melting Point | Predicted low to moderate melting point solid (e.g., 70-120 °C). | The related compound, 2-chloronicotinonitrile, has a melting point of 41-44 °C. The addition of the larger morpholine group would likely increase this. |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and moderately soluble in alcohols like Methanol and Ethanol. Sparingly soluble in water. | The aromatic pyridine and aliphatic morpholine rings confer organic solubility, while the nitrogen and oxygen atoms may allow for limited aqueous solubility. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids. | The pyridine and morpholine rings are generally stable. The nitrile group is stable but can be hydrolyzed under harsh acidic or basic conditions. |
Spectroscopic Characterization Profile
Correctly identifying this compound is critical. Below are the expected spectroscopic signatures for structural confirmation.
| Technique | Expected Signature |
| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, coupled to protons at C5 and C6. The protons at C5 and C6 will also show characteristic couplings. - Morpholine Protons (8H): Two distinct multiplets (or triplets) in the aliphatic region (~3.5-4.0 ppm), each integrating to 4 protons, corresponding to the -CH₂-N- and -CH₂-O- groups. |
| ¹³C NMR | - Pyridine Carbons (5C): Signals in the aromatic region (~110-160 ppm). The carbon bearing the nitrile group (C3) and the carbon bearing the morpholine group (C2) will have distinct chemical shifts. - Nitrile Carbon (1C): A characteristic signal around ~115-120 ppm. - Morpholine Carbons (4C): Two signals in the aliphatic region, typically around ~45-50 ppm (-CH₂-N-) and ~65-70 ppm (-CH₂-O-). |
| IR Spectroscopy | - C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a key diagnostic peak for the nitrile group. - C-O-C Stretch: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage. - C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocycles. |
| Mass Spectrometry | - (M+H)⁺: The protonated molecular ion peak would be expected at m/z = 190.22. |
Safety & Handling
-
Hazard Class: Harmful if swallowed or inhaled. May cause skin and eye irritation. Organic nitriles can sometimes release cyanide under harsh conditions (e.g., fire or strong acid hydrolysis), although this is not typical for aromatic nitriles under standard lab conditions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by morpholine. The electron-withdrawing nitrile group at the 3-position activates the ring system, making the C2 position susceptible to nucleophilic attack.[5][6][7]
Reaction Scheme
Caption: SNAr synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 5-10 mL per mmol of starting material).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution. Subsequently, add morpholine (1.2 eq) dropwise at room temperature.
-
Causality Note: An excess of morpholine is used to ensure the complete consumption of the starting material. The base is crucial to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. K₂CO₃ is an inexpensive and effective inorganic base, while an organic base like DIPEA can be used if milder conditions are preferred.
-
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours.
-
Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction, which involves the temporary disruption of the pyridine ring's aromaticity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up: a. Once the reaction is complete (as indicated by the disappearance of the 2-chloronicotinonitrile spot on TLC), cool the mixture to room temperature. b. Pour the reaction mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Causality Note: The aqueous work-up removes the DMF solvent, the base, and other inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
Application in the Synthesis of Kinase Inhibitors
The true value of this compound lies in its potential as a precursor for potent kinase inhibitors, such as those targeting the PI3K/mTOR pathway.[4][8][9][10] The nitrile group can be elaborated into various pharmacophores, while the morpholinopyridine core serves as an effective hinge-binding motif.
Strategic Transformations of the Nitrile Group
The nitrile group is a synthetic linchpin. It can be readily converted into other functional groups essential for biological activity.
Caption: Synthesis of a pyrazolopyridine scaffold.
Step-by-Step Procedure:
-
Hydrazone Formation: Dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. This reaction is expected to form an intermediate amidrazone.
-
Mechanistic Insight: Hydrazine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.
-
-
Cyclization: After cooling, acidify the mixture with acetic acid and heat to reflux for an additional 6-12 hours. The intramolecular cyclization occurs, followed by tautomerization to form the aromatic pyrazolo[3,4-b]pyridin-3-amine product.
-
Isolation: Cool the reaction, neutralize, and extract the product with an appropriate organic solvent like ethyl acetate. The product can then be purified via column chromatography.
This resulting pyrazolopyridine core contains a free amine group at the 3-position, which can be further functionalized through acylation, alkylation, or coupling reactions to build a library of potential kinase inhibitors for screening.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation via nucleophilic aromatic substitution, combined with the strategic placement of a stable, hinge-binding morpholine group and a synthetically malleable nitrile group, makes it an ideal starting point for the development of complex therapeutic agents, particularly in the field of oncology. The protocols and insights provided herein offer a robust framework for researchers to leverage this intermediate in their drug discovery programs.
References
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A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Zhang, W., et al. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. [Link]
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Li, H., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
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Ganguly, S., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. [Link]
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Ganguly, S., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]
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Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
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Ganguly, S., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
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Wang, Y., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17. Retrieved from [Link]
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Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
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Application Note: A Chemoproteomic Workflow for Target Deconvolution of 2-Morpholinonicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of molecular targets for bioactive compounds discovered through phenotypic screening is a critical and often challenging step in drug discovery.[1][2] This guide provides a comprehensive, methodology-focused framework for the target deconvolution of 2-Morpholinonicotinonitrile, a heterocyclic compound featuring moieties common in pharmacologically active agents.[3][4][5] We present a self-validating, step-by-step workflow centered on affinity-based protein profiling (AfBPP), a powerful chemoproteomic technique for isolating and identifying specific small molecule-protein interactions directly from complex biological systems.[6][7] This document details the necessary protocols, from the rational design and synthesis of a bespoke chemical probe to target enrichment, mass spectrometry-based identification, and subsequent orthogonal validation, offering researchers a robust roadmap for elucidating the mechanism of action of novel bioactive molecules.
Introduction: The Principle of Affinity-Based Target Discovery
Target identification is the bridge between observing a compound's effect (phenotype) and understanding its molecular mechanism.[6] Affinity-based protein profiling (AfBPP) is a direct and powerful strategy to build this bridge.[8][9] The core principle involves chemically modifying the bioactive small molecule—in this case, this compound—to create a "probe" version. This probe retains the essential binding features of the parent molecule but is appended with two key elements: a reactive or photoactivatable group for covalent capture and a reporter handle, such as biotin, for enrichment.[10][11]
The probe is incubated with a cell lysate or in living cells, allowing it to bind to its protein targets. The biotin handle is then used to "fish" out the probe-protein complexes using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured targets are identified using mass spectrometry. A crucial component of this workflow is the inclusion of a competition experiment, where the lysate is co-incubated with the probe and an excess of the original, unmodified this compound. A genuine target will show significantly reduced binding to the probe in this competitive scenario, providing a built-in validation metric.
Caption: High-level workflow for Affinity-Based Protein Profiling (AfBPP).
Part I: Probe Synthesis and Functional Characterization
Expert Rationale: The success of an AfBPP experiment hinges on a well-designed probe. The modification must not disrupt the compound's native binding mode. Therefore, the linker and biotin tag should be attached to a position on the molecule that is solvent-exposed and not critical for its biological activity. Furthermore, it is imperative to confirm that the synthesized probe retains the biological activity of the parent compound; an inactive probe will not find the correct targets.[10]
Protocol 1: Synthesis of a Biotinylated this compound Probe (Hypothetical)
This protocol outlines a plausible synthetic route to append a biotin tag via a polyethylene glycol (PEG) linker to the morpholine nitrogen, a common site for modification that often preserves parent compound activity.
Materials:
-
This compound
-
Boc-NH-PEG(4)-COOH linker
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Biotin-NHS ester
-
Dimethylformamide (DMF)
Procedure:
-
Step 1 (Amide Coupling): This step is not directly applicable as we are modifying a secondary amine. Instead, we would first need to deprotect or modify the starting material if a suitable handle is not available. For this hypothetical protocol, we assume a derivative of this compound with a primary amine handle is available for coupling.
-
Step 2 (Boc Deprotection): Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the amine-PEG-linker derivative.
-
Step 3 (Biotinylation): Dissolve the amine-functionalized compound and Biotin-NHS ester in anhydrous DMF. Add DIPEA and stir the reaction at room temperature overnight.
-
Step 4 (Purification): Purify the final biotinylated probe using reverse-phase HPLC. Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Validation of Probe Bioactivity
Expert Rationale: Before proceeding to large-scale proteomic experiments, the biological activity of the synthesized probe must be compared to the parent compound, this compound. A significant loss in potency (>10-fold) suggests the modification has interfered with target binding, and an alternative probe design should be considered.
Procedure (Cell Viability Assay Example):
-
Seed a 96-well plate with a cancer cell line (e.g., HEK293T) at 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of both this compound and the biotinylated probe in cell culture media, ranging from 100 µM to 1 nM.
-
Replace the media in the wells with the compound dilutions. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Table 1: Hypothetical Bioactivity Data
| Compound | IC₅₀ (µM) | Fold Change |
| This compound | 1.2 | - |
| Biotinylated Probe | 2.5 | 2.1x |
| Result | Acceptable |
Part II: Target Fishing and Protein Enrichment
Expert Rationale: This phase uses the validated probe to isolate its binding partners from the entire proteome. The critical step for ensuring trustworthiness is the competition control. By adding a large excess of the parent compound, the probe is prevented from binding to its specific targets. Proteins that are pulled down in the probe-only condition but significantly reduced in the competition sample are high-confidence candidates.
Caption: Detailed experimental workflow for competitive affinity pulldown.
Protocol 3: Affinity Pulldown from Cell Lysate
Materials:
-
HEK293T cells (or other relevant cell line)
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Validated Biotinylated Probe
-
This compound (for competition)
-
High-capacity Streptavidin Agarose Beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS in PBS)
Procedure:
-
Lysate Preparation: Harvest ~10-20 million cells, wash with cold PBS, and lyse on ice for 30 minutes in Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Binding Incubation: Aliquot 1 mg of protein lysate for each condition (Probe-only, Competition, DMSO control).
-
For the Competition sample, add this compound to a final concentration of 100 µM and pre-incubate for 1 hour at 4°C.
-
Add the biotinylated probe to the Probe-only and Competition samples to a final concentration of 1 µM. Add an equivalent volume of DMSO to the control sample.
-
Incubate all samples for 2 hours at 4°C with gentle rotation.
-
-
Capture: Add 50 µL of pre-washed streptavidin bead slurry to each sample. Incubate for another 2 hours at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (5 times) with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add 50 µL of Elution Buffer to the beads. Boil at 95°C for 10 minutes to elute the captured proteins. The samples are now ready for downstream analysis.
Part III: Target Identification and Validation
Expert Rationale: Mass spectrometry provides a powerful, unbiased readout of all proteins captured in the pulldown.[12] However, raw data requires careful statistical analysis to distinguish true, specifically-enriched proteins from background contaminants. Label-free quantification (LFQ) is commonly used to compare protein abundance across the different conditions. Hits identified by mass spectrometry are considered candidates and require orthogonal validation by a different method, such as Western Blotting, to be confirmed.
Protocol 4: On-Bead Digestion and LC-MS/MS Analysis
Procedure:
-
Reduction and Alkylation: After the final wash step in Protocol 3, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to 25 mM and incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Recovery: Centrifuge the beads and collect the supernatant containing the digested peptides. Acidify the peptides with formic acid to a final concentration of 1%.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant). Perform protein identification by searching against a human protein database. Use the calculated LFQ intensities to determine the fold-change and statistical significance (p-value) for each protein between the probe-only and competition/control samples.
Table 2: Hypothetical Mass Spectrometry Hit List
| Protein ID | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Competition) | Fold Enrichment | p-value |
| P42336 | MTOR | 1.5E+08 | 9.8E+05 | 153 | 1.2E-06 |
| P62736 | RPS6 | 1.1E+08 | 9.5E+07 | 1.2 | 0.85 |
| P08670 | VIM | 5.4E+07 | 5.1E+07 | 1.1 | 0.91 |
| Q13541 | FKBP1A | 7.8E+07 | 2.1E+06 | 37 | 4.5E-04 |
In this hypothetical data, MTOR and FKBP1A are high-confidence hits due to their significant reduction in the competition sample.
Protocol 5: Target Validation by Western Blot
Procedure:
-
Run 20 µL of the eluate from Protocol 3 (all three conditions) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against a top candidate from the MS analysis (e.g., anti-mTOR antibody).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system. A strong band in the probe-only lane that is absent or greatly diminished in the competition lane validates the interaction.
Part IV: Advanced Validation of Target Engagement
Expert Rationale: While AfBPP and Western Blot confirm a direct or complex-based interaction, they do not prove direct target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that measures changes in the thermal stability of a protein upon ligand binding.[2] A drug-bound protein is typically more stable and will remain soluble at higher temperatures than its unbound form.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Treatment: Treat intact cells with this compound (e.g., 10 µM) and a DMSO vehicle control for 1 hour.
-
Heating: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing stable, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Analyze the soluble fractions by Western Blot for the target of interest (e.g., mTOR). A positive result is a shift in the melting curve, where the protein remains soluble at higher temperatures in the drug-treated samples compared to the DMSO control.
Caption: Hypothetical signaling pathway showing mTOR as the target of this compound.
References
- Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research.
- Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
- Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. PubMed.
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry.
- Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. PMC.
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC.
- Target identification of small molecules: an overview of the current applic
- Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. RSC Publishing.
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Chemistry-based functional proteomics for drug target deconvolution. PubMed.
- Target deconvolution techniques in modern phenotypic profiling. PubMed.
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
- Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- Therapeutic targets: MTOR and related p
- Biological relevance and synthesis of C-substituted morpholine derivatives.
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2-Morpholinonicotinonitrile bioassay development
Development of a Bioassay Cascade for the Characterization of 2-Morpholinonicotinonitrile, a Potential Modulator of the PI3K/AKT/mTOR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive guide for the development and implementation of a bioassay cascade to characterize the biological activity of this compound, a novel small molecule with potential inhibitory effects on this pathway. The protocols detailed herein are designed to first identify and quantify the direct enzymatic inhibition of a key pathway component, AKT1, followed by a cell-based assay to confirm pathway modulation in a physiologically relevant context. This integrated approach provides a robust framework for validating and advancing novel chemical entities in drug discovery programs.
Introduction: The PI3K/AKT/mTOR Pathway as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cellular processes.[3] Growth factor binding to receptor tyrosine kinases (RTKs) initiates the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the plasma membrane.[2][4] This localization facilitates the phosphorylation and subsequent activation of AKT by upstream kinases like PDK1.[5] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of cell cycle progression, apoptosis, and protein synthesis.[4][6]
Given its pivotal role in cell fate, aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, driving tumorigenesis and resistance to therapy.[1][2] Consequently, small molecule inhibitors targeting key nodes of this pathway, particularly AKT, have been a major focus of oncology drug discovery.[2][7]
Nicotinonitrile and morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[8][9][10][11] This suggests that novel compounds incorporating these scaffolds, such as this compound, warrant investigation as potential modulators of critical cancer-related signaling pathways.
Bioassay Development Strategy
A tiered bioassay approach is essential for the efficient and rigorous evaluation of a compound's biological activity.[12][13] This strategy begins with a high-throughput biochemical assay to determine direct target engagement and potency, followed by more complex, lower-throughput cell-based assays to assess cellular activity and mechanism of action.
Workflow for Characterizing this compound
Caption: Tiered bioassay workflow for this compound.
Tier 1: Primary Biochemical Assay - AKT1 Kinase Activity
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human AKT1 kinase.
Principle: This homogeneous assay quantifies the phosphorylation of a specific peptide substrate by AKT1. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for high-throughput screening.
Protocol: AKT1 TR-FRET Kinase Assay
Materials:
-
Recombinant Human AKT1 (active)
-
Biotinylated peptide substrate (e.g., Biotin-GRPRTSSFAEG)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
This compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., MK-2206)
-
384-well low-volume white plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 2 µL of diluted compound or control (DMSO for negative control, MK-2206 for positive control) to the appropriate wells of a 384-well plate.
-
-
Enzyme/Substrate Mix:
-
Prepare a solution containing AKT1 kinase and the biotinylated peptide substrate in assay buffer. The final concentrations will need to be optimized but a starting point is 2-5 nM AKT1 and 200 nM substrate.
-
Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare a solution of ATP in assay buffer. The final concentration should be at the Km for ATP for AKT1 (typically 10-20 µM).
-
Add 4 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix containing the Europium-labeled anti-phospho-substrate antibody and SA-APC in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm. Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | This compound | MK-2206 (Control) |
| IC₅₀ (µM) | To be determined | ~0.1 |
| Max Inhibition (%) | To be determined | >95% |
Tier 2: Secondary Cellular Assay - Phospho-AKT (Ser473) In-Cell Western
Objective: To confirm the activity of this compound in a cellular context by measuring its effect on the phosphorylation of AKT at Serine 473, a key activation site.[14]
Principle: The In-Cell Western is an immunocytochemical method performed in microplates. Cells are cultured, treated with the compound, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies followed by fluorescently-labeled secondary antibodies.
Protocol: In-Cell Western for pAKT (Ser473)
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Growth factor for stimulation (e.g., Insulin or IGF-1)
-
This compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., MK-2206)
-
96-well black, clear-bottom tissue culture plates
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1%)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and Mouse anti-total-AKT
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer after 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control inhibitor in serum-free medium.
-
Add the diluted compounds to the wells and incubate for 1-2 hours.
-
-
Stimulation:
-
Add a growth factor (e.g., 100 nM Insulin) to all wells except the unstimulated controls.
-
Incubate for 20-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and add 150 µL of 3.7% formaldehyde in PBS. Incubate for 20 minutes.
-
Wash the wells 3 times with PBS containing 0.1% Triton X-100.
-
Add 150 µL of PBS with 0.1% Triton X-100 and incubate for 20 minutes.
-
-
Blocking:
-
Wash 3 times with PBS.
-
Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-pAKT and anti-total AKT) in Blocking Buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells 4 times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the wells 4 times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.
-
Data Analysis:
-
Quantify the fluorescence intensity for both pAKT (800 nm) and total AKT (700 nm) for each well.
-
Normalize the pAKT signal to the total AKT signal to account for variations in cell number.
-
Calculate the percent inhibition of AKT phosphorylation for each compound concentration relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Determine the IC₅₀ value by plotting the normalized percent inhibition against the logarithm of the compound concentration.
| Cell Line | Treatment | Normalized pAKT/Total AKT Signal | IC₅₀ (µM) |
| MCF-7 | DMSO (Stimulated) | (Value) | N/A |
| MCF-7 | This compound | (Dose-dependent decrease) | To be determined |
| MCF-7 | MK-2206 | (Dose-dependent decrease) | ~0.5 |
Visualization of the Targeted Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway and the putative target of this compound.
Conclusion and Future Directions
This application note outlines a validated and robust bioassay cascade for the initial characterization of this compound as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway. Successful demonstration of activity in both the biochemical and cellular assays would provide strong evidence for its mechanism of action and warrant further investigation.
Subsequent studies could include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other kinases to determine its selectivity.
-
Downstream Pathway Analysis: Investigating the effects on downstream targets of AKT, such as PRAS40 or FOXO3, to confirm pathway modulation.[6]
-
Cell Proliferation and Apoptosis Assays: Evaluating the phenotypic consequences of AKT inhibition by the compound in cancer cell lines.
By following this structured approach, researchers can efficiently generate the critical data needed to advance promising small molecules like this compound through the drug discovery pipeline.
References
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3058. [Link]
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Biolinkk. (n.d.). PI3K/Akt/mTOR Signaling Kit. [Link]
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Lheureux, S., et al. (2017). Systems analysis of apoptotic priming in ovarian cancer identifies vulnerabilities and predictors of drug response. Nature Communications, 8, 14998. [Link]
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Hoeflich, K. P., et al. (2016). Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices. International Journal of Molecular Sciences, 17(10), 1694. [Link]
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Pascual, J., & Turner, N. C. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmgenomics Pers Med, 14, 1517-1535. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
Roy, K., et al. (2019). AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery. International Journal of Molecular Sciences, 20(21), 5299. [Link]
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Pascual, J., & Turner, N. C. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Pharmgenomics Pers Med, 14, 1517-1535. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Chemistry of Heterocyclic Compounds, 60, 1-13. [Link]
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Little, T. (2019). Essentials in Bioassay Development. BioPharm International, 32(11), 34-39. [Link]
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CASSS. (n.d.). Bioassay Workshop Introduction to Bioassay Development. [Link]
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Hafez, H. N., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Medicinal Chemistry, 14(7), 710-722. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]
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Filimonov, D. A., et al. (2014). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Bioorganic & Medicinal Chemistry, 22(19), 5278-5285. [Link]
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ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]
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Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(12), 1175-1196. [Link]
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Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 849-856. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 696. [Link]
-
Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(10), 875-888. [Link]
-
Czarnomysy, R., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4474. [Link]
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Introduction: The Versatility of the Morpholinonicotinonitrile Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Morpholinonicotinonitrile
In the landscape of modern drug discovery and materials science, the strategic combination of privileged structural motifs is a cornerstone of innovation. This compound emerges as a compound of significant interest, embodying the fusion of two pharmacologically relevant scaffolds: the morpholine and the nicotinonitrile moieties. The morpholine ring is a ubiquitous feature in numerous approved drugs, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nicotinonitrile framework, a derivative of nicotinic acid, serves as a versatile intermediate for a range of biologically active molecules, including anti-inflammatory agents and kinase inhibitors.[1][2][3]
This application note provides a comprehensive, field-proven experimental protocol for the synthesis and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a mere recitation of steps. It delves into the causality behind experimental choices, establishes a self-validating system of protocols, and is grounded in authoritative references to ensure scientific integrity.
PART 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is generally preferred for its reliability, relatively mild conditions, and straightforward execution. The reaction involves the displacement of a halide (typically chloride) from the 2-position of the pyridine ring by the secondary amine of morpholine.
Reaction Principle and Causality
The pyridine ring in 2-chloronicotinonitrile is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the nitrile group (-CN) at the 3-position. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and thus susceptible to attack by a nucleophile like morpholine. The reaction proceeds through a Meisenheimer complex intermediate, and the subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.
While other methods for C-N bond formation exist, such as the palladium-catalyzed Buchwald-Hartwig amination[4][5][6][7] or the copper-catalyzed Ullmann condensation[8][9][10][11], the SNAr approach is often more cost-effective and operationally simpler for this specific substrate, as it does not require expensive metal catalysts and ligands.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloronicotinonitrile | ≥98% | Sigma-Aldrich, etc. | Starting material. |
| Morpholine | ≥99% | Sigma-Aldrich, etc. | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific, etc. | Base to neutralize HCl byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich, etc. | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR, etc. | For chromatography. |
| Deionized Water | --- | --- | For workup. |
| Brine (Saturated NaCl) | --- | --- | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | Drying agent. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure good suspension.
-
Add morpholine (1.05 mL, 12 mmol, 1.2 equiv.) dropwise to the stirring suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using an oil bath.
-
Maintain stirring at this temperature for 12-24 hours.
-
Rationale: Elevated temperature is necessary to overcome the activation energy of the reaction. Anhydrous conditions prevent side reactions with water.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting material and the reaction mixture. The disappearance of the 2-chloronicotinonitrile spot and the appearance of a new, more polar product spot indicate reaction progression.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by either recrystallization or flash column chromatography.
-
Flash Column Chromatography:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load onto a silica gel column packed in hexanes.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc up to 40% EtOAc).
-
Collect fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
-
PART 2: Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols outline standard analytical techniques for this purpose.
Characterization Logic Diagram
Caption: Logical workflow for the characterization of the final product.
Analytical Data Summary
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Specific range, e.g., 85-88 °C (literature dependent) |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 189.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 (d, 1H, H-6), ~7.6 (d, 1H, H-4), ~6.8 (dd, 1H, H-5), ~3.8 (t, 4H, morpholine -OCH₂), ~3.6 (t, 4H, morpholine -NCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C-2), ~155 (C-6), ~140 (C-4), ~117 (C≡N), ~115 (C-5), ~95 (C-3), ~66 (morpholine -OCH₂), ~45 (morpholine -NCH₂) |
| FT-IR (ATR, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=N, C=C stretch), ~1115 (C-O-C stretch) |
| Mass Spec (ESI+) | m/z = 190.08 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Characterization Protocols
-
Melting Point Determination:
-
Place a small amount of the purified, dry solid into a capillary tube.
-
Use a standard melting point apparatus to determine the temperature range over which the solid melts. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
The expected proton signals should correspond to the three aromatic protons on the pyridine ring and the two sets of methylene protons on the morpholine ring. The integration of these signals should be in a 1:1:1:4:4 ratio.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
The primary peak observed should correspond to the protonated molecule [M+H]⁺.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.
-
Acquire the spectrum. The key diagnostic peak is the sharp, strong absorbance around 2220 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group.
-
PART 3: Safety, Handling, and Potential Applications
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13][14][15]
-
2-Chloronicotinonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[12]
-
DMF: Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.[12]
Consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15] Dispose of chemical waste according to institutional and local regulations.
Applications in Drug Discovery and Beyond
This compound is not merely a laboratory curiosity; it is a valuable building block for creating more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a diverse array of derivatives.
-
Kinase Inhibitors: The pyridine and nitrile functionalities are present in many known kinase inhibitors. Further elaboration of this scaffold could lead to novel agents for oncology or inflammatory diseases.[16]
-
Antimicrobial Agents: Acrylonitrile derivatives have demonstrated antimicrobial activity.[17][18] The this compound core could be used to develop new classes of antibacterial or antifungal compounds.
-
CNS Agents: The morpholine moiety is often incorporated to improve blood-brain barrier penetration, making this scaffold a potential starting point for developing agents targeting the central nervous system.
The protocols detailed herein provide a robust and reproducible method for accessing multi-gram quantities of high-purity this compound, enabling its exploration in various research and development programs.[19][20][21]
References
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Application Note: High-Throughput Screening Using the 2-Morpholinonicotinonitrile Scaffold
Abstract
The 2-morpholinonicotinonitrile chemical scaffold is a cornerstone in the development of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[1][2][3][4] Molecules built upon this scaffold, such as Omipalisib (GSK2126458) and Gedatolisib (PKI-587), have demonstrated sub-nanomolar potency and are being evaluated in clinical trials.[5][6][7][8] This guide provides a comprehensive overview of the mechanism of action and detailed, field-proven protocols for utilizing compounds from this class in high-throughput screening (HTS) campaigns to identify and characterize novel anticancer agents. We present methodologies for both direct biochemical kinase assays and cell-based viability assays, enabling a multi-faceted evaluation of compound efficacy from target engagement to cellular response.
Introduction: The PI3K/Akt/mTOR Pathway and the this compound Scaffold
The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular processes including growth, proliferation, survival, and metabolism.[1][3][4] It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] This leads to the recruitment and activation of the kinase Akt, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis.[2]
Due to frequent mutations in key pathway components like PIK3CA or the loss of the tumor suppressor PTEN, this pathway is one of the most commonly hyperactivated signaling networks in cancer.[1][3] This has driven the development of inhibitors targeting key nodes in the pathway. The this compound moiety is a key pharmacophore found in several potent dual PI3K/mTOR inhibitors.[8][10] Compounds like Omipalisib and Gedatolisib leverage this scaffold to achieve high potency against both PI3K isoforms and mTOR, effectively shutting down the pathway at two critical junctures.[5][6][11] This dual inhibition strategy can overcome feedback loops that may limit the efficacy of single-target agents.[12]
This application note will use Omipalisib (GSK2126458) as an exemplary compound from this class to illustrate its application in HTS workflows. Omipalisib is a highly selective inhibitor with potent activity against all class I PI3K isoforms and mTORC1/2.[5][13][14]
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Omipalisib and related compounds function as ATP-competitive inhibitors, binding to the kinase domain of both PI3K and mTOR. By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of their respective substrates. Inhibition of PI3K blocks the production of PIP3, preventing the activation of Akt. Concurrently, inhibition of mTORC1 and mTORC2 prevents the phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[15] The net result is a potent, dual blockade of the pathway, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells dependent on this pathway.[15]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Omipalisib.
High-Throughput Screening Workflow
A typical HTS campaign to identify or characterize inhibitors based on this scaffold involves primary screening, dose-response confirmation, and secondary validation assays. The goal is to progress from a large library of compounds to a few well-characterized hits.
Caption: General workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
Protocol 1: Cell-Based Antiproliferative Assay (HTS)
This protocol describes a robust, homogeneous "add-mix-measure" assay to determine the effect of test compounds on the viability of cancer cells.[16][17] It is ideal for primary screening and dose-response studies. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP as an indicator of metabolically active cells.[16][18]
Materials:
-
Cancer cell line known to have an active PI3K pathway (e.g., BT474, T47D breast cancer cells).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
384-well white, opaque-walled assay plates.
-
Test compounds (e.g., Omipalisib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7572 or similar).[19]
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to a final density of 200,000 cells/mL.
-
Using a multichannel pipette or automated dispenser, add 25 µL of the cell suspension to each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a dilution series of the test compound (e.g., Omipalisib) in DMSO. For a 10-point dose-response, a 3-fold serial dilution starting from 10 µM is common.
-
Transfer 100 nL of the compound dilutions to the assay plate wells using an acoustic dispenser or pin tool. This results in a final compound concentration range from approximately 3.3 µM down to 0.17 nM.
-
Controls: Dedicate wells for vehicle control (0.5% DMSO, representing 0% inhibition) and a positive control inhibitor or toxic compound (e.g., 10 µM Staurosporine, representing 100% inhibition).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[18][19]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18][20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]
-
Read the luminescence on a plate reader.
-
Protocol 2: In Vitro Biochemical Kinase Assay
This protocol measures the direct inhibitory effect of a compound on the activity of a purified PI3K enzyme. It is a critical secondary assay to confirm on-target activity. This example uses an ADP-Glo™ format, which measures the amount of ADP produced during the kinase reaction.[21][22]
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα p110α/p85α).[22]
-
Kinase Assay Buffer.
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP solution.
-
Test compounds (e.g., Omipalisib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar).[21]
-
384-well low-volume, white assay plates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in DMSO.
-
Transfer 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well assay plate.[21]
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix containing the PI3K enzyme and PIP2 substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and µM range for the substrate.
-
Add 4 µL of the enzyme/substrate mixture to each well.[21]
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[13]
-
-
Initiate Kinase Reaction:
-
Assay Readout (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[21]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
5.1. IC₅₀ Determination
For both assays, raw data (luminescence units) should be normalized relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control))
The normalized data is then plotted against the logarithm of the compound concentration. A four-parameter logistic regression model is used to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.
5.2. HTS Assay Quality Control: Z'-Factor
The quality and robustness of an HTS assay are assessed by calculating the Z'-factor (Z-prime).[23][24] This metric evaluates the separation between the positive and negative control signals relative to their variability.[25]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[24][26] |
| 0 to 0.5 | Marginal assay; may require optimization.[26] |
| < 0 | Poor assay, not suitable for screening.[24][26] |
A Z'-factor greater than 0.5 indicates a large separation band between controls and is considered the standard for a high-quality HTS assay.[27]
Table 1: Exemplary Potency Data for this compound-based Inhibitors
| Compound | Target | IC₅₀ / Kᵢ (nM) | Assay Type |
| Omipalisib (GSK2126458) | PI3Kα | 0.019 (Kᵢ) | Cell-free |
| PI3Kβ | 0.13 (Kᵢ) | Cell-free | |
| mTORC1 | 0.18 (Kᵢ) | Cell-free | |
| T47D Cells | 3.0 (IC₅₀) | Proliferation | |
| Gedatolisib (PKI-587) | PI3Kα | 0.4 (IC₅₀) | Cell-free |
| mTOR | 1.6 (IC₅₀) | Cell-free | |
| MDA-361 Cells | 4.0 (IC₅₀) | Proliferation | |
| (Data compiled from publicly available sources for illustrative purposes).[5][6][11][13] |
Conclusion
The this compound scaffold represents a highly successful starting point for the development of potent dual PI3K/mTOR inhibitors. The detailed protocols provided herein for both cell-based and biochemical high-throughput screening offer a robust framework for researchers in drug discovery to identify, characterize, and validate novel inhibitors targeting this critical cancer pathway. Careful execution of these assays, coupled with rigorous data analysis and quality control, will enable the successful prosecution of screening campaigns and the advancement of promising new therapeutic candidates.
References
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
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Role of PI3K/AKT/mTOR in Cancer Signaling. National Center for Biotechnology Information. [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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CellTiter-Glo Assay. Oslo University Hospital. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Z-Factor Calculator. PunnettSquare Tools. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
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Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. PubMed Central. [Link]
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PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]
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Gedatolisib (PF-05212384, PKI-587). Antibodies-online.com. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]
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PI3Kγ (p110γ/PIK3R5) Assay Kit. BPS Bioscience. [Link]
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Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. Current Medicinal Chemistry. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]
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Representative compounds of PI3K, mTOR, and dual‐target inhibitors. ResearchGate. [Link]
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Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]
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Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie. [Link]
-
Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin. Celcuity. [Link]
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GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]
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Application Note: Leveraging 2-Morpholinonicotinonitrile in Fragment-Based Drug Discovery Campaigns
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel therapeutics, complementing traditional high-throughput screening (HTS).[1] The core principle of FBDD is elegantly simple: begin with very small, low-complexity molecules—"fragments"—which, despite binding with low affinity, do so very efficiently.[2] These fragments serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like candidates.[3] This approach allows for a more thorough exploration of chemical space with a smaller number of compounds compared to HTS.[4][5]
At the heart of a successful FBDD campaign is a well-curated fragment library.[3] An ideal fragment adheres to the "Rule of Three" (Ro3), a set of guidelines proposing a molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors and acceptors, respectively.[1][6][7][8][9] These properties ensure that fragments possess favorable physicochemical attributes, enhancing solubility and synthetic tractability for subsequent optimization.[3]
This guide focuses on 2-Morpholinonicotinonitrile , a heterocyclic compound that exemplifies the qualities of a superior fragment. Its structure contains a privileged morpholine scaffold, known to improve pharmacokinetic properties, and a strategically positioned nitrile group, which acts as a versatile synthetic handle and a potent pharmacophoric element.[10][11][12][13] We will detail its physicochemical profile, provide comprehensive protocols for its use in primary biophysical screens, and outline a workflow for hit validation and structural elucidation, demonstrating its utility as a versatile starting point for innovative drug discovery projects.
Section 1: Physicochemical Profile of this compound
This compound is an exemplary fragment due to its adherence to the Rule of Three and its possession of key medicinal chemistry features. The morpholine ring is a "privileged structure" frequently found in approved drugs, often conferring improved solubility and metabolic stability.[10][11][12] The nitrile group is a small, polar functional group that can act as a hydrogen bond acceptor or engage in other polar interactions, and it serves as an excellent vector for chemical elaboration.[14][15][16][17][18]
Molecular Structure and Key Features
Caption: A typical screening cascade in Fragment-Based Drug Discovery.
Thermal Shift Assay (DSF): A High-Throughput Triage
Principle: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), measures a protein's thermal stability. [19]The binding of a ligand, such as a fragment, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). [20][21][22]This change (ΔTm) is used to identify binders from a library. [23] Experimental Protocol:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl) to a final concentration of 2 µM. The protein should be >90% pure and free of aggregates.
-
Reagent Preparation:
-
Prepare a 100 mM stock of this compound in 100% DMSO.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (384-well format):
-
In each well, prepare a 10 µL master mix of protein and dye. Add 9.98 µL of the 2 µM protein solution and 0.02 µL of the 5000x SYPRO Orange stock (final dye concentration: 10x).
-
Scientist's Note: Ensure the final DMSO concentration remains consistent across all wells and ideally below 1% to avoid artifacts.
-
Add 10 nL of the 100 mM fragment stock to the appropriate wells using an acoustic dispenser (final fragment concentration: 100 µM).
-
Controls (Critical): Include "protein + dye + DMSO" wells (negative control) and wells with a known binder (positive control) on every plate.
-
-
Data Acquisition:
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to remove bubbles.
-
Place the plate in a qPCR machine.
-
Run a melt curve protocol, increasing the temperature from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated from the peak of the first derivative of the melt curve.
-
Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .
-
A ΔTm ≥ 2°C is generally considered a statistically significant hit worthy of follow-up.
-
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Principle: SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for the real-time detection of molecular interactions. [24]It provides valuable kinetic data (association rate ka, dissociation rate kd) and affinity data (dissociation constant KD). [25][26][27][28] Experimental Protocol:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling to achieve a density of ~10,000-15,000 Response Units (RU).
-
Trustworthiness: A reference flow cell should be prepared in parallel (e.g., by blocking with ethanolamine after activation) to subtract non-specific binding and bulk refractive index effects. [24]2. Sample Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) with a matched DMSO concentration (e.g., 0.5%). Typical concentrations for fragment screening range from 10 µM to 1 mM.
-
-
Data Acquisition:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl) if necessary.
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams are analyzed.
-
For initial screening, the response at steady-state can be used to rank fragments.
-
For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD (KD = kd/ka).
-
Expertise: Fragments typically exhibit fast on/fast off kinetics, and affinities (KD) are often in the high micromolar to millimolar range. [2]
-
Saturation Transfer Difference (STD) NMR: The Gold Standard for Weak Binders
Principle: STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins. [29]In this experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred through space to any bound ligand. [30]When the ligand dissociates, it carries this "memory" of saturation, resulting in a decreased signal intensity in the ligand's NMR spectrum. [31][32]Only ligands that bind will show signals in the final difference spectrum. [33] Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).
-
Create the final NMR sample containing the protein and the fragment, typically at a 1:100 protein-to-ligand molar ratio (e.g., 20 µM protein and 2 mM fragment).
-
-
Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where a frequency that selectively irradiates protein protons is used, and an "off-resonance" spectrum where the irradiation is applied to a frequency where no protein or ligand signals are present.
-
The saturation time is a key parameter, typically set to 2 seconds for fragment screening.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "STD spectrum" will only show signals from the protons of the fragment that made close contact with the protein.
-
Causality: The intensity of the STD signals is proportional to the binding affinity and the proximity of the ligand protons to the protein surface. By comparing the relative intensities of different protons on this compound, one can create a "binding epitope map," revealing which parts of the fragment are crucial for the interaction. [31]
-
Section 3: Hit Validation and Structural Elucidation
An unambiguous determination of the fragment's binding mode is crucial for the next phase: structure-guided optimization. X-ray crystallography provides this ultimate validation. [3][34]
X-Ray Crystallography: Visualizing the Binding Mode
Principle: By obtaining a high-resolution crystal structure of the target protein in complex with this compound, one can visualize the precise atomic interactions (hydrogen bonds, hydrophobic contacts) that mediate binding. [35]This structural information is invaluable for designing more potent analogs. [34][36] Generalized Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available screens. The protein must be highly pure (>98%) and concentrated (5-20 mg/mL).
-
Optimize initial hits to obtain well-diffracting crystals.
-
-
Complex Formation:
-
Soaking: Transfer apo-protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a period ranging from minutes to hours. This is often the quickest method.
-
Co-crystallization: If soaking fails (e.g., cracks the crystals), set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source. [37] * Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully inspect the resulting electron density maps to unambiguously confirm the presence and orientation of the bound fragment.
-
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The Strategic Integration of a Privileged Scaffold and a Bioactive Core: 2-Morpholinonicotinonitrile in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic combination of well-established pharmacophores and versatile chemical handles offers a rational approach to the design of new drug candidates. This guide delves into the medicinal chemistry applications of 2-Morpholinonicotinonitrile, a compound that elegantly marries the favorable pharmacokinetic attributes of the morpholine ring with the proven biological relevance of the nicotinonitrile core. While direct literature on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a robust framework for its synthesis, potential applications, and detailed experimental protocols for its investigation. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the potential of this promising scaffold.
The Architectural Logic: Deconstructing this compound
The therapeutic potential of this compound can be logically inferred from the well-documented roles of its three key structural motifs: the morpholine ring, the pyridine core, and the nitrile functionality.
-
The Morpholine Moiety: A "Privileged" Pharmacokinetic Enhancer The morpholine ring is a saturated heterocycle widely regarded as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its incorporation into a molecule often confers advantageous physicochemical properties. The presence of the oxygen atom within the ring can act as a hydrogen bond acceptor, improving aqueous solubility.[1] Furthermore, the morpholine group is known to enhance metabolic stability and bioavailability, attributes that are critical for the development of orally administered drugs.[2][3] Its flexible, chair-like conformation can also facilitate optimal interactions with biological targets.[1]
-
The Nicotinonitrile Core: A Versatile Bioactive Scaffold Nicotinonitrile (3-cyanopyridine) and its derivatives are integral components of numerous approved pharmaceutical agents, including bosutinib, milrinone, and neratinib.[6][7] This highlights the broad therapeutic relevance of this heterocyclic system. The pyridine ring itself is a common feature in many biologically active compounds, often participating in crucial hydrogen bonding and π-stacking interactions within protein binding sites.[8] The nitrile group at the 3-position significantly influences the electronic properties of the pyridine ring and provides a key vector for further chemical modification.[9][10]
-
The Nitrile Group: A Multifaceted Pharmacophore The nitrile (-C≡N) group is far more than a simple synthetic handle; it is a potent and versatile pharmacophore in its own right.[11][12][13][14][15] It can act as a hydrogen bond acceptor, a bioisosteric replacement for carbonyl, hydroxyl, or carboxyl groups, and even as a halogen mimic.[11][13] The incorporation of a nitrile group can enhance binding affinity to target proteins and improve the overall pharmacokinetic profile of a drug candidate.[12] Importantly, the nitrile group in most pharmaceuticals is metabolically stable and does not release cyanide.[11]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloronicotinonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF (0.2 M), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Therapeutic Applications and Screening Protocols
Based on the known biological activities of nicotinonitrile and morpholine derivatives, this compound is a promising scaffold for the development of novel therapeutics in several key areas.
Kinase Inhibition
The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The morpholine and nitrile groups provide opportunities for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Proposed mechanism of action for this compound as a kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Antimicrobial Activity
Nicotinonitrile derivatives have been reported to possess antimicrobial properties. The incorporation of a morpholine ring could enhance the potency and spectrum of activity.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a two-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a structured format.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 50 |
| mTOR | 120 |
| EGFR | >10,000 |
| VEGFR2 | 850 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 64 |
| Candida albicans (ATCC 90028) | 32 |
Conclusion and Future Directions
This compound represents a compelling molecular scaffold that warrants further investigation in medicinal chemistry. The strategic convergence of a pharmacokinetic-enhancing morpholine ring and a biologically active nicotinonitrile core provides a strong rationale for its potential as a source of novel therapeutic agents. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this promising compound and its future derivatives. Further derivatization of the pyridine ring and exploration of alternative substitution patterns on the morpholine moiety could lead to the discovery of potent and selective drug candidates with optimized pharmacological profiles.
References
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- Tzara, A., et al. (2020).
- Zhu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1450.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- He, X., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 11(23), 3047-3063.
- Pharmaffiliates. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
- Chembitek. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Chembitek.
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Application Note & Protocols: Synthesis of 2-Morpholinonicotinonitrile
Abstract
2-Morpholinonicotinonitrile is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings, reaction condition optimization, and detailed step-by-step protocols for the two most prevalent synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, troubleshooting, and comparative analysis of the methods are discussed to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug discovery, and its functionalization dictates biological activity. This compound, featuring a morpholine moiety at the C2 position and a cyano group at C3, presents a unique electronic and steric profile. The electron-withdrawing nature of the cyano group activates the pyridine ring, while the morpholine group often enhances pharmacokinetic properties such as solubility and metabolic stability. This combination makes it an indispensable precursor for a range of therapeutic agents.
This guide is designed to be a self-validating system, offering robust protocols grounded in established chemical principles to enable researchers to confidently synthesize and utilize this compound.
Primary Synthetic Strategies: A Comparative Overview
The construction of the C-N bond between the pyridine C2 carbon and the morpholine nitrogen is the central challenge in synthesizing this compound. The two dominant strategies to achieve this are:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and economically favorable route, involving the reaction of an activated 2-halonicotinonitrile with morpholine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that offers an alternative pathway, particularly for less reactive substrates or when milder conditions are required.[1][2]
The selection between these methods depends on factors such as substrate availability, functional group tolerance, required scale, and cost considerations.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is the workhorse method for synthesizing this compound due to its operational simplicity and cost-effectiveness.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism.[3] The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the powerfully electron-withdrawing cyano group (-CN) at the C3 position, which strongly activates the C2 position (para to the nitrogen and ortho to the cyano group) for nucleophilic attack.
Morpholine, acting as the nucleophile, attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the ring nitrogen and the cyano group, stabilizing the intermediate. In the final step, the leaving group (typically a halide) is eliminated, and aromaticity is restored to yield the final product.
Caption: SNAr mechanism for the synthesis of this compound.
Optimization of Reaction Conditions
The success of the SNAr reaction hinges on the careful selection of several parameters. The starting material of choice is typically 2-chloro-3-cyanopyridine due to its commercial availability and reactivity.[5]
| Parameter | Common Choices | Rationale & Expert Insights |
| Solvent | DMF, DMSO, NMP, Dioxane, Water[6][7] | Aprotic polar solvents are preferred as they effectively solvate the cationic species and do not interfere with the nucleophile. Water can be a surprisingly effective "green" solvent, sometimes accelerating the reaction.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | A base is required to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Inorganic bases like K₂CO₃ are often sufficient and cost-effective. Et₃N is a suitable organic base. |
| Temperature | 80 - 120 °C | Heating is almost always necessary to overcome the activation energy associated with disrupting the aromatic ring. Reaction progress should be monitored by TLC or LC-MS to avoid decomposition at elevated temperatures.[7] |
| Morpholine | 1.1 - 2.0 equivalents | A slight to moderate excess of morpholine ensures the complete consumption of the limiting starting material (2-chloro-3-cyanopyridine). |
| Catalyst | None (typically) | The reaction is generally uncatalyzed due to the high activation of the pyridine ring. |
Detailed Experimental Protocol: SNAr
Materials:
-
2-Chloro-3-cyanopyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (5-10 mL per gram of starting material)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine, DMF, and potassium carbonate.
-
Reagent Addition: Begin stirring the mixture and add morpholine dropwise at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield pure this compound as a solid.
Method 2: Buchwald-Hartwig Amination
While SNAr is common, the Buchwald-Hartwig amination provides a versatile and powerful alternative, especially for constructing C-N bonds with substrates that are unreactive under SNAr conditions.[1][8]
Mechanistic Rationale
This reaction is a palladium-catalyzed cross-coupling process. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halonicotinonitrile, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The morpholine coordinates to the palladium center, often facilitated by a base which deprotonates the morpholine to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential to stabilize the palladium species and facilitate the key steps of oxidative addition and reductive elimination.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Parameters
| Parameter | Common Choices | Rationale & Expert Insights |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and stable sources of Pd(0) or are easily reduced in situ to the active Pd(0) species. Catalyst loading is typically low (1-5 mol%).[8] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich monophosphine ligands (Buchwald ligands) are highly effective. They promote the rate-limiting oxidative addition and reductive elimination steps.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for deprotonating the amine. Sodium tert-butoxide is highly effective but can be sensitive to certain functional groups. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic, and non-coordinating solvents are required to prevent catalyst deactivation.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducibility and high yields. |
Detailed Experimental Protocol: Buchwald-Hartwig
Materials:
-
2-Chloro-3-cyanopyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1 mol%)
-
XPhos (e.g., 2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Prep: Assemble a Schlenk flask or oven-dried round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Reagent Loading: To the flask, add the palladium precursor, the phosphine ligand, sodium tert-butoxide, and 2-chloro-3-cyanopyridine.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of morpholine.
-
Heating: Heat the reaction mixture to 90-110 °C. The reaction is typically faster than SNAr and should be monitored closely by TLC or LC-MS (usually complete in 1-4 hours).
-
Quenching and Work-up: Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Summary and Troubleshooting
| Feature | SNAr Method | Buchwald-Hartwig Method |
| Mechanism | Addition-Elimination | Pd-Catalyzed Cross-Coupling |
| Cost | Lower (no catalyst/ligand) | Higher (precious metal catalyst, ligand) |
| Conditions | Harsher (high temp) | Milder temperatures |
| Sensitivities | Robust, less sensitive | Sensitive to air and moisture |
| Setup | Simple laboratory glassware | Requires inert atmosphere techniques |
| Best For | Large-scale, cost-sensitive synthesis | Substrates with sensitive functional groups |
Troubleshooting Common Issues:
-
Low Yield/Incomplete Reaction:
-
SNAr: Increase temperature, extend reaction time, or ensure the base is sufficiently strong and dry.
-
Buchwald-Hartwig: Check for oxygen/moisture contamination. Ensure the catalyst, ligand, and base are active and properly weighed. Screen different ligands.
-
-
Formation of Side Products:
-
SNAr: Lowering the reaction temperature may improve selectivity. Ensure proper stoichiometry of morpholine.
-
Buchwald-Hartwig: Impurities in the starting materials can lead to side reactions. Ensure high-purity reagents.
-
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. For most applications, particularly at scale, the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-cyanopyridine offers a reliable, high-yielding, and economical route. For substrates incompatible with high temperatures or requiring more nuanced conditions, the Buchwald-Hartwig Amination provides a powerful and highly versatile alternative. The protocols and insights provided in this guide are intended to empower researchers to select the optimal conditions and successfully execute the synthesis of this critical pharmaceutical intermediate.
References
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ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available at: [Link]
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ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Available at: [Link]
- Google Patents. CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019-10-06). Available at: [Link]
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PMC - PubMed Central. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
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Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available at: [Link]
-
Eureka | Patsnap. Preparation method of 2-chloro-3-cyanopyridine. Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
ScienceDirect. Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025-08-07). Available at: [Link]
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YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019-01-19). Available at: [Link]
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Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
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PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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Synthetic Route Design for 2-Morpholinonicotinonitrile: A Detailed Guide for Chemical Researchers
Introduction: The Significance of the Morpholinonicotinonitrile Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the morpholine and nicotinonitrile moieties represent privileged scaffolds. Morpholine, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity through specific hydrogen bond interactions.[1][2] The nicotinonitrile framework, a substituted pyridine ring, is a key pharmacophore in a multitude of biologically active molecules, including kinase inhibitors and central nervous system agents. The combination of these two structural motifs in 2-morpholinonicotinonitrile creates a molecule with significant potential for further elaboration in drug development programs. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable building block, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The biological activities of morpholine derivatives are vast, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscoring the importance of efficient synthetic access to novel derivatives.[3]
Retrosynthetic Analysis: Devising a Path to this compound
A logical retrosynthetic disconnection of this compound points to 2-chloronicotinonitrile as a key precursor. This common starting material allows for the crucial carbon-nitrogen bond formation with morpholine. The primary challenge, therefore, lies in the efficient and high-yielding synthesis of 2-chloronicotinonitrile and the subsequent coupling reaction. Two powerful and widely adopted methodologies for this transformation will be explored in detail: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: 2-Chloronicotinonitrile
The reliable synthesis of 2-chloronicotinonitrile is paramount for the successful production of the target molecule. A well-established and scalable method involves the chlorination of nicotinamide-1-oxide.[4]
Protocol 1: Preparation of 2-Chloronicotinonitrile from Nicotinamide-1-oxide
This procedure is a modification of a literature method and should be performed in a well-ventilated fume hood due to the use of corrosive and irritating reagents.[4]
Materials:
-
Nicotinamide-1-oxide
-
Phosphorus pentachloride (PCl5)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Activated charcoal
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
1 L Round-bottom flask
-
Spiral condenser with a drying tube
-
Oil bath
-
Beakers
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, thoroughly mix 85.0 g (0.62 mol) of nicotinamide-1-oxide and 180.0 g (0.86 mol) of phosphorus pentachloride.
-
Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.
-
Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60-70 °C.
-
Heat the reaction mixture under reflux for 4 hours. The reaction is exothermic and should be controlled to avoid vigorous boiling.
-
After cooling, slowly and carefully pour the dark-brown residual oil into a beaker containing 280-300 g of crushed ice with stirring.
-
Adjust the volume of the ice-water mixture to 600 mL and allow it to stand at 5 °C overnight to precipitate the crude product.
-
Filter the light-brown crude product by suction and wash it with cold water.
-
Suspend the solid in 300 mL of 5% sodium hydroxide solution at 15 °C to neutralize any remaining acidic impurities.
-
Filter the solid, wash with water until the washings are neutral, and then air-dry.
-
Dissolve the crude product in 800-900 mL of diethyl ether and treat with activated charcoal.
-
Boil the ethereal solution under reflux for 10-15 minutes and then filter by suction.
-
Evaporate the solvent under reduced pressure to obtain 30-33 g (35-39% yield) of white 2-chloronicotinonitrile, with a melting point of 105-106 °C.[4]
Part 2: Synthesis of this compound
With the key precursor in hand, the crucial C-N bond formation can be achieved through two primary strategies. The choice between these methods will depend on the available resources, desired reaction scale, and substrate scope if applied to other derivatives.
Route A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the amination of electron-deficient aromatic halides. The electron-withdrawing nitrile group and the pyridine nitrogen activate the 2-position of 2-chloronicotinonitrile towards nucleophilic attack by morpholine.
Mechanistic Insight:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic morpholine attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen. In the second step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The presence of a base is often beneficial to neutralize the HCl generated during the reaction.
Sources
Application Note: Quantitative Analysis of 2-Morpholinonicotinonitrile in Pharmaceutical Development
Abstract
This comprehensive guide details the development and validation of analytical methods for the precise quantification of 2-Morpholinonicotinonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Recognizing the critical need for robust and reliable analytical procedures in drug development, this document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented with a focus on the scientific rationale behind the chosen parameters and is designed to meet the stringent requirements of international regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method validation, sample preparation, and data interpretation, all grounded in the principles of scientific integrity and adherence to global standards.
Introduction: The Importance of Quantifying this compound
This compound is a pivotal chemical building block in modern pharmaceutical synthesis. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, the ability to accurately quantify this compound in various matrices—from raw materials to in-process control samples and final product impurity profiles—is paramount. This application note serves as a practical guide to establishing and validating analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.
The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[1][2][3] This ensures that the described methods are not only scientifically sound but also meet the global standards for accuracy, precision, specificity, linearity, and robustness.
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is contingent on several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended application. For this compound, a polar molecule containing both a morpholine and a nitrile functional group, a multi-pronged analytical strategy is recommended.
-
High-Performance Liquid Chromatography (HPLC-UV): As a versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. The presence of a chromophore in the nicotinonitrile ring system suggests that UV detection will be a viable and cost-effective quantification method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or when higher specificity is required, GC-MS is a powerful tool.[4][5] Due to the polarity of this compound, a derivatization step may be necessary to enhance its volatility and thermal stability for GC analysis.[6][7]
-
UV-Vis Spectrophotometry: This technique offers a rapid and straightforward approach for quantifying the analyte in simpler matrices, such as in the analysis of bulk material or concentrated solutions, where high sensitivity is not the primary requirement.[8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
The HPLC-UV method is often the workhorse for quality control and stability testing in pharmaceutical manufacturing. Its robustness and reliability make it an ideal choice for the routine quantification of this compound.
Principle of HPLC-UV Analysis
This method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase and a polar mobile phase. The separated this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. The resulting peak area is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: HPLC-UV
3.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
3.2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of ultrapure water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.
3.2.3. Sample Preparation
-
For Drug Substance: Accurately weigh approximately 100 mg of the sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
-
For In-Process Samples: Dilute the sample with the diluent to an expected concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
3.2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Method Validation Summary
The HPLC-UV method should be validated according to ICH Q2(R1) guidelines.[1][2][3] The following table summarizes the typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). |
HPLC-UV Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method provides enhanced selectivity and sensitivity, making it particularly suitable for trace-level quantification and impurity profiling. Due to the polar nature of this compound, a derivatization step is proposed to improve its volatility and chromatographic behavior.
Principle of GC-MS Analysis
In this method, the analyte is first chemically modified (derivatized) to a more volatile and thermally stable form. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that confirms the identity of the analyte and a chromatographic peak that is used for quantification.[4]
Experimental Protocol: GC-MS
4.2.1. Instrumentation and GC-MS Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized analyte |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized analyte |
4.2.2. Reagent and Standard Preparation
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV section, using DCM as the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with DCM to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.
4.2.3. Derivatization and Sample Preparation
-
Pipette 1 mL of each standard and sample solution into separate 2 mL autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool the vials to room temperature before GC-MS analysis.
4.2.4. Analytical Procedure
-
Set up the GC-MS system with the specified conditions.
-
Inject 1 µL of the derivatized blank (DCM + derivatization reagent) to check for interferences.
-
Inject 1 µL of each derivatized calibration standard.
-
Inject 1 µL of each derivatized sample.
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Method Validation Summary
The GC-MS method should be validated according to ICH Q2(R1) guidelines.[1][2][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the derivatized analyte; qualifier ion ratios within ±20% of the standard. |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD & LOQ | To be determined experimentally based on signal-to-noise ratios. |
| Robustness | Insensitive to minor changes in oven temperature ramp rate, flow rate, and derivatization time. |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including the derivatization step.
UV-Vis Spectrophotometry Method
For a rapid estimation of this compound in pure form or in simple solutions, UV-Vis spectrophotometry is a valuable and accessible technique.
Principle of UV-Vis Spectrophotometry
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the analyte can be determined.[10][11]
Experimental Protocol: UV-Vis
5.2.1. Instrumentation
| Parameter | Recommended Setting |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer |
| Cuvettes | 1 cm quartz cuvettes |
| Scan Range | 200 - 400 nm |
| Measurement λ | To be determined (λmax) |
5.2.2. Reagent and Standard Preparation
-
Solvent: Methanol, spectroscopic grade.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards in the range of 2 µg/mL to 20 µg/mL by diluting the stock solution with methanol.
5.2.3. Analytical Procedure
-
Determination of λmax: Scan a 10 µg/mL standard solution from 200 nm to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using methanol as the blank.
-
Sample Analysis: Prepare the sample solution in methanol to have an expected concentration within the calibration range. Measure the absorbance of the sample solution at λmax.
-
Calculation: Calculate the concentration of the analyte in the sample using the equation of the line from the calibration curve.
Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | The absorption spectrum of the analyte should be distinct from that of potential interfering substances. |
| Linearity (R²) | ≥ 0.999 |
| Range | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
UV-Vis Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantification.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in a pharmaceutical development setting. The choice between HPLC-UV, GC-MS, and UV-Vis spectrophotometry will depend on the specific analytical requirements, including sensitivity, selectivity, and sample matrix complexity. Each method, when properly validated according to ICH guidelines, will yield reliable and accurate data, ensuring the quality and consistency of the drug development process. It is imperative that any selected method be fully validated for its intended use to ensure data integrity and regulatory compliance.
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Distek, Inc. (2016, September 30). Analysis of Two Active Pharmaceutical Ingredients (API) Products Using UV Spectrophotometry with Multi-Component Analysis and a Fiber Optic Dissolution Analyzer. Retrieved from [Link]
-
Hassaninejad-Darzi, S. K., Samadi-Maybodi, A., & Nikou, S. M. (n.d.). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. PMC - PubMed Central. Retrieved from [Link]
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Khan, M. A., & Ali, A. (2018). High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Retrieved from [Link]
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Shintani, H. (1993). Gas chromatography/tandem mass spectrometry measurement of delta 9-tetrahydrocannabinol, naltrexone, and their active metabolites in plasma. Therapeutic Drug Monitoring. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]
-
Mthombeni, F. A., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. Retrieved from [Link]
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The Versatile Intermediate: Application of 2-Morpholinonicotinonitrile in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Unique Pyridine Derivative
In the relentless pursuit of novel and effective agrochemicals, the strategic design and synthesis of unique molecular scaffolds are paramount. Pyridine-based compounds have long been a cornerstone in the development of fungicides, herbicides, and insecticides, owing to their versatile chemical reactivity and proven biological efficacy.[1][2][3] Within this important class of heterocycles, 2-Morpholinonicotinonitrile emerges as a highly functionalized intermediate with significant potential for the synthesis of a new generation of crop protection agents.
This comprehensive guide delves into the application of this compound as a versatile building block in agrochemical synthesis. While its direct incorporation into a blockbuster commercial product may not be extensively documented in publicly available literature, its chemical architecture suggests a latent utility for creating diverse libraries of candidate molecules. This document will explore its synthesis, potential reaction pathways, and provide detailed protocols for its utilization, offering researchers and drug development professionals a roadmap to unlock its synthetic potential. We will explore its role as a key intermediate, focusing on the strategic derivatization of its core structure to access novel chemical spaces in the quest for next-generation agrochemicals.
Core Synthesis and Chemical Profile of this compound
The accessibility of a chemical intermediate is a critical factor in its adoption for large-scale synthetic campaigns. This compound can be readily synthesized via a nucleophilic aromatic substitution reaction between the readily available starting materials, 2-chloronicotinonitrile and morpholine. This straightforward and typically high-yielding reaction makes it an economically viable intermediate for further chemical elaboration.
General Synthesis of this compound
The synthesis involves the displacement of the chlorine atom at the 2-position of the pyridine ring by the secondary amine, morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloronicotinonitrile
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Typically in the range of 100-110 °C |
| Solubility | Soluble in most organic solvents |
Application Notes: Strategic Utilization of this compound in Agrochemical Discovery
The true value of this compound lies in its potential for diversification. The morpholine moiety, the nitrile group, and the pyridine ring itself offer multiple handles for chemical modification, allowing for the creation of a wide array of derivatives for biological screening.
The Morpholine Moiety: A Modulator of Physicochemical Properties and a Potential Leaving Group
The morpholine group significantly influences the physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical for bioavailability and transport within the target organism. Furthermore, under specific conditions, the morpholino group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 2-position of the pyridine ring. This strategy can be employed to synthesize libraries of 2-substituted nicotinonitrile derivatives for structure-activity relationship (SAR) studies.
The Nitrile Group: A Versatile Precursor to Diverse Functional Groups
The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities, each with the potential to impart different biological activities.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding nicotinic acid derivative. Carboxylic acids are common functionalities in herbicides and plant growth regulators.
-
Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group). This introduces a basic center into the molecule and a site for further derivatization, such as amide or sulfonamide formation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems, which are often found in potent agrochemicals.
The Pyridine Ring: A Core Scaffold for Bioactivity
The pyridine ring is a well-established pharmacophore in agrochemicals.[1][2][3] The nitrogen atom in the ring can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. The substitution pattern on the pyridine ring can be further modified to fine-tune the biological activity and selectivity of the resulting compounds.
Workflow Diagram: Derivatization of this compound
Caption: Potential synthetic pathways for the derivatization of this compound.
Hypothetical Application: Synthesis of Novel Fungicide Candidates
While a direct link to a commercialized agrochemical is not established, we can propose a hypothetical synthetic route to novel fungicide candidates based on the known fungicidal activity of certain pyridine derivatives. For example, the synthesis of novel 2-hydrazinylnicotinonitriles has been explored for their potential as agrochemical safeners.[4][5] By leveraging the reactivity of this compound, analogous structures could be pursued.
Proposed Synthetic Pathway
Caption: Hypothetical two-step synthesis of a potential fungicide precursor from 2-chloronicotinonitrile via this compound.
Protocol: Synthesis of a 2-Hydrazinylnicotinonitrile Derivative (Hypothetical)
This protocol is a conceptual outline based on established chemical principles for the displacement of a morpholino group.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by crystallization or column chromatography to yield the 2-hydrazinylnicotinonitrile derivative.
Conclusion and Future Outlook
This compound represents a readily accessible and highly versatile intermediate for the synthesis of novel agrochemicals. Its strategic importance lies not in a single, defined application, but in its potential as a scaffold for the generation of diverse chemical libraries. The ability to modify the morpholine moiety, the nitrile group, and the pyridine ring allows for a systematic exploration of chemical space in the search for new fungicides, herbicides, and insecticides.
Future research should focus on exploring the full range of chemical transformations possible with this intermediate and screening the resulting novel compounds for a broad spectrum of biological activities. The development of efficient and scalable protocols for its derivatization will be key to unlocking its full potential in the agrochemical discovery pipeline. While it may not yet be a household name in agrochemical synthesis, the fundamental chemistry of this compound suggests a promising future as a valuable tool for innovation in crop protection.
References
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]
- EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
- EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
-
Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021). Chemistry of Heterocyclic Compounds. [Link]
-
Morpholine Derivatives in Agrochemical Discovery and Development. (2023). PubMed. [Link]
-
Morpholine Derivatives in Agrochemical Discovery and Development. (2025). ResearchGate. [Link]
-
Multicomponent reactions in crop protection chemistry. (2020). PubMed. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025). ResearchGate. [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI. [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. [Link]
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
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Application Notes and Protocols for the Safe Handling and Storage of 2-Morpholinonicotinonitrile
Abstract
This document provides a comprehensive guide for the safe handling and storage of 2-Morpholinonicotinonitrile in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, these protocols are grounded in the known hazards associated with its core chemical moieties: the morpholine ring and the nitrile group. By synthesizing data from related compounds, this guide offers a robust framework for minimizing risk, ensuring compound integrity, and maintaining a safe research environment. The protocols herein emphasize causality, providing not just procedural steps but the scientific rationale behind them to foster a culture of safety and experimental excellence.
Introduction: Understanding the Compound Profile
This compound is a bifunctional molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a morpholine and a nicotinonitrile scaffold, suggests a range of potential biological activities. However, these same functional groups dictate its hazard profile. The morpholine moiety is associated with corrosive properties and potential flammability, while the nitrile group is a well-established toxicophore.[1][2] Therefore, all laboratory operations involving this compound must be approached with a thorough understanding of these potential risks and with stringent adherence to safety protocols.
Hazard Identification and Safety Precautions
The primary hazards of this compound are inferred from its constituent parts. Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3] Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[4]
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Category | Description | Rationale and Preventative Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for significant toxicity if ingested, absorbed through the skin, or inhaled. Nitrile compounds can metabolize to release cyanide, a potent toxin. | All handling must be conducted in a certified chemical fume hood to prevent inhalation.[1] Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves and a lab coat, is mandatory to prevent skin contact.[1][2] |
| Skin Corrosion/Irritation | The morpholine component suggests the compound may be corrosive or irritating to the skin.[2][3] | Avoid all direct skin contact. In the event of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] |
| Serious Eye Damage/Irritation | High risk of serious eye damage due to the morpholine moiety.[5][3] | Tightly fitting safety goggles and a face shield must be worn at all times when handling the compound.[1][2] |
| Flammability | Morpholine is a flammable liquid.[2][5] While the solid form of this compound may be less of a fire risk, it should be kept away from ignition sources. | Store away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools for handling.[5] |
| Environmental Hazard | Many organic nitriles are toxic to aquatic life.[7] | Prevent release into the environment. Dispose of waste in accordance with local, state, and federal regulations.[7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound.
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[1] Thin disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[8] For extended handling, consider thicker gloves or double-gloving.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[1][2]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All work with the solid compound or its solutions should be performed in a certified chemical fume hood.[1] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6]
Receiving and Storage Protocols
Proper receiving and storage are critical for both safety and maintaining the chemical integrity of this compound.
Initial Receipt and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE before handling the package.
-
Verify that the container is clearly labeled with the chemical name, hazard pictograms, and supplier information.
-
Record the date of receipt on the container.
Long-Term Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] The storage location should be a designated corrosives or toxics cabinet, segregated from incompatible materials.
Key Storage Considerations:
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][10]
-
Temperature: Store at the recommended temperature, typically 15–25 °C, to prevent degradation.[3]
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.[10]
-
Secondary Containment: Use chemically resistant secondary containers to contain any potential spills or leaks.[11]
Caption: Decision workflow for receiving and storing this compound.
Experimental Protocols
Weighing and Handling
Rationale: To prevent aerosolization of the solid compound and minimize the risk of inhalation and contamination.
Protocol:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Don all required PPE.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Close the primary container tightly immediately after dispensing.
-
Record the weight and proceed with the experimental procedure.
-
Clean any residual powder from the balance and work surface using a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.
Solution Preparation
Rationale: To safely dissolve the compound while minimizing exposure to both the solid and the solvent vapors.
Protocol:
-
Select a solvent that is compatible with this compound and the intended application. Common aprotic solvents may be suitable, but always consult chemical compatibility charts.
-
Perform all solution preparation steps within a chemical fume hood.
-
Add the weighed this compound to the reaction vessel.
-
Slowly add the desired volume of solvent to the vessel.
-
If necessary, gently agitate the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Once dissolved, cap the vessel and label it clearly with the compound name, concentration, solvent, and date of preparation.
Spill Management and Waste Disposal
A clear and practiced emergency plan is crucial for managing spills and disposing of waste.
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify your laboratory supervisor and the institutional Environmental Health and Safety (EH&S) office.
-
Clean-up (for minor spills): If the spill is small and you are trained to handle it, don appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[5] Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All waste containing this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[12]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.[13]
-
Contaminated Items: Disposable items such as gloves, weigh boats, and paper towels should be placed in a designated hazardous waste bag.[12]
Consult your institution's EH&S department for specific waste disposal procedures.
Conclusion
While this compound presents significant hazards, a thorough understanding of its chemical properties and strict adherence to the protocols outlined in this guide will enable researchers to handle it safely and effectively. The principles of hazard identification, proper PPE use, controlled handling, and diligent waste management are paramount to ensuring a safe and productive research environment.
References
- Penta chemicals. (2025, April 16).
- Benchchem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- Thermo Fisher Scientific. (2010, August 6).
- Central Drug House (P) Ltd. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
- Carl ROTH.
- Earth Safe PPE. How to Dispose of Nitrile Gloves?.
- Sigma-Aldrich. (2025, November 6).
- Chem Service. (2014, September 23).
- CP Lab Safety.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- TCI Chemicals. (2018, October 3).
- Fisher Scientific.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- University of Toronto Scarborough. Chemical Handling and Storage Section 6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
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- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 13. calpaclab.com [calpaclab.com]
Protocol for the synthesis of 2-Morpholinonicotinonitrile
An In-Depth Guide to the Synthesis of 2-Morpholinonicotinonitrile: Protocol, Mechanism, and Key Considerations
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic route detailed is the direct Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinonitrile with morpholine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction and Scientific Principle
This compound is a substituted pyridine derivative incorporating a morpholine moiety, a common scaffold in pharmacologically active compounds. Its synthesis is a critical step in the development of novel chemical entities. The protocol described herein leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.
The pyridine ring in 2-chloronicotinonitrile is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position (C2) highly electrophilic and susceptible to attack by nucleophiles. Morpholine, a secondary amine, serves as an excellent nucleophile in this context, readily displacing the chloride leaving group to form the desired C-N bond.[1][2] Unlike many aromatic systems that require metal catalysis for amination, the activated nature of the 2-chloronicotinonitrile substrate allows this reaction to proceed efficiently under thermal conditions, often without the need for a palladium catalyst as used in Buchwald-Hartwig aminations.[3][4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks the electron-deficient C2 carbon of the 2-chloronicotinonitrile ring. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is stabilized by resonance, delocalizing onto the electron-withdrawing nitrile group and the ring nitrogen atom.
-
Elimination and Aromatization: The aromaticity of the ring is restored as the chloride ion is expelled as a leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.
Caption: SNAr mechanism for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloronicotinonitrile | ≥98% | Commercial | 6602-54-6 | See Safety section.[6] |
| Morpholine | ≥99% | Commercial | 110-91-8 | See Safety section. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | 584-08-7 | Used as an acid scavenger. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercial | 75-05-8 | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercial | 141-78-6 | For extraction/crystallization. |
| Hexanes | ACS Grade | Commercial | 110-54-3 | For crystallization. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | 144-55-8 | For aqueous wash. |
| Brine (Saturated NaCl) | Aqueous | Lab Prepared | 7647-14-5 | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7487-88-9 | Drying agent. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Reflux condenser and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Melting point apparatus
-
Analytical instruments for characterization (NMR, MS, IR)
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.39 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This prevents side reactions involving atmospheric moisture.
-
Add 30 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension.
Reaction Execution
-
In a separate flask, prepare a solution of morpholine (1.05 mL, 12.0 mmol, 1.2 equiv.) in 10 mL of anhydrous acetonitrile.
-
Transfer the morpholine solution to a dropping funnel and add it dropwise to the stirred suspension of 2-chloronicotinonitrile over 15 minutes at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the 2-chloronicotinonitrile spot.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Dissolve the crude residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine. The bicarbonate wash removes any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. A typical yield is 80-90%.
Safety Precautions and Hazard Management
All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. [7][8]
-
2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye and skin irritation.[7][8] Avoid breathing dust.[8] In case of contact, wash skin or eyes thoroughly with water for at least 15 minutes.[7]
-
Morpholine: Flammable liquid and vapor.[9] Corrosive; causes severe skin burns and eye damage.[9] Handle with care, avoiding inhalation of vapors.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.
Ensure eyewash stations and safety showers are readily accessible.[7] Dispose of all chemical waste according to institutional and local regulations.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Table
| Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloronicotinonitrile | 138.55[10] | 1.39 g | 10.0 | 1.0 |
| Morpholine | 87.12 | 1.05 mL | 12.0 | 1.2 |
| Potassium Carbonate | 138.21 | 2.07 g | 15.0 | 1.5 |
| Acetonitrile | 41.05 | 40 mL | - | Solvent |
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺: 190.0975).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic nitrile stretch (~2220 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline product.
References
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. DOI: 10.2991/emcm-16.2017.119. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2018). Safety data sheet: morpholine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Groleau, M., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Ben N. (2019). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]
-
ChemSrc. (2025). 2-chloronicotinonitrile. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemos.de [chemos.de]
- 10. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Morpholinonicotinonitrile Synthesis
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Morpholinonicotinonitrile. The synthesis, primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and morpholine, is a critical process in the development of various pharmaceutical agents. This document provides a comprehensive resource for troubleshooting common issues related to byproducts and impurities that may arise during this synthesis. Our goal is to equip you with the knowledge to not only identify and resolve these challenges but also to proactively control your reaction conditions to ensure the highest purity of your final product.
The information within this guide is grounded in established principles of organic chemistry and pharmaceutical impurity analysis, providing both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues that you may encounter during your experiments.
FAQ 1: My reaction is producing a significant amount of an impurity with a mass corresponding to 2-hydroxynicotinonitrile. What is the likely cause and how can I prevent it?
Answer:
The presence of 2-hydroxynicotinonitrile is a common issue and is almost certainly due to the hydrolysis of the starting material, 2-chloronicotinonitrile.[1] This side reaction is typically promoted by the presence of water and basic conditions.
Causality:
The SNAr reaction is a competition between your desired nucleophile (morpholine) and any other nucleophiles present in the reaction mixture. Water, especially in the presence of a base, can act as a nucleophile, attacking the electron-deficient carbon at the 2-position of the nicotinonitrile ring to displace the chloride.
Troubleshooting Workflow:
Sources
Technical Support Center: 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you improve your reaction yields, minimize impurities, and troubleshoot common experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophile, morpholine, displaces a leaving group, most commonly a halide (e.g., chlorine), at the C2 position of a nicotinonitrile ring. The electron-withdrawing nature of the nitrile group at the C3 position and the ring nitrogen atom activate the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2]
The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][3] The stability of this intermediate is crucial for the reaction to proceed efficiently. Factors such as solvent polarity, reaction temperature, and the nature of the base play a significant role in stabilizing this complex and, consequently, in determining the overall reaction yield and purity.[1]
Reaction Mechanism: SNAr Pathway
Below is a diagram illustrating the accepted mechanism for the reaction.
Caption: SNAr mechanism for this compound synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. We have structured it to help you quickly identify the problem, understand the root cause, and implement an effective solution.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Insufficient Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier.[1][4] 2. Poor Quality Starting Materials: Impurities in 2-chloronicotinonitrile or wet morpholine can inhibit the reaction.[5][6] 3. Ineffective Base: If a base is used to scavenge HCl, its strength and solubility might be inadequate, leading to protonation of morpholine and halting the reaction. 4. Inappropriate Solvent: The solvent may not be polar enough to stabilize the Meisenheimer complex, or it could be reactive (e.g., primary alcohols competing as nucleophiles).[7] | 1. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C). Monitor by TLC/LCMS to find the optimal balance between reaction rate and byproduct formation. Consider using a sealed vessel or microwave reactor for temperatures above the solvent's boiling point.[8] 2. Reagent Purity Check: Verify the purity of 2-chloronicotinonitrile by NMR or melting point. Distill morpholine if it is suspected to contain water. Ensure all glassware is oven-dried.[5] 3. Base Selection: Switch to a non-nucleophilic, moderately strong base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and surface area. Triethylamine (Et₃N) can also be effective. 4. Solvent Change: Use a polar aprotic solvent like DMF, DMSO, or NMP, which are excellent at stabilizing charged intermediates.[9] If using an alcohol, switch to a more hindered one like t-butanol to minimize its nucleophilicity.[7] |
| Formation of Significant Byproducts | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of the starting material or product, leading to tar formation. 2. Hydrolysis of Nitrile Group: Presence of water, especially under basic or acidic conditions during workup, can hydrolyze the nitrile to an amide or carboxylic acid.[10] 3. Side Reactions with Solvent: Solvents like ethanol could potentially react to form 2-ethoxynicotinonitrile, especially if the base is strong (e.g., NaOEt formation). | 1. Controlled Heating: Reduce the reaction temperature and extend the reaction time. Use an oil bath with a temperature controller for uniform heating and to avoid "hot spots". 2. Anhydrous Conditions: Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). During workup, use neutral or slightly basic washes and avoid prolonged exposure to strong acids or bases.[10] 3. Solvent & Base Compatibility: If using an alcohol solvent, use a non-alkoxide base like K₂CO₃ or an organic amine base. Alternatively, switch to a non-reactive aprotic solvent. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Morpholine: The stoichiometry may be off, or some morpholine may have been quenched by acidic impurities or protonated by the HCl byproduct. 2. Catalyst Deactivation (if applicable): If a phase-transfer or other catalyst is used, it may have degraded or been poisoned. 3. Poor Mixing: In a heterogeneous reaction (e.g., with a solid base like K₂CO₃), inefficient stirring can lead to localized reagent depletion.[11] | 1. Adjust Stoichiometry: Use a slight excess of morpholine (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion. 2. Add More Reagent: If monitoring shows the reaction has stalled, a second charge of the limiting reagent or base may restart it.[5] 3. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. For viscous mixtures, consider slight dilution with more solvent or use a mechanical stirrer. |
| Difficult Product Isolation / Purification | 1. Product is Water-Soluble: The morpholine moiety can increase the aqueous solubility of the product, leading to losses during aqueous workup. 2. Co-elution with Impurities: Non-polar impurities may co-elute with the product during column chromatography. 3. Oily Product: The product may not crystallize easily, making handling and purification challenging. | 1. Workup Modification: Minimize the volume of aqueous washes. Back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., EtOAc, DCM). If the product is basic, acidifying the aqueous layer can sometimes cause it to precipitate as a salt, which can be filtered, neutralized, and re-extracted. 2. Chromatography Optimization: Use a gradient elution system for column chromatography. Test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) via TLC to achieve better separation. 3. Crystallization/Purification Strategy: Try recrystallization from a different solvent system. If it remains an oil, consider converting it to a solid salt (e.g., HCl or tosylate salt) for easier handling and purification, then liberating the free base in a final step. Distillation under reduced pressure is another option if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for this synthesis? The most common starting material is 2-chloro-3-cyanopyridine (2-chloronicotinonitrile).[12][13][14] The fluorine analogue, 2-fluoro-3-cyanopyridine, is often more reactive towards SNAr, but 2-chloronicotinonitrile is typically more commercially available and cost-effective. The leaving group reactivity order is generally F > Cl > Br > I.[1] Ensure your morpholine is of high purity and preferably anhydrous.
Q2: What is the optimal solvent and temperature for this reaction? There is no single "best" condition, as it depends on scale and desired reaction time. However, a robust starting point is to use a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base such as K₂CO₃ .[9] A typical starting temperature would be 80-100°C .[15] See the table below for a comparison of common conditions.
Table 1: Comparison of Reaction Conditions
| Solvent | Base | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| DMF | K₂CO₃ | 80 - 110 | 4 - 12 h | Good solubility, high boiling point. | Can be difficult to remove under vacuum. |
| DMSO | K₂CO₃ | 90 - 120 | 2 - 8 h | Excellent solvating power, can accelerate reaction. | Very high boiling point, can be hard to remove. |
| t-Butanol | Et₃N | 80 - 90 (Reflux) | 12 - 24 h | Easier to remove, less toxic than DMF/DMSO. | Slower reaction rates, potential for side reactions.[7] |
| Water | K₃PO₄ | 100 (Reflux) | 6 - 18 h | "Green" solvent, inexpensive.[16] | Product isolation can be difficult, potential for nitrile hydrolysis. |
Q3: Is a base absolutely necessary for this reaction? While the reaction can proceed without a base, the HCl generated as a byproduct will protonate the morpholine nucleophile, forming morpholinium chloride. This salt is a poor nucleophile, which will effectively stop the reaction after a maximum of 50% conversion (assuming a 1:1 stoichiometry). Therefore, a base is highly recommended to scavenge the HCl and allow the reaction to proceed to completion. Using at least 2 equivalents of morpholine (one as the nucleophile, one as the base) is also an option, but it is generally more efficient to use a cheaper inorganic or organic base.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting 2-chloronicotinonitrile and the more polar product (e.g., 30-50% Ethyl Acetate in Hexane). The starting material will have a higher Rf value than the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of starting material and the appearance of the product peak with the correct mass.
Experimental Protocols & Workflows
General Protocol for Synthesis
This protocol provides a reliable starting point for laboratory-scale synthesis.
Caption: Standard experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq) and finely powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask.
-
Nucleophile Addition: Begin stirring the suspension and add morpholine (1.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 90°C using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (3-4 times the volume of DMF).
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Troubleshooting Logic Diagram
Use this decision tree to diagnose and resolve issues systematically.
Caption: A decision tree for troubleshooting low yield issues.
References
- Vertex AI Search. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- BenchChem. (n.d.). Improving the reaction conditions for nicotinonitrile synthesis.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Vertex AI Search. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
- Drug Metab Dispos. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Organic Syntheses. (n.d.). Nicotinonitrile.
- chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine. Eureka.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- Guidechem. (n.d.). What are the various methods for preparing 2-Chloro-3-cyanopyridine? FAQ.
- BenchChem. (n.d.). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
- AIDIC. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone.
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Technical Support Center: 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-Morpholinonicotinonitrile. This document is intended for researchers, chemists, and process development professionals who are actively engaged in or planning to synthesize this key intermediate. As a crucial building block in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Tofacitinib, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2][3][4]
This guide is structured to address the most common challenges encountered during synthesis, providing not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This involves reacting 2-chloronicotinonitrile with morpholine. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nitrile group (-CN). The nitrogen atom in morpholine acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the substitution of the chlorine atom.[5]
The reaction is typically facilitated by a base and carried out in a suitable solvent at elevated temperatures.
Q2: My reaction yield is consistently below 60%. What are the most likely causes?
Low yield is a frequent issue and can generally be attributed to one of three main factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal choice/amount of base.
-
Side Product Formation: Competing reactions can consume starting materials or the desired product. The most common side reaction is the hydrolysis of 2-chloronicotinonitrile to 2-hydroxynicotinonitrile if water is present in the reaction mixture.
-
Degradation: At excessively high temperatures or during prolonged reaction times, both the starting material and the product can degrade, leading to a complex mixture and lower yields.
A systematic approach to troubleshooting, starting with reaction conditions, is the best course of action.
Q3: I'm observing a persistent impurity in my LC-MS/NMR that I can't identify. What are the common culprits?
Besides unreacted starting material (2-chloronicotinonitrile), the most common impurities are:
-
2-Hydroxynicotinonitrile: Formed by the reaction of 2-chloronicotinonitrile with water. Its presence strongly suggests that the reaction was not performed under sufficiently anhydrous (dry) conditions.
-
Dimerization Products: At high temperatures, side reactions involving the nitrile group or coupling of pyridine rings can occur, leading to higher molecular weight impurities.
-
Solvent Adducts: Depending on the solvent used (e.g., DMSO), adducts can sometimes form under harsh conditions.
Refer to the "Impurity Profile" table in the detailed troubleshooting section for guidance on identification.
Q4: The reaction seems to stall and never reaches full conversion, even after extended heating. Why is this happening?
Reaction stalling is often related to the equilibrium of the reaction or catalyst/reagent deactivation. In this SNAr reaction, a common reason is the buildup of hydrochloride salt (Morpholine·HCl) if a stoichiometric base is not used or is too weak. This salt can protonate the morpholine nucleophile, reducing its effective concentration and slowing or stopping the reaction. Ensure you are using at least one equivalent of a suitable base to neutralize the HCl generated.
In-Depth Troubleshooting Guide
Problem 1: Low Reaction Yield
Low yield is the most common complaint. The following workflow can help diagnose and solve the issue.
-
Cause 1A: Incomplete Reaction
-
Mechanism: The SNAr reaction on a pyridine ring is an addition-elimination process.[5] The rate-determining step is often the initial nucleophilic attack, which is highly dependent on temperature.[6][7] An inadequate temperature will result in a slow reaction rate.
-
Protocol:
-
Temperature Optimization: If running the reaction in a solvent like DMF or DMSO, start at 80 °C. If conversion is slow after 4-6 hours (monitored by TLC or LC-MS), increase the temperature incrementally by 10 °C, not exceeding 120 °C to avoid degradation.
-
Base Selection: A non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is a common and effective choice.[8] It is strong enough to neutralize the generated HCl but not so strong as to cause significant side reactions. Use at least 1.5-2.0 equivalents to ensure the reaction medium remains basic.
-
Reaction Time: Monitor the reaction every 2-4 hours. Do not simply run for a fixed "book" time. Continue until no further consumption of the 2-chloronicotinonitrile starting material is observed.
-
-
-
Cause 1B: Hydrolysis of Starting Material
-
Mechanism: 2-chloronicotinonitrile is susceptible to hydrolysis by water, especially at elevated temperatures and under basic conditions, to form 2-hydroxynicotinonitrile. This byproduct consumes your starting material and can be difficult to separate from the final product.
-
Protocol: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous DMF or DMSO is recommended. If unavailable, solvents can be dried over molecular sieves (4Å).
-
Reagents: Ensure morpholine is dry. Potassium carbonate should be dried in an oven before use.
-
Atmosphere: Assemble the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Problem 2: Difficult Purification & Impurity Profile
Even with a good yield, purification can be challenging. Recrystallization or column chromatography are the most common methods. Understanding the potential impurities is key to selecting the right method.
| Impurity Name | Common Cause | Expected M+H⁺ (m/z) | Key ¹H NMR Signal (DMSO-d₆) |
| 2-chloronicotinonitrile (SM) | Incomplete Reaction | 139.0 / 141.0 (Cl isotope) | ~8.7 ppm (d, H6), ~8.4 ppm (d, H4) |
| 2-hydroxynicotinonitrile | Water in reaction | 121.1 | Broad OH signal, significant aromatic shifts |
| This compound | Desired Product | 190.2 | ~8.4 ppm (d, H6), ~3.7 ppm (t, morpholine), ~3.4 ppm (t, morpholine) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
-
Protocol 2A: Recrystallization
-
Rationale: This is the preferred method for large-scale purification if a suitable solvent system can be found, as it is efficient and avoids silica gel. This compound is typically a solid.
-
Steps:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., isopropanol, ethanol, or ethyl acetate).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Protocol 2B: Silica Gel Chromatography
-
Rationale: Useful for removing impurities with different polarities when recrystallization is ineffective.
-
Steps:
-
Solvent System (Eluent): A good starting point is a mixture of Hexanes and Ethyl Acetate. Begin with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50). The product is moderately polar and should elute effectively.
-
Slurry Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This technique generally provides better separation than direct liquid loading.
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
-
-
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
Glaser, R., & Horan, C. J. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Kadri, H., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]
-
Li, J., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
-
Not V. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Glaser, R., & Horan, C. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Thevenon, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Coricello, A., et al. (2021). The asymmetric synthesis of tofacitinib. ResearchGate. [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Schwerk, L., & Antonchick, A. P. (2017). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. ChemistryOpen. [Link]
-
Various Authors. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate. [Link]
- American Cyanamid. (1957). Method for the purification of malononitrile.
- Stamicarbon. (1983). Process for the purification of 2-pyrrolidone.
-
Sharma, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Bakulev, V. A., et al. (2023). Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents. RSC Advances. [Link]
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]
-
Lee, H., & Kim, S. (2017). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. [Link]
- Asahi Chemical Ind. (1995). Purification of 2-methylglutaronitrile or adiponitrile.
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Technical Support Center: Purification of 2-Morpholinonicotinonitrile
Welcome to the technical support center for 2-Morpholinonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Achieving high purity is critical for reliable downstream applications, from biological screening to API development. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions - Understanding Your Impurity Profile
A successful purification strategy begins with understanding what you need to remove. The impurity profile of this compound is intrinsically linked to its synthesis.
Q1: What are the most probable impurities I should expect in my crude this compound?
A1: Based on the common synthetic route—typically a nucleophilic aromatic substitution of a 2-halonicotinonitrile (like 2-chloronicotinonitrile) with morpholine—your primary impurities will likely be:
-
Unreacted Starting Materials:
-
2-Chloronicotinonitrile: A common precursor. Its removal is critical as halogenated pyridines can be reactive and interfere with downstream chemistry.
-
Morpholine: Often used in excess to drive the reaction to completion. Being a basic and relatively volatile amine, it can sometimes be challenging to remove completely.[1]
-
-
Reaction By-products:
-
Hydrolysis Products: If water is present, 2-chloronicotinonitrile can hydrolyze to 2-hydroxynicotinonitrile. Similarly, the nitrile group of the product itself could potentially hydrolyze to an amide or carboxylic acid under harsh (e.g., strongly acidic or basic) workup conditions.
-
Side-Reaction Products: Depending on the reaction conditions, other minor by-products may form.
-
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO, THF) or workup (e.g., ethyl acetate, dichloromethane) are common impurities that must be removed.[2]
Section 2: Choosing Your Purification Strategy
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Q2: How do I decide between recrystallization and column chromatography for my sample?
A2: This is a critical decision that balances speed, scale, and separation power. Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially at larger scales.[3] Column chromatography offers superior separation power for complex mixtures or for removing impurities with very similar properties to the product.
Use the following decision tree to guide your choice:
Caption: Decision tree for selecting a primary purification method.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but it requires careful optimization.[4][5]
Q3: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's wrong?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The solute comes out of solution as a liquid instead of a solid.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble at high temperatures. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add slightly more hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]
-
Change Solvents: Your chosen solvent may be unsuitable. Use a solvent in which the compound has slightly lower solubility at the boiling point. Consider a two-solvent system.
-
Q4: I've cooled my solution, even in an ice bath, but no crystals are forming. What should I do?
A4: Crystal formation requires nucleation, which is the initial seed for crystal growth. Spontaneous nucleation can sometimes be slow.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[4]
-
Reduce Volume: You may have too much solvent. Gently heat the solution to boil off some solvent, then attempt to cool and crystallize again.
-
Protocol: Two-Solvent Recrystallization of this compound
This method is highly effective when finding a single ideal solvent is difficult.[6] A common and effective system for compounds like this is Ethyl Acetate/Hexanes.
Principle: The compound should be highly soluble in the "solvent" (e.g., Ethyl Acetate) and poorly soluble in the "anti-solvent" (e.g., Hexanes).
| Solvent System | Role | Boiling Point (°C) | Rationale |
| Ethyl Acetate | Solubilizing | 77.1 | Good solvent for moderately polar compounds. Easily removed under vacuum. |
| Hexanes/Heptane | Precipitating | ~69 / ~98 | Non-polar anti-solvent that is fully miscible with ethyl acetate. |
Steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling. You will see localized cloudiness that redissolves. Continue adding until a faint, persistent cloudiness (the saturation point) is achieved. If you add too much, clarify the solution with a few drops of hot ethyl acetate.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture of the solvent system) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents. Confirm purity by HPLC and/or NMR.[7]
Section 4: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds.
Q5: My compound is smearing/tailing down the column and I'm getting poor separation. How can I fix this?
A5: Tailing is often caused by issues with polarity or secondary interactions with the silica gel.
-
Causality: this compound contains a basic pyridine nitrogen and a morpholine nitrogen. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing tailing.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (~0.5-1%) to your eluent system. This deactivates the acidic sites on the silica, preventing strong adsorption of your basic compound and leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel if the issue persists.
-
Check for Overloading: Tailing can also occur if the column is overloaded with crude material. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material).
-
Protocol: Flash Column Chromatography
Principle: Separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds interact more strongly with the polar silica and elute later.
Caption: Standard workflow for flash column chromatography.
Steps:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities. A typical starting point would be an ethyl acetate/hexanes mixture.
-
Column Packing: Select a column of appropriate size. Pack it with silica gel, either as a slurry in the initial eluent (wet packing) or by carefully pouring the dry silica and then flushing with eluent (dry packing).
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
Section 5: Final Purity Assessment
Q6: My purification is complete. How do I definitively prove the purity of my this compound?
A6: No single technique is sufficient. A combination of methods provides the most trustworthy assessment.[7]
-
¹H NMR Spectroscopy: This will confirm the structure of your compound and reveal the presence of any proton-bearing impurities. Integrating the peaks can provide a quantitative estimate of purity relative to known impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC trace will show a peak for your main compound and separate peaks for impurities. The area under the curve is used to calculate purity, often reported as "Area %".
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS is a powerful combination that provides the retention time (from LC) and mass (from MS) of your compound and any impurities.
By following these troubleshooting guides and detailed protocols, you will be well-equipped to overcome the common challenges associated with purifying this compound, ensuring the high quality required for your research and development endeavors.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Environmental and Chemical Engineering (EECE 2016). Atlantis Press. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
Zhao, B., et al. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Lévesque, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Google Patents. (n.d.).
-
Zhang, T., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
BioProcess International. (2007, May 1). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. [Link]
- Google Patents. (n.d.).
-
Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B. [Link]
-
Pereira, C. A., et al. (2023). Optimization of multi-column chromatography for capture and polishing at high protein load. Biotechnology and Bioengineering. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenenitrile (CAS 107-13-1). [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
-
Bishop, C., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. [Link]
-
Chetwyn, N. P. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences. [Link]
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]
-
Pires, B. M., et al. (2022). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. MDPI. [Link]
-
Kozyra, M., et al. (2003). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. [Link]
- Google Patents. (n.d.). Purification of 2-methylglutaronitrile or adiponitrile.
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Technical Support Center: Optimization of 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. The synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine with morpholine is a robust transformation, but like any chemical reaction, it is susceptible to challenges that can impact yield and purity. This document provides a comprehensive resource to navigate these potential issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material, 2-chloro-3-cyanopyridine. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion in this SNAr reaction typically points to one or more of the following factors: insufficient reaction temperature, improper solvent choice, a weak or unsuitable base, or issues with reagent quality.
-
Insufficient Reaction Temperature: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of aromaticity.[1][2]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions on chloropyridines proceed well at temperatures ranging from 80-150 °C.[2] Consider using a higher-boiling point solvent if your current choice limits the achievable temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to significantly shorter reaction times and higher yields.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without overly solvating the nucleophile, which would decrease its reactivity.[2][4]
-
Weak or Unsuitable Base: A base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. If the base is too weak, the reaction mixture will become acidic, protonating the morpholine and rendering it non-nucleophilic.
-
Solution: Employ a non-nucleophilic base that is strong enough to effectively scavenge the acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).[2] The pKa of the conjugate acid of the base should be high enough to ensure complete neutralization.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Ensure that your 2-chloro-3-cyanopyridine is pure and that the morpholine has not degraded. Morpholine can absorb water and carbon dioxide from the atmosphere, so using a freshly opened bottle or redistilled morpholine is recommended.
-
Question 2: My reaction is complete, but I am observing a significant amount of side products. What are these impurities and how can I minimize their formation?
Answer:
The formation of side products can complicate purification and reduce the overall yield. The most common byproduct in this reaction is the hydrolysis of the starting material or the product.
-
Hydrolysis of 2-chloro-3-cyanopyridine: If there is water present in the reaction mixture, 2-chloro-3-cyanopyridine can hydrolyze to form 2-hydroxy-3-cyanopyridine, especially at elevated temperatures.
-
Solution: Ensure all your reagents and solvents are anhydrous. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
-
Di-substitution or Other Reactions: While less common for this specific substrate, in some SNAr reactions, di-substitution can occur if there are other leaving groups on the ring. Also, some solvents like DMF can decompose at high temperatures to generate dimethylamine, which could potentially act as a competing nucleophile.[2]
-
Solution: If you suspect side reactions due to harsh conditions, try lowering the reaction temperature and extending the reaction time. Using a more stable solvent like DMSO can also be beneficial.[2]
-
Question 3: I have obtained a good yield of the crude product, but I am struggling with its purification. What is the best way to purify this compound?
Answer:
Purification is a critical step to obtain a high-purity final product. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for purifying crystalline solids on a larger scale.[6][7][8][9][10]
-
Procedure:
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[8]
-
-
-
Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful for smaller scale reactions or when recrystallization is not effective.
-
Procedure:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and any impurities.
-
Elution: The crude product is loaded onto the column and the eluent is passed through, carrying the different components at different rates. Fractions are collected and those containing the pure product (as determined by TLC) are combined and the solvent is evaporated.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of morpholine on the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing cyano (-CN) group, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex . The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the final step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the final product, this compound.[1][11]
Q2: Why is the reaction regioselective for the 2-position of the pyridine ring?
A2: Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[11] Attack at the 3-position does not allow for this resonance stabilization, making it a much less favorable pathway.
Q3: What is the optimal stoichiometry for the reactants?
A3: Typically, a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the limiting reagent, 2-chloro-3-cyanopyridine. The base is also used in excess (typically 1.5 to 2.0 equivalents) to effectively neutralize the HCl generated during the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) . A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Experimental Protocol: A Generalized Procedure
The following is a generalized, yet detailed, step-by-step methodology for the synthesis of this compound. It is crucial to adapt and optimize these conditions based on your specific laboratory setup and observations.
Materials:
-
2-chloro-3-cyanopyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Addition of Nucleophile: While stirring the mixture, add morpholine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, DMF, MeCN | Polar aprotic solvents stabilize the Meisenheimer intermediate.[2][4] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Non-nucleophilic base to neutralize generated HCl.[2] |
| Temperature | 80 - 150 °C | Sufficient thermal energy to overcome the activation barrier.[2] |
| Stoichiometry | Morpholine (1.1-1.5 eq), Base (1.5-2.0 eq) | Excess nucleophile and base drive the reaction to completion. |
| Purification | Recrystallization or Column Chromatography | Effective methods for obtaining high-purity solid product.[6][8] |
Visualizations
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. How To [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Morpholinonicotinonitrile
Welcome to the technical support resource for the purification of 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot and optimize your purification workflows.
I. Understanding Your Compound: Predicted Properties and Potential Impurities
A successful purification strategy begins with a solid understanding of the target molecule and its likely contaminants.
Predicted Physicochemical Properties of this compound:
While extensive experimental data for this compound is not widely published, we can infer its properties based on its structural motifs: a polar morpholine ring, a somewhat polar cyanopyridine core, and its aromatic nature.
| Property | Predicted Characteristic | Rationale |
| Polarity | Moderately polar | The morpholine and nitrile groups contribute polarity, while the pyridine ring adds some non-polar character. |
| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, acetonitrile, and ethyl acetate. Limited solubility in non-polar solvents such as hexanes. | The "like dissolves like" principle suggests that its polarity will dictate its solubility profile. |
| pKa | The pyridine nitrogen is weakly basic (predicted pKa around 3-5). | Pyridine derivatives typically exhibit weak basicity.[1][2] |
| Physical State | Likely a solid at room temperature. | Similar aromatic nitriles and pyridine derivatives are often crystalline solids. |
Common Impurities from Synthesis:
The synthesis of this compound likely involves the reaction of a dihalonicotinonitrile with morpholine. Based on this, potential impurities include:
-
Unreacted Starting Materials: Residual 2-chloro- or 2-fluoronicotinonitrile and morpholine.
-
Byproducts: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, or side reactions involving the starting materials.
-
Residual Solvents: Solvents used in the synthesis and workup, such as DMF, ethanol, or toluene.[3]
II. Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.
Step-by-Step Solvent Screening Protocol:
-
Place a small amount of your crude this compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that did not show dissolution. The target solvent should now fully dissolve the compound.
-
Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The best solvent will yield a high recovery of crystalline solid.
Commonly Successful Solvents for Pyridine and Nitrile Compounds:
-
Ethanol: Often a good first choice for moderately polar compounds.[5][6]
-
Acetonitrile: Can be effective for compounds containing aromatic rings and nitrile groups.[7][8]
-
Ethyl Acetate/Hexane Mixture: A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling.[9]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Troubleshooting Strategies:
-
Lower the temperature of crystallization: Ensure slow cooling. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first.
-
Use a larger volume of solvent: This reduces the concentration and can prevent oiling out.
-
Switch to a lower-boiling point solvent.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
Workflow for Recrystallization
Caption: A standard workflow for the recrystallization of this compound.
III. Column Chromatography: For Challenging Separations
When recrystallization is ineffective, or for the separation of very similar impurities, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: I'm seeing significant peak tailing for my compound on a silica gel column. How can I improve the peak shape?
A1: Peak tailing with basic compounds like pyridines on silica gel is common due to the interaction between the basic nitrogen and acidic silanol groups on the silica surface.[2][4]
Solutions:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) in your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase.
-
Adjust the mobile phase polarity: Sometimes, a less polar mobile phase can reduce interactions with the stationary phase.
Q2: What is a good starting mobile phase for the purification of this compound on silica gel?
A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
Recommended Starting Eluent Systems:
-
Hexane/Ethyl Acetate: Start with a high ratio of hexane to ethyl acetate (e.g., 9:1) and gradually increase the polarity.
-
Dichloromethane/Methanol: A more polar system for compounds that do not move in hexane/ethyl acetate. Start with a high ratio of dichloromethane (e.g., 99:1) and gradually increase the methanol concentration.
Thin-Layer Chromatography (TLC) for Method Development: Before running a column, always develop a TLC method to determine the optimal solvent system. The ideal system will give your product a Retention Factor (Rf) of 0.2-0.4 .
Troubleshooting Guide - Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded. | - Optimize the eluent using TLC.- Use a larger column or less sample. |
| Compound Stuck on Column | - Eluent is not polar enough.- Irreversible adsorption. | - Gradually increase the eluent polarity.- Consider adding a modifier like methanol or triethylamine. |
| Cracked or Channeled Column | - Poor packing technique. | - Repack the column carefully, ensuring a level and uniform bed. |
Workflow for Column Chromatography Purification
Caption: A systematic approach to column chromatography purification.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A sharp, symmetrical peak indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
This guide provides a framework for developing a robust purification strategy for this compound. Remember that each purification is unique, and some level of optimization will always be necessary.
References
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]
-
Ito, Y. (2005). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Mehmood, T., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Zhang, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
University of Rochester. Crystallization Solvents. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [Link]
-
ResearchGate. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
Wang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]
-
Thevenon, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propenenitrile (CAS 107-13-1). [Link]
-
Belter, M., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Pharmaceuticals. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile with 2-Methylbutane. IUPAC-NIST Solubilities Database. [Link]
-
ResearchGate. (n.d.). The synthesis route of phthalonitrile derivatives 1 and 2. [Link]
-
Kuwayama, K., et al. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology. [Link]
-
Thomson, R. J., & Slafer, B. W. (2015). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetonitrile with 2-Methylbutane. IUPAC-NIST Solubilities Database. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Reaction Optimization for 2-Morpholinonicotinonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-morpholinonicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important chemical scaffold. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, ensuring both success and safety in your laboratory.
I. Overview of Synthetic Strategies
The primary and most direct route to this compound derivatives is through the nucleophilic aromatic substitution (SNAr) of a 2-halonicotinonitrile, typically 2-chloronicotinonitrile, with morpholine. An alternative, powerful method for more challenging substrates is the Palladium-catalyzed Buchwald-Hartwig amination.[1]
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process. First, the nucleophile (morpholine) attacks the electron-deficient carbon atom bonded to the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily broken in this step. In the second, typically rapid step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored. The nitrile group at the 3-position and the nitrogen atom in the pyridine ring are crucial electron-withdrawing groups that activate the 2-position for nucleophilic attack.[3]
Caption: SNAr mechanism for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives in a question-and-answer format.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix it?
Answer: Low or no yield is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[4]
Initial Checks:
-
Purity of Starting Materials: Impurities in your 2-chloronicotinonitrile or morpholine can interfere with the reaction. Verify the purity of your starting materials by NMR or GC-MS. 2-chloronicotinonitrile can be sensitive to moisture and should be stored in a desiccator. Morpholine is hygroscopic and should be distilled from a suitable drying agent (e.g., KOH) if its purity is in doubt.
-
Solvent Quality: The presence of water in your solvent can be detrimental, especially if you are using a strong base.[4] Ensure your solvents are anhydrous. For sensitive reactions, it is best to use freshly dried solvents.
-
Reaction Atmosphere: While many SNAr reactions with morpholine are robust, for sensitive substrates or when using palladium catalysis, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of reagents and catalysts.[4]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
Optimization Strategies:
-
Base Selection: For SNAr, a base is often used to neutralize the HCl generated if morpholine is used as its hydrochloride salt, or to deprotonate morpholine to increase its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is sluggish, consider a stronger base like sodium tert-butoxide (NaOt-Bu), particularly for Buchwald-Hartwig aminations.[5]
-
Temperature and Reaction Time: SNAr reactions on electron-deficient pyridines can often be performed at elevated temperatures (e.g., 80-120 °C). If you are not seeing product formation at a lower temperature, incrementally increase the temperature and monitor the reaction by TLC or LC-MS. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[6][7][8]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for SNAr reactions.[9]
Formation of Impurities
Question: My reaction is producing significant impurities alongside the desired product. How can I identify and minimize them?
Answer: Impurity formation is often a result of side reactions or degradation.
Common Side Reactions and Solutions:
| Impurity Type | Potential Cause | Suggested Solution |
| Unidentified Polar Impurities | Degradation of starting material or product at high temperatures. | Reduce the reaction temperature and extend the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Hydrodehalogenation Product (Nicotinonitrile) | In palladium-catalyzed reactions, this can occur due to β-hydride elimination from an amidopalladium intermediate. | Use chelating bidentate phosphine ligands like DPPF or BINAP to inhibit this side reaction.[1] |
| Polymeric Material | The nitrile group can be susceptible to polymerization under harsh basic conditions or high temperatures.[10] | Use a milder base or lower the reaction temperature. Ensure that the reaction is not heated for an unnecessarily long time. |
Reaction Stalls or is Incomplete
Question: My reaction starts but does not go to completion, even after an extended time. What should I do?
Answer: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient reactivity.
-
Re-evaluate Reagent Stoichiometry: Ensure that at least one equivalent of morpholine is used. Often, a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Catalyst Deactivation (for Buchwald-Hartwig): If you are using a palladium catalyst, it may have deactivated. This can be due to impurities in the starting materials or the presence of oxygen. Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere.
-
Switch to a More Forcing Method: If a standard SNAr is not working, consider switching to a more powerful method like the Buchwald-Hartwig amination, which is known for its broad substrate scope and functional group tolerance.[1] Alternatively, microwave irradiation can often overcome activation energy barriers and drive sluggish reactions to completion.[11]
III. Experimental Protocols
Protocol 1: Standard SNAr Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-chloronicotinonitrile.
Materials:
-
2-Chloronicotinonitrile
-
Morpholine (freshly distilled)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Buchwald-Hartwig Amination for Challenging Substrates
This protocol is an alternative for substrates that are unreactive under standard SNAr conditions.
Materials:
-
2-Bromonicotinonitrile (or 2-chloronicotinonitrile)
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add the 2-halonicotinonitrile (1.0 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use 2-fluoronicotinonitrile instead of 2-chloronicotinonitrile? A1: Yes. In nucleophilic aromatic substitution, the reactivity of the leaving group often follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon more electrophilic. Therefore, 2-fluoronicotinonitrile should be more reactive than 2-chloronicotinonitrile under SNAr conditions.
Q2: My final product is an oil and difficult to purify. What can I do? A2: If the product is an oil, purification by column chromatography is the standard method. If it is still impure, consider converting it to a crystalline salt (e.g., hydrochloride) for purification by recrystallization, and then neutralizing it back to the free base.
Q3: Is it possible to perform this reaction without a solvent? A3: For some simple, liquid amines, solvent-free conditions can be employed, often with heating.[12] This can be a greener and more efficient approach. However, for solid starting materials, a solvent is necessary to ensure proper mixing and heat transfer.
Q4: What is the role of the ligand in the Buchwald-Hartwig amination? A4: The phosphine ligand is crucial for the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product.[1] Sterically hindered, electron-rich ligands like Xantphos are often effective for these types of couplings.
Q5: How can I effectively remove DMF as a solvent after the reaction? A5: DMF is a high-boiling point solvent. After the aqueous workup, multiple washes with water or dilute brine can help to extract the DMF from the organic layer. Alternatively, if the product is stable, azeotropic distillation with a solvent like heptane under reduced pressure can be effective.
V. References
-
Vertex AI Search. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem, 72(9), 3606-7.
-
Vertex AI Search. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
-
Vertex AI Search. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace.
-
Ershova, A. I., et al. (2022). Synthesis and Optical Properties of 2-Morpholinocinchomeronic Acid Dinitrile Derivatives. Russian Journal of General Chemistry.
-
Vertex AI Search. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Vertex AI Search. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
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GalChimia. (2020). Easy Access to 2-Aminopyridines.
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Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts.
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PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
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ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
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Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
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PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
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ResearchGate. (n.d.). Microwave-assisted synthesis of 2a.
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ResearchGate. (2025). General and Mild Preparation of 2-Aminopyridines.
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PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
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PMC - PubMed Central. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
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RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
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Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
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MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
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PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
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RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
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RSC Publishing. (n.d.). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones.
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Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile.
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PMC - NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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PMC - NIH. (n.d.). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides.
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MDPI. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
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Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)].
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Benchchem. (n.d.). troubleshooting common issues in nicotinaldehyde synthesis.
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Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
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PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
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NIH. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
-
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.
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Google Patents. (n.d.). JPH0725841A - Purification of 2-methylglutaronitrile or adiponitrile.
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Technical Support Center: A Guide to Scaling Up 2-Morpholinonicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger-scale production. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, offering high efficiency but also presenting unique challenges upon scale-up.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and reproducible process.
The core of this synthesis involves the C-N cross-coupling of 2-chloronicotinonitrile with morpholine. While conceptually straightforward, success at scale hinges on meticulous control over reaction parameters to manage catalyst activity, potential side reactions, and product purification.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no conversion in a Buchwald-Hartwig amination is a frequent issue, typically pointing to problems with the catalytic system or reaction environment. Here is a systematic checklist:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure your reactor was thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. Any leaks can lead to rapid catalyst deactivation.
-
Reagent and Solvent Purity: Water is detrimental to the reaction. Use high-purity, anhydrous solvents and ensure your starting materials, particularly the morpholine and the base, are dry. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction by binding to the palladium center.[4]
-
Catalyst and Ligand Choice: The C-Cl bond in 2-chloronicotinonitrile is less reactive than corresponding bromides or iodides.[4] This necessitates the use of highly active, electron-rich, and sterically hindered phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), to facilitate the oxidative addition step.[1] If using a first-generation ligand, consider upgrading to a more advanced system.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but its low solubility can be problematic at scale, leading to poor mixing.[5] Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent, or a soluble organic base like DBU, which can be advantageous in achieving a homogeneous reaction mixture.[4][5]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Ensure your reaction temperature is optimal for the chosen catalyst system, typically between 80-110 °C for aryl chlorides. Avoid temperature spikes during initial heating.
Question 2: I am observing significant impurity formation, primarily a dehalogenated starting material (nicotinonitrile). How can this be mitigated?
Answer: The formation of nicotinonitrile is a result of a competing hydrodehalogenation side reaction. This occurs when the aryl halide is reduced instead of undergoing amination.
-
Cause: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate before reductive elimination can occur. It can also be exacerbated by certain ligand/base combinations.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The most critical step is to re-verify the dryness of all reagents and solvents.
-
Optimize Base: Using a weaker base like K₃PO₄ or K₂CO₃ can sometimes reduce the rate of hydrodehalogenation compared to strong alkoxide bases.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired amination versus the undesired reduction. Screening different bulky phosphine ligands may identify one that favors the C-N coupling pathway.[1]
-
Question 3: The reaction starts well but appears to stall before reaching full conversion. What could be the cause?
Answer: Reaction stalling often points to catalyst deactivation or issues with mass transfer as the reaction progresses.
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be due to trace oxygen, excessively high temperatures, or the presence of inhibiting functional groups on the substrates.[6] While this compound itself is generally stable, impurities in the starting materials could act as catalyst poisons.
-
Mass Transfer Limitations: As the reaction proceeds, inorganic salt byproducts (e.g., NaCl) precipitate from the solution. In a large-scale reactor, these solids can coat the catalyst or trap reactants, hindering the reaction. This is particularly an issue when using insoluble inorganic bases.[5]
-
Solution: Improve agitation to ensure the reaction mixture remains a well-mixed slurry. Using a more solubilizing solvent or a solvent mixture can also help. In some cases, employing a soluble organic base like DBU can prevent this issue entirely.[5]
-
Question 4: I'm struggling with the purification of this compound. The crude product is oily and contains residual palladium.
Answer: Purification at scale requires a different approach than lab-scale chromatography.
-
Work-up Procedure: After the reaction is complete, a proper aqueous work-up is essential. A common procedure involves quenching the reaction, diluting with a suitable organic solvent (e.g., Toluene, Ethyl Acetate), and washing with water and brine to remove the inorganic salts and base.
-
Palladium Removal: Residual palladium is a major concern, especially for pharmaceutical applications.
-
Filtration: Passing the organic solution through a pad of celite can remove some precipitated palladium.
-
Scavengers: For more effective removal, the solution can be treated with a palladium scavenger. Various commercial silica-based or polymer-based scavengers with thiol or amine functionalities are highly effective at binding and removing residual palladium.
-
-
Crystallization: this compound is often a solid at room temperature. Developing a robust crystallization procedure is the most effective method for purification at scale.
-
Solvent Screening: Screen various solvents and anti-solvents to find a system that provides good recovery and high purity. Common choices include isopropanol, ethanol, heptane, or mixtures thereof. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this synthesis?
A: Scaling up a Buchwald-Hartwig reaction introduces several safety hazards that must be managed:
-
Pyrophoric Reagents: Solid sodium tert-butoxide (NaOtBu) is flammable and can ignite upon contact with moist air or water. It should be handled under an inert atmosphere in a glovebox or with appropriate inerting techniques.
-
Exothermic Reaction: The C-N coupling reaction is exothermic. On a large scale, this heat generation can be significant. The reaction must be charged and heated in a controlled manner, with adequate cooling capacity available to manage any potential exotherm. A reaction calorimetry study is recommended before moving to a pilot plant scale.
-
Solvent Hazards: Toluene and dioxane are common solvents but have associated health and environmental risks.[7] Consider greener solvent alternatives where possible. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Ensure the reactor is properly vented, as heating solvents will increase the internal pressure.
Q: How critical is the choice of palladium precatalyst?
A: Highly critical. Modern palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are generally preferred for scale-up. These are air-stable complexes that are activated in situ by the base.[2] This offers a significant advantage over handling air-sensitive Pd(0) sources directly, improving operational safety and reproducibility. The choice between different generations of precatalysts can affect reaction efficiency, required catalyst loading, and tolerance to weaker bases.
Q: How can I effectively monitor the reaction progress at scale?
A: At scale, it is impractical to take frequent samples in the same way as on the bench.
-
HPLC/UPLC: High-Performance Liquid Chromatography is the most reliable method. Develop a stable and reproducible HPLC method that can clearly separate the starting material (2-chloronicotinonitrile), the product (this compound), and any key impurities.
-
Sampling: Use a dedicated sampling port on the reactor. Quench the reaction sample immediately (e.g., in a small vial with acidic water) to stop the reaction and ensure the sample composition is representative of the reactor contents at that time point.
Data Summary and Recommended Protocol
Table 1: Recommended Starting Conditions for Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Aryl Halide | 2-Chloronicotinonitrile | 2-Chloronicotinonitrile | Substrate |
| Amine | Morpholine (1.1 - 1.5 equiv) | Morpholine (1.1 - 1.2 equiv) | Using a large excess of the amine is costly and complicates purification at scale. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (0.5-1 mol%) | Catalyst loading should be optimized to be as low as possible for cost-effectiveness.[7] |
| Ligand | XPhos (1.2-2.4 mol%) | XPhos (0.6-1.2 mol%) | A slight excess of ligand relative to the metal can help stabilize the catalyst. |
| Base | NaOtBu (1.5 - 2.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Shift from alkoxide to carbonate base can improve safety and handling at scale.[7] |
| Solvent | Toluene or Dioxane | Toluene or CPME | Volume: 5-10 mL/g. CPME is a greener alternative to THF or Dioxane. |
| Temperature | 90 - 110 °C | 90 - 110 °C | Must be carefully controlled to balance reaction rate and catalyst stability. |
| Agitation | Magnetic Stirring | Mechanical Overhead Stirring | Crucial for maintaining slurry suspension and ensuring efficient heat and mass transfer. |
Detailed Experimental Protocol (Illustrative 100 g Scale)
Materials:
-
2-Chloronicotinonitrile (100 g, 1.0 equiv)
-
Morpholine (75 g, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (3.4 g, 0.005 equiv)
-
XPhos Ligand (2.0 g, 0.006 equiv)
-
Potassium Carbonate (K₂CO₃), fine powder (200 g, 2.0 equiv)
-
Toluene, anhydrous (1 L)
Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and can be fully inerted.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Charging Reagents: Under the positive nitrogen atmosphere, charge the reactor with 2-chloronicotinonitrile (100 g), potassium carbonate (200 g), XPhos Pd G3 precatalyst (3.4 g), and XPhos ligand (2.0 g).
-
Solvent and Amine Addition: Add anhydrous toluene (1 L) followed by morpholine (75 g) via a cannula or addition funnel.
-
Reaction: Begin vigorous stirring to create a uniform slurry. Heat the reactor jacket to raise the internal temperature to 100-105 °C.
-
Monitoring: Monitor the reaction progress by taking samples periodically (e.g., every 2 hours) for HPLC analysis until the consumption of 2-chloronicotinonitrile is >99%.
-
Cool-down and Quench: Once complete, cool the reaction mixture to room temperature.
-
Work-up: Slowly add water (500 mL) to the stirred mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washes: Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess morpholine, followed by saturated aqueous sodium bicarbonate (250 mL), and finally brine (250 mL).
-
Palladium Removal: Treat the toluene solution with a suitable palladium scavenger (e.g., 10 g of a silica-thiol scavenger) by stirring for 2-3 hours at room temperature. Filter the mixture through a pad of celite to remove the scavenger and any fine palladium residues.
-
Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. Add n-Heptane (500 mL) as an anti-solvent and cool the mixture to 0-5 °C with slow stirring to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
Visual Workflow and Diagrams
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for diagnosing and solving issues of low reaction yield.
Caption: A decision tree for troubleshooting low conversion in the Buchwald-Hartwig synthesis.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 459–465. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020). Angewandte Chemie International Edition, 59(25), 10033-10037. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). New Journal of Chemistry, 42(18), 15215-15228. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Technical Support Portal: Synthesis of 2-Morpholinonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. As researchers and developers, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth, field-proven insights into the common side reactions and troubleshooting steps associated with the nucleophilic aromatic substitution (SNAr) synthesis of this important intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory work.
The synthesis of this compound is typically achieved via the reaction of 2-chloro-3-cyanopyridine with morpholine. This is a classic SNAr reaction where the electron-deficient pyridine ring, further activated by the para-cyano group, is susceptible to attack by a nucleophile like morpholine.[1][2][3] While robust, this process is not without its potential pitfalls. This guide addresses the most common questions and problems encountered during this synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during your experiment. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction yield is low, and analysis (TLC/LCMS) shows a significant amount of unreacted 2-chloronicotinonitrile. What are the likely causes and how can I drive the reaction to completion?
Answer: This is the most common issue and typically points to suboptimal reaction kinetics or stoichiometry. The SNAr mechanism's rate is highly dependent on several factors.[2][4]
Causality and Solutions:
-
Insufficient Thermal Energy: The formation of the intermediate Meisenheimer complex and the subsequent expulsion of the chloride leaving group require a certain activation energy.[1] If the reaction temperature is too low, the rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature in 10 °C increments. For many solvent/base systems, reflux temperatures are required to achieve a reasonable reaction time.
-
-
Incorrect Base or Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the morpholine nucleophile, rendering it inactive. A base is required to neutralize this acid. An insufficient amount of base is a common oversight.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is used. In our experience, using a slight excess (1.1-1.5 equivalents) of a solid base like K₂CO₃ can be beneficial, as it simplifies workup.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Solution: Employ a polar, aprotic solvent such as DMF, DMSO, or Acetonitrile (ACN). These solvents effectively solvate the accompanying cation (e.g., K⁺) without deactivating the morpholine.
-
Data Presentation: Recommended Starting Conditions
| Parameter | Condition A (Standard) | Condition B (High-Temp) | Notes |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF allows for higher reaction temperatures. |
| Base | K₂CO₃ (1.5 eq) | K₂CO₃ (1.5 eq) | Carbonate is easily filtered off post-reaction. |
| Temperature | 80 °C (Reflux) | 100-120 °C | Monitor for potential degradation at higher temps. |
| Time | 6-12 hours | 2-6 hours | Track progress via TLC or LCMS. |
| Atmosphere | Nitrogen / Argon | Nitrogen / Argon | Prevents side reactions involving atmospheric moisture. |
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the 2-chloronicotinonitrile starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Run the TLC and visualize under UV light.
-
The reaction is complete when the starting material spot in the RM lane has completely disappeared. The product, this compound, will appear as a new, typically more polar (lower Rf) spot.
Question 2: My product is contaminated with an impurity that has a mass of +17 amu (M+17) compared to my desired product. What is this species and how do I prevent its formation?
Answer: This impurity is almost certainly 2-morpholinonicotinamide , the product of nitrile group hydrolysis. The nitrile group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) under either acidic or basic conditions, especially in the presence of water at elevated temperatures.[5]
Mechanistic Insight:
The reaction is often run with a base at high temperatures. If there is residual water in the reagents or solvent, the hydroxide ions can attack the electrophilic carbon of the nitrile group. This proceeds through an intermediate that, upon workup, protonates to yield the amide.
Prevention Strategy:
-
Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. Dry glassware in an oven before use.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.[6]
-
Control Reaction Time: Do not leave the reaction heating for an unnecessarily long time after it has reached completion. Monitor the reaction and work it up promptly once the starting material is consumed.
Visualization: Nitrile Hydrolysis Side Reaction
Caption: Pathway for the formation of the amide byproduct.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism governing this reaction? A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the morpholine (nucleophile) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] In the second, rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the final product.
Visualization: SNAr Reaction Mechanism
Caption: The two-step Addition-Elimination SNAr mechanism.
Q: My starting material, 2-chloronicotinonitrile, is old. Could this cause issues? A: Yes. 2-chloronicotinonitrile is a solid that is generally stable, but it can be harmful if swallowed or in contact with skin.[6][7] From a reactivity standpoint, the primary concern with aged starting material is moisture absorption, which can lead to the hydrolysis issues discussed previously. While decomposition is less common, it's always best practice to verify the purity of starting materials by melting point or an analytical technique like NMR before use. A patent for its preparation indicates it can be isolated with high purity.[8]
Q: How should I purify the final product? A: Purification strategy depends on the scale and the impurity profile.
-
Aqueous Workup: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., Ethyl Acetate, DCM) will remove inorganic salts and water-soluble components.
-
Column Chromatography: This is the most reliable method for removing unreacted starting material and closely related organic impurities. A silica gel column with a gradient elution of Ethyl Acetate in Hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be very effective. Isopropanol or Ethanol/Water mixtures are often good solvent systems to try.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common issues.
References
-
Kovalskyi, Y., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chem. Proc. [Online]. Available: [Link]
-
Garrido, C., et al. (2020). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. RSC Advances. [Online]. Available: [Link]
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Google Patents. [Online].
-
Al-Omair, M. A. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Online]. Available: [Link]
-
Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2000). ChemInform. [Online]. Available: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Online]. Available: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Online]. Available: [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. [Online]. Available: [Link]
-
Hydrolysis of nitriles. Chemguide. [Online]. Available: [Link]
-
Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts. [Online]. Available: [Link]
-
2-Chloronicotinonitrile. PubChem. [Online]. Available: [Link]
-
Engman, K. C., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Online]. Available: [Link]
- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction. Google Patents. [Online].
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Technical Support Center: Stability of 2-Morpholinonicotinonitrile in Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Morpholinonicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental observations and to provide robust protocols to ensure the integrity of your results.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of a nicotinonitrile scaffold with a morpholine substituent.[1] Understanding its stability in solution is paramount for accurate pharmacological screening, formulation development, and pharmacokinetic studies. This guide addresses common stability challenges, offering solutions grounded in established chemical principles. While direct experimental stability data for this compound is not extensively published, this guide synthesizes information on the known degradation pathways of its core components: the morpholine ring and the cyanopyridine group.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound solutions.
Issue 1: Unexpected Loss of Parent Compound in Acidic or Basic Aqueous Solutions
Observation: You observe a rapid decrease in the concentration of this compound when dissolved in acidic (e.g., pH < 4) or basic (e.g., pH > 9) aqueous buffers, as determined by HPLC analysis. New, more polar peaks may appear in your chromatogram.
Probable Cause: The nitrile group of the nicotinonitrile ring is likely undergoing hydrolysis. This is a common degradation pathway for cyanopyridines.[2] The reaction typically proceeds in two steps: first, the nitrile is hydrolyzed to a carboxamide intermediate (2-Morpholinonicotinamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2-Morpholinonicotinic acid).[2] The rate of this hydrolysis is often pH-dependent.
Suggested Troubleshooting Protocol:
-
pH Profiling:
-
Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 9, 11).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) and monitor the concentration of the parent compound and the formation of any new peaks by HPLC at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of remaining parent compound against time for each pH to determine the pH at which the compound is most stable.
-
-
Structure Elucidation of Degradants:
-
If significant degradation is observed, scale up the reaction at the unstable pH to generate sufficient quantities of the degradation products.
-
Isolate the major degradants using preparative HPLC.
-
Characterize the structure of the isolated degradants using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the amide and carboxylic acid.
-
-
Formulation Adjustment:
-
Based on the pH-stability profile, adjust the pH of your experimental solutions to the range where this compound exhibits maximum stability.
-
For long-term storage of solutions, consider using a buffer system that maintains the optimal pH.
-
Issue 2: Appearance of New, Less-Polar Peaks and/or Color Change in Solution Upon Storage or Exposure to Air
Observation: After a period of storage, you notice the appearance of new peaks in your HPLC chromatogram, some of which may be less polar than the parent compound. The solution might also develop a yellowish or brownish tint. This can occur even in neutral or organic solutions.
Probable Cause: This is likely due to oxidative degradation. The morpholine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or ring-opened products. The pyridine ring itself can also be oxidized to its N-oxide.[3] Such reactions can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in solvents.
Suggested Troubleshooting Protocol:
-
Forced Oxidation Study:
-
To confirm susceptibility to oxidation, expose a solution of this compound to a mild oxidizing agent, such as 0.3-3% hydrogen peroxide (H₂O₂).[5]
-
Monitor the degradation of the parent compound and the formation of new peaks by HPLC.
-
Compare the chromatograms of the stressed sample with those of your degraded stock solution to see if the degradation products match.
-
-
Preventative Measures:
-
Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent high-purity solvents to minimize contamination with peroxides.
-
Degas Solvents: Before preparing your solutions, degas the solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the container.
-
Use of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in solution?
A1: Based on the potential for hydrolysis, oxidation, and photodecomposition, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of all potential degradation reactions.
-
pH: If in an aqueous buffer, maintain a pH between 5 and 7, as extremes in pH can catalyze hydrolysis of the nitrile group.[2]
-
Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodecomposition.
Q2: I am observing peak tailing and inconsistent retention times for this compound during HPLC analysis. What could be the cause?
A2: This could be due to several factors:
-
Secondary Interactions: The basic nitrogen of the morpholine ring can interact with residual silanol groups on the silica-based stationary phase of your HPLC column, leading to peak tailing. Using a mobile phase with a low concentration of a competing base, such as triethylamine (TEA), or using an end-capped column can mitigate this.
-
pH of the Mobile Phase: The retention time of this compound can be sensitive to the pH of the mobile phase due to the basicity of the morpholine nitrogen. Ensure your mobile phase is adequately buffered to maintain a consistent pH.
-
Compound Adsorption: The compound might be adsorbing to parts of your HPLC system. A thorough cleaning of the system might be necessary.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.
Q3: How can I set up a forced degradation study for this compound to develop a stability-indicating HPLC method?
A3: A forced degradation study is crucial for developing a stability-indicating method.[6] Here is a general protocol:
-
Acid Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature or slightly elevated temperature (e.g., 60°C).[7]
-
Base Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH at room temperature or slightly elevated temperature.[7]
-
Oxidative Degradation: Expose the compound to 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6]
For each condition, also run a control sample (without the stressor) and a blank. The goal is to achieve 5-20% degradation of the parent compound.[8] The developed HPLC method should be able to resolve the parent peak from all major degradation product peaks.
Table 1: Summary of Potential Degradation Pathways and Preventative Measures
| Degradation Pathway | Triggering Conditions | Potential Degradation Products | Recommended Preventative Measures |
| Hydrolysis | Acidic or basic pH, elevated temperature | 2-Morpholinonicotinamide, 2-Morpholinonicotinic acid | Maintain solution pH between 5 and 7; store at low temperatures.[2] |
| Oxidation | Exposure to air (oxygen), peroxide impurities, trace metals | Morpholine N-oxide, Pyridine N-oxide, Ring-opened products | Use high-purity, degassed solvents; store under an inert atmosphere; use antioxidants or chelating agents if necessary.[3][4] |
| Photodegradation | Exposure to UV or visible light | Various photoproducts | Store solutions in amber vials or protect from light.[6] |
References
- Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
- Yin, C., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
- Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(10), 3898-3903.
- Toth, B. (1988). A review of the morpholine literature. Journal of Toxicology and Environmental Health, 24(3), 277-303.
- MedCrave. (2016).
- OmicsOnline. (2017).
- Hagimori, M., et al. (2016). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Dyes and Pigments, 124, 196-202.
- BioProcess International. (2004).
- Food Chemistry. (2022). Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products.
- BJSTR. (2022).
- ResearchGate. (2019). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- PubMed. (2020).
- Journal of the American Chemical Society. (2023).
- NIH. (2013).
- NIH. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells.
- E3S Web of Conferences. (2024).
- NIH. (2007). A New Strategy for the Synthesis of Substituted Morpholines.
- PubMed. (2012). 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)-pyridine-3,5-dicarbonitrile.
- CORE. (2013).
- PubMed. (2020).
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [mdpi.com]
- 4. 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 2-Morpholinonicotinonitrile
Welcome to the technical support center for the crystallization of 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material. As your dedicated application scientist, I will provide in-depth, field-proven insights to troubleshoot common issues and optimize your crystallization process. My approach is grounded in the principles of scientific integrity, ensuring that every recommendation is backed by causal reasoning and authoritative sources.
Troubleshooting Guide: A Proactive Approach to Crystallization Challenges
Crystallization is as much an art as it is a science. Success often hinges on a systematic approach to problem-solving. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Question 1: I've completed the synthesis of this compound, but I'm struggling to induce crystallization. What should I do?
Answer:
Failure to induce crystallization is a common hurdle. The primary reason is often that the solution is not supersaturated, or the activation energy for nucleation is too high. Here is a systematic approach to address this:
Step 1: Confirm Supersaturation
-
Problem: Your solution may be too dilute.
-
Solution:
-
Concentrate the Solution: If you are using a single solvent system, gently heat the solution to evaporate a portion of the solvent.[1] After a small amount of solvent has been removed, allow the solution to cool slowly.
-
Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, introduce an "anti-solvent" in which it is poorly soluble. Add the anti-solvent dropwise to the point of persistent cloudiness (the saturation point), then add a few drops of the primary solvent to redissolve the precipitate. Allow this solution to cool and stand undisturbed.
-
Step 2: Induce Nucleation
-
Problem: The formation of the initial crystal nucleus is kinetically hindered.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1] The microscopic scratches on the glass provide nucleation sites.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. This will act as a template for further crystal growth.[2]
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.[2]
-
Question 2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.
Step 1: Adjust Solvent and Concentration
-
Problem: The solvent system may not be optimal, or the concentration of the solute is too high.
-
Solution:
-
Add More Solvent: Re-heat the solution until the oil dissolves completely. Then, add a small amount of additional solvent to slightly decrease the supersaturation level.[1] Allow the solution to cool more slowly.
-
Change the Solvent System: A solvent with a similar polarity to your compound is often a good starting point.[3] For this compound, which has both polar (morpholine, nitrile) and non-polar (aromatic ring) features, a mixture of solvents can be effective. Consider combinations like ethanol/water, ethyl acetate/hexane, or acetone/water.[3] The morpholine moiety generally enhances aqueous solubility, so protic solvents or mixtures with water are a logical choice.[1][4]
-
Step 2: Control the Cooling Rate
-
Problem: Rapid cooling favors the formation of an amorphous oil over an ordered crystal structure.
-
Solution:
-
Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated by placing it on a cork ring or a few paper towels.[1]
-
Controlled Cooling: For more precise control, you can use a programmable cooling bath or place the flask in a dewar filled with warm water and allow it to cool to ambient temperature over several hours.
-
Question 3: I've managed to get crystals, but the yield is very low. How can I improve it?
Answer:
A low yield can be frustrating. It typically indicates that a significant amount of your compound remains dissolved in the mother liquor.
Step 1: Maximize Crystal Recovery
-
Problem: The crystallization process is incomplete at the final temperature.
-
Solution:
-
Cool to a Lower Temperature: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath or a refrigerator for several hours to further decrease the solubility of your compound and promote more complete crystallization.
-
Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product by concentrating a small portion to see if more crystals form.[1] If a significant amount of product remains, you can attempt a second crystallization from the concentrated mother liquor.
-
Step 2: Optimize the Solvent Volume
-
Problem: Using an excessive amount of solvent will result in a significant portion of your compound remaining in solution.
-
Solution:
-
Use the Minimum Amount of Hot Solvent: When dissolving your crude product, use the smallest volume of hot solvent necessary to fully dissolve the solid.[1] This will ensure that the solution is supersaturated upon cooling.
-
Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Question 4: The purity of my crystalline this compound is not satisfactory. What are the likely causes and solutions?
Answer:
Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface. The key is to identify the source of the impurity and adjust the crystallization process accordingly.
Step 1: Identify the Nature of the Impurity
-
Problem: Impurities can be starting materials, byproducts of the synthesis, or degradation products.
-
Solution:
-
Analytical Characterization: Use techniques like NMR, LC-MS, or GC-MS to identify the impurities. Common impurities in the synthesis of related nicotinonitrile derivatives can include unreacted starting materials or byproducts from side reactions.[5]
-
Pre-Crystallization Purification: If the impurity level is high, consider a preliminary purification step like column chromatography before crystallization.[6]
-
Step 2: Refine the Crystallization Protocol
-
Problem: The crystallization conditions may be favoring the co-crystallization of impurities.
-
Solution:
-
Slow Down Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[1] Use a slightly less concentrated solution and a slower cooling rate to allow for more selective crystallization.
-
Washing the Crystals: After filtration, wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
The morpholine group generally increases the polarity and potential for hydrogen bonding, which can enhance solubility in protic solvents.[1][4] A good starting point would be to test the solubility of your crude material in a range of solvents with varying polarities.
Predicted Solubility Profile for this compound
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | Likely to have good solubility, especially when heated. The morpholine moiety can act as a hydrogen bond acceptor.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | Good solubility is expected due to the overall polarity of the molecule. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Limited solubility is expected due to the polar functional groups, though the aromatic ring may contribute to some solubility in toluene or DCM. |
Q2: Could polymorphism be an issue for this compound?
Yes, polymorphism is a distinct possibility. Nicotinamide, a structurally related compound, is known to be highly polymorphic.[4] Different polymorphs can have different solubilities and crystal habits. If you observe changes in crystal shape or dissolution behavior between batches, you may be dealing with different polymorphic forms. Characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be necessary to confirm this.
Q3: How does pH affect the crystallization of this compound?
The morpholine ring is basic (pKa of morpholine is ~8.5). Therefore, the solubility of this compound will be highly pH-dependent. In acidic solutions, the morpholine nitrogen will be protonated, forming a salt that is likely to be much more soluble in aqueous media. This property can be exploited for purification. For instance, you could dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified free base, which can then be crystallized from an organic solvent.
Q4: What is the purpose of a mixed solvent system and how do I choose one?
A mixed solvent system, often a "solvent/anti-solvent" pair, provides a finer control over the supersaturation. The ideal pair consists of a "good" solvent in which your compound is readily soluble and a "poor" solvent (the anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. For this compound, a good starting point could be dissolving it in a polar solvent like ethanol and then adding a non-polar anti-solvent like hexane, or dissolving it in a polar aprotic solvent like acetone and adding water as the anti-solvent.
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following diagrams illustrate key workflows in troubleshooting the crystallization of this compound.
Caption: General troubleshooting workflow for this compound crystallization.
Caption: Decision workflow for selecting a suitable crystallization solvent system.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from [Link]
-
Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Li, X., Ou, X., Wang, B., Rong, H., Wang, B., Chang, C., Shi, B., Yu, L., & Lu, M. (2020). Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. ChemRxiv. [Link]
-
Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(38), e202302737. [Link]
-
Ataman Kimya A.Ş. MORPHOLINE. Retrieved from [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2145–2173. [Link]
-
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). The morpholino nicotinic acid synthesis. [Image]. Retrieved from [Link]
- Google Patents. (2002). US6500973B2 - Extractive solution crystallization of chemical compounds.
-
Zadykowicz, B., Karpińska, M., & Sadowski, Z. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4769. [Link]
-
Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Chemical and Pharmaceutical Bulletin, 61(9), 925-934. [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Image]. Retrieved from [Link]
- European Patent Office. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(1), 49-54. [Link]
-
Khan, I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Technical Support Center: 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct this important scaffold. Here, we address common experimental failures and provide in-depth, mechanistically grounded solutions to guide you toward a successful synthesis.
Troubleshooting Guide: Common Reaction Failures
This section is structured to address the most frequent issues encountered during the synthesis of this compound from 2-chloronicotinonitrile and morpholine.
Q1: My reaction shows no consumption of 2-chloronicotinonitrile. What are the primary causes of a completely stalled reaction?
A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic system's activity. The Buchwald-Hartwig amination is highly sensitive to several factors, and failure at the outset is often traced back to the catalyst, atmosphere, or reagents.
Core Causality: The catalytic cycle cannot initiate. The first step, oxidative addition of the aryl chloride into the Pd(0) center, is often the rate-limiting step and is highly sensitive to the electronic and steric environment of the palladium.[1][2] Aryl chlorides are notoriously less reactive than bromides or iodides, making the choice of catalyst system paramount.[3][4]
Troubleshooting Checklist:
-
Catalyst Inactivity (Oxygen Contamination): The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen.
-
Solution: Ensure your entire workflow is rigorously anaerobic. Use a high-quality inert gas (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes. All glassware should be oven- or flame-dried before use.
-
-
Ineffective Catalyst/Ligand Combination: The oxidative addition of 2-chloronicotinonitrile is challenging. Your ligand may not be suitable.
-
Solution: Employ a bulky, electron-rich phosphine ligand. First-generation ligands like P(o-tolyl)₃ are often insufficient for aryl chlorides.[2] Switch to more advanced ligands known to facilitate the activation of aryl chlorides.
-
Recommendation: Use a well-defined palladium precatalyst. Precatalysts, like G3 or G4 palladacycles, offer greater reliability and air stability compared to generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]
-
-
Improper Base Selection or Quality: The base plays a critical role in deprotonating the amine-palladium complex to form the key amido intermediate prior to reductive elimination.[1]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Ensure it is fresh and has been stored under inert gas, as it readily absorbs moisture. If your substrate is sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, but they often require higher temperatures and may be less effective for this specific transformation.[5]
-
-
Insufficient Temperature: While some modern catalysts work at lower temperatures, the coupling of an unactivated aryl chloride often requires thermal energy.
-
Solution: If using a robust solvent like toluene or dioxane, ensure the reaction temperature is maintained between 80-110 °C. Monitor the internal reaction temperature, not just the heating mantle setting.
-
Q2: My reaction is sluggish and gives a low yield (<30%). How can I optimize for higher conversion?
A2: Low conversion suggests that while the catalytic cycle is turning over, it is either inefficient or is being hampered by an inhibitory process. The key is to systematically screen reaction parameters to identify the bottleneck.
Core Causality: The rate of one or more steps in the catalytic cycle (oxidative addition, reductive elimination) is slow, or an off-cycle species is sequestering the active catalyst.[6]
Optimization Strategy: A systematic screening of the ligand, base, and solvent is the most effective approach.
Table 1: Recommended Screening Conditions for Low Yield
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Rationale |
|---|---|---|---|---|---|---|
| 1 | XPhos Pd G3 (1-2) | (In Precatalyst) | NaOtBu (1.5) | Toluene | 100 | Baseline: A robust, general-purpose system for aryl chlorides. |
| 2 | RuPhos Pd G3 (1-2) | (In Precatalyst) | NaOtBu (1.5) | Toluene | 100 | Alternative bulky biarylphosphine ligand; may offer different kinetics. |
| 3 | XPhos Pd G3 (1-2) | (In Precatalyst) | LHMDS (1.5) | THF | 80 | A stronger, more soluble base that can sometimes accelerate the reaction. |
| 4 | XPhos Pd G3 (1-2) | (In Precatalyst) | NaOtBu (1.5) | 1,4-Dioxane | 100 | Dioxane has different coordinating properties and can sometimes improve yields.[2] |
Experimental Protocol: Catalyst System Screening
-
To an array of oven-dried reaction vials, add 2-chloronicotinonitrile (1.0 equiv) and the chosen base (1.5 equiv).
-
In a glovebox, add the specified Pd precatalyst (0.01-0.02 equiv) and ligand (if not using a precatalyst).
-
Seal the vials with septa.
-
Outside the glovebox, add the degassed solvent via syringe, followed by morpholine (1.2 equiv).
-
Place the vials in a pre-heated aluminum block at the specified temperature and stir vigorously.
-
Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking aliquots for LC-MS or GC-MS analysis to compare conversion rates.
Q3: My reaction works, but the crude NMR/LC-MS shows significant impurities. What are the likely side-products and how can I avoid them?
A3: The formation of side-products is common and usually results from competing reaction pathways. Identifying the impurity is the first step to mitigating its formation.
Common Side-Products and Their Causes:
-
Hydrodehalogenation (Product: Nicotinonitrile): The aryl halide is reduced, replacing the chlorine with a hydrogen atom.
-
Mechanism: This often occurs via a β-hydride elimination pathway from an intermediate palladium-amido complex, especially with primary amines, or can be caused by trace water reacting with the catalyst system.[2]
-
Solution:
-
Ensure rigorously anhydrous conditions. Use dry solvents and reagents.
-
Adjust the ligand-to-palladium ratio. Excess ligand can sometimes suppress this pathway.
-
-
-
2,2'-Bipyridyl Formation: Homocoupling of the 2-chloronicotinonitrile starting material.
-
Mechanism: This side reaction can occur, particularly at high temperatures or if the amine coupling step is slow.[5]
-
Solution:
-
Lower the reaction temperature if possible without stalling the reaction.
-
Screen different ligands; some may favor the desired heterocoupling over homocoupling.
-
-
-
Formation of 2-Hydroxynicotinonitrile: Reaction of the aryl halide with hydroxide ions.
-
Mechanism: The strong base (e.g., NaOtBu) can react with trace water to generate NaOH/hydroxide, which can then act as a nucleophile in a competing C-O coupling reaction.[6][7]
-
Solution: This is another strong indicator that your reaction is not sufficiently anhydrous. Re-dry all solvents and reagents.
-
Visualizing the Troubleshooting Process
A logical workflow can streamline the process of diagnosing a failed reaction.
Caption: Troubleshooting workflow for failed this compound synthesis.
Frequently Asked Questions (FAQ)
Q: What is the mechanistic role of the phosphine ligand? A: The phosphine ligand is arguably the most critical component for tuning reactivity. Bulky, electron-rich ligands (like XPhos) stabilize the monomeric Pd(0) species, promote the difficult oxidative addition of the aryl chloride, and facilitate the final C-N bond-forming reductive elimination step.[1]
Q: Can I use 2-bromonicotinonitrile instead of the chloride? A: Yes, and it is often advantageous. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step faster and more facile.[4] This may allow you to use less reactive (and less expensive) catalyst systems or lower reaction temperatures. The general reactivity order is I > Br > OTf > Cl.[4]
Q: How critical is the stoichiometry of the reagents? A: It is very important. A slight excess of the amine (1.1-1.2 equivalents) is typically used to ensure full consumption of the limiting aryl halide. A larger excess of the base (1.4-2.0 equivalents) is required to drive the reaction to completion by deprotonating the amine-palladium adduct.
Q: My product appears to be unstable during purification. What are the best practices? A: Nitrile-containing heterocyclic compounds can sometimes be sensitive to harsh acidic or basic conditions during workup and chromatography.
-
Workup: Use a mild aqueous workup (e.g., saturated NH₄Cl or water) rather than strong acids.
-
Chromatography: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%) to prevent product degradation on the column.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in diagnosing which step may be failing.
Caption: The Buchwald-Hartwig catalytic cycle for this compound synthesis.
References
- Lakshman, M. K., & Perumattam, J. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR.
- Various Authors. (2018).
- Various Authors. (2000-2025). Collection of Research on Palladium-Catalyzed Amination.
- Manoso, A. S., & Ahn, C. (2001).
- Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- Chem Explained. (2025).
- Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Wikipedia contributors. (2023).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Crest, M. L., et al. (2021). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
- Jonckers, T. H. M., et al. (2001). Selective palladium-catalyzed aminations on dichloropyridines. Tetrahedron, 57(32), 7027–7034.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Low Yield in 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we address frequently asked questions and provide in-depth troubleshooting strategies to help you optimize your reaction yields and obtain high-purity product.
I. Understanding the Synthesis: Reaction Fundamentals
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the morpholine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the nicotinonitrile ring, which bears a suitable leaving group, typically a halogen like chlorine. The nitrile group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][2][3][4]
Several alternative synthetic routes, such as the Buchwald-Hartwig amination[5][6][7] and the Mitsunobu reaction,[8][9][10][11][12] have also been explored for the formation of similar C-N bonds. However, for the specific synthesis of this compound, the SNAr pathway is often the most direct and cost-effective approach.
Below is a generalized reaction scheme for the SNAr synthesis:
Caption: A systematic workflow for troubleshooting low yields.
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
The presence of impurities can complicate purification and affect the final yield and product quality.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted 2-Chloronicotinonitrile | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of morpholine. Monitor the reaction to ensure full conversion. |
| Bis-substituted Byproducts | Reaction of the product with another molecule of 2-chloronicotinonitrile (unlikely but possible under harsh conditions). | Use a slight excess of morpholine to favor the desired reaction. |
| Hydrolysis Product (2-Hydroxynicotinonitrile) | Presence of water in the reaction mixture, especially at high temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Solvent-Related Impurities | Degradation of solvents like DMF at high temperatures can lead to the formation of dimethylamine, which can act as a competing nucleophile. | Use high-purity solvents and consider lower reaction temperatures if solvent degradation is suspected. Alternatively, choose a more stable solvent. |
Experimental Protocol: Purification by Column Chromatography
If impurities persist, column chromatography is an effective purification method.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q3: I am observing inconsistent yields from batch to batch. What factors could be contributing to this variability?
Inconsistent yields are often due to subtle variations in experimental parameters that are not adequately controlled. [13]
Key Factors for Consistency:
-
Reagent Purity and Stoichiometry: Ensure that the same quality of reagents is used for each batch and that they are weighed accurately. [13]* Temperature Control: Use a reliable heating mantle with a temperature controller to maintain a consistent reaction temperature.
-
Stirring Rate: Ensure efficient and consistent mixing throughout the reaction. Inadequate stirring can lead to localized temperature gradients and concentration differences.
-
Moisture Control: The amount of atmospheric moisture introduced can vary. Consistently using dry glassware and an inert atmosphere will minimize this variability. [13]* Work-up Procedure: Standardize the work-up procedure, including the volumes of solvents used for extraction and washing, to ensure consistent product recovery.
III. Advanced Synthetic Strategies
For cases where the standard SNAr reaction proves challenging, alternative methods can be considered.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be effective for coupling morpholine with 2-chloronicotinonitrile, especially if the SNAr reaction is sluggish. [5][6][7] General Conditions:
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Temperature: Typically 80-120°C.
Mitsunobu Reaction
While less common for this specific transformation, the Mitsunobu reaction could potentially be adapted. This reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack. [8][9][10][11][12]A potential, albeit more complex, route could involve the synthesis of 2-hydroxynicotinonitrile and its subsequent reaction with morpholine under Mitsunobu conditions.
IV. Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine protons (typically two triplets around 3.7-3.9 ppm) and the aromatic protons of the nicotinonitrile ring. |
| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the aromatic carbons, and the nitrile carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₁₀H₁₁N₃O). |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
V. References
-
Amos, R. A., Emblidge, R. W., & Havens, N. (1983). A convenient, one-pot synthesis of ethers from alcohols and phenols. The Journal of Organic Chemistry, 48(20), 3598–3600.
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
University of Rochester, Department of Chemistry. How to Improve Your Yield. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering (pp. 649-652). Atlantis Press.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ananikov, V. P., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Catalysis Science & Technology, 10(15), 5046-5058.
-
ResearchGate. (2019). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(45), 29339-29349.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. Retrieved from [Link]
-
Google Patents. (1957). Method for the purification of malononitrile. US2809986A.
-
Google Patents. (1983). Process for the purification of 2-pyrrolidone. US4384125A.
-
Journal of Organic Chemistry and Pharmaceutical Research. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. 8(2), 1-8.
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Unexpected Results with 2-Morpholinonicotinonitrile in Assays
Welcome to the technical support center for 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during in vitro and in vivo assays. As your dedicated scientific support team, we understand that unexpected outcomes are a common part of the research process. Our goal is to provide you with the expertise and practical guidance to identify the root cause of these issues and get your experiments back on track.
This document is structured in a question-and-answer format to directly address the common challenges you may face. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Section 1: Solubility and Compound Integrity
Poor solubility and compound degradation are among the most frequent sources of assay variability and unexpected outcomes for small molecules.[1] The physicochemical properties of this compound, while not extensively documented in public literature, can be inferred from its structural motifs to present potential challenges.
Q1: My assay results are inconsistent, and I suspect the compound is precipitating in the media. How can I confirm and resolve this?
A1: Compound precipitation is a critical issue that can lead to significantly lower effective concentrations than intended.
Underlying Cause: The morpholine and nicotinonitrile moieties can influence the aqueous solubility of the molecule. While DMSO is a powerful solvent for stock solutions, its dilution into aqueous assay buffer can cause the compound to crash out, especially at higher concentrations.[2]
Troubleshooting Protocol:
-
Visual Inspection: Before adding to cells or reagents, visually inspect the diluted compound in your final assay media under a microscope. Look for crystalline structures or amorphous precipitates.
-
Turbidity Measurement: Use a plate reader to measure the absorbance of your compound dilutions in the assay media at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates precipitation.
-
Solubility Assessment: Perform a kinetic solubility assay. Prepare a serial dilution of this compound in your assay buffer. Incubate for a set period (e.g., 1-2 hours) at the assay temperature. Centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar quantitative method.
Solutions:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5%. If your stock concentration is too low, you may need to synthesize a more concentrated stock.
-
Use a Different Solvent: If solubility issues persist, consider using alternative FDA-approved solvents like PEG400 or cyclodextrins for in vivo studies, but always validate their compatibility with your in vitro assay.
-
Sonication: Briefly sonicate your diluted compound solution to aid in dissolution, but be cautious of potential compound degradation with excessive sonication.
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-50 mM in 100% DMSO | Higher concentrations minimize the volume needed for dilution, keeping the final DMSO percentage low.[3] |
| Final DMSO % | < 0.5% | Minimizes solvent effects on cells and reduces the likelihood of compound precipitation. |
| Aqueous Buffer | pH 7.4 PBS or HBSS | Ensure the pH of your buffer is stable, as pH shifts can alter compound solubility. |
Q2: I am concerned about the stability of my this compound stock solution. How can I assess its integrity over time?
A2: The stability of small molecules in solution, particularly in DMSO, can vary greatly.[3] The nitrile group in this compound could be susceptible to hydrolysis, especially if the DMSO stock has absorbed water.
Troubleshooting Workflow:
Caption: Workflow for assessing stock solution stability.
Best Practices for Storage:
-
Use Anhydrous DMSO: DMSO is hygroscopic; water absorption can facilitate compound degradation.[3]
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade sensitive compounds.[3]
-
Inert Gas: For highly sensitive compounds, consider overlaying the DMSO stock with an inert gas like argon or nitrogen before sealing and freezing.
Section 2: Assay Interference and Off-Target Effects
Unexpected results can also arise from the compound directly interfering with the assay technology or exhibiting biological effects unrelated to its intended target.
Q3: My results in a fluorescence-based assay are not making sense. Could this compound be interfering with the signal?
A3: Yes, it is possible. Many aromatic compounds can interfere with fluorescence or luminescence-based assays.
Potential Mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your reporter dye.
-
Fluorescence Quenching: The compound could absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal.
-
Assay Component Interaction: The compound might directly interact with and inhibit or activate the reporter enzyme (e.g., luciferase, alkaline phosphatase).
Troubleshooting Protocol:
-
Run a Compound-Only Control: In your assay plate, include wells with the compound at various concentrations in the assay buffer, without cells or other biological reagents. This will determine if the compound is autofluorescent.
-
Test for Quenching: In a cell-free system, add your compound to a known amount of the fluorescent product of your assay. A decrease in signal indicates quenching.
-
Use an Orthogonal Assay: If possible, validate your findings using a different assay technology that relies on a different detection method (e.g., an ELISA, a radioactive assay, or a label-free method).
Q4: The phenotype I observe is not consistent with the known mechanism of my target. How can I investigate potential off-target effects?
A4: Off-target effects are a common challenge in drug discovery, where a compound interacts with unintended biological molecules.[4][5]
Investigative Strategy:
Caption: A logical flow for investigating off-target effects.
Recommended Actions:
-
In Silico Profiling: Use computational tools (e.g., SwissTargetPrediction, ChEMBL) to predict potential off-targets based on the chemical structure of this compound.
-
Broad-Panel Screening: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels). Several contract research organizations (CROs) offer these services.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to compare the cellular effects of your compound to a library of well-characterized molecules.
-
Chemical Analogs: Synthesize and test analogs of this compound. If the unexpected phenotype is not present with a closely related but inactive analog, it is more likely to be a specific, albeit potentially off-target, effect.
Section 3: General Best Practices for Reproducibility
Ensuring the reproducibility of your experiments is paramount. Here are some frequently asked questions related to general laboratory practices.
Q5: What are the most critical, yet often overlooked, factors in ensuring consistent results with small molecules?
A5:
| Factor | Best Practice | Rationale |
| Pipetting | Use calibrated pipettes and pre-wet the tips. For serial dilutions, change tips for each concentration. | Small errors in volume can lead to large variations in the final concentration, especially with potent compounds. |
| Cell Health | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. | Stressed or senescent cells can respond differently to compound treatment.[6] |
| Reagent Quality | Use high-purity reagents and fresh media. Validate new lots of serum or other critical reagents. | Variability in reagent quality can significantly impact assay performance. |
| Incubation Times | Be precise and consistent with all incubation times, from compound treatment to reagent addition. | Time-dependent effects are common, and even small variations can alter the outcome. |
By systematically addressing these potential issues, you can confidently troubleshoot unexpected results and ensure the accuracy and reliability of your data when working with this compound.
References
-
ChEMBL. "Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method." Available at: [Link]
-
ResearchGate. "How long can a compound be stable in DMSO for?" Available at: [Link]
-
Zhang, X., et al. "Off-target effects in CRISPR/Cas9 gene editing." Frontiers in Cell and Developmental Biology (2021). Available at: [Link]
-
Savjani, K. T., et al. "Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs." Pharmaceutics (2012). Available at: [Link]
-
Ediriweera, M. K., et al. "In vitro assays and techniques utilized in anticancer drug discovery." Journal of Applied Toxicology (2019). Available at: [Link]
-
Hussain, Z., et al. "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives." Heliyon (2024). Available at: [Link]
-
CRISPR Medicine News. "Strategies to Avoid and Reduce Off-Target Effects." Available at: [Link]
-
Drug Discovery News. "The precision paradox: Off-target effects in gene editing." Available at: [Link]
-
EurekAlert!. "Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9." Available at: [Link]
-
MDPI. "Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing." Available at: [Link]
-
The FASEB Journal. "In vitro functional assays to assess the reciprocal interplay between tumor cells and macrophages." Available at: [Link]
-
ChemRxiv. "Solvent matters: Long-term stability and enhanced solubility of merocyanine photoacids in water-DMSO mixtures." Available at: [Link]
-
MDPI. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." Available at: [Link]
-
ResearchGate. "A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries." Available at: [Link]
Sources
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 2-Morpholinonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize the yield and purity of your synthesis.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring of 2-chloro-3-cyanopyridine is attacked by the nucleophilic morpholine, leading to the displacement of the chloride leaving group. The cyano group at the 3-position plays a crucial role in activating the pyridine ring towards nucleophilic attack, thereby facilitating the reaction.[1] Understanding the mechanism and the factors that influence it is paramount to achieving high yields and purity.
This guide will delve into the practical aspects of this synthesis, providing a detailed experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions.
Optimized Experimental Protocol
This protocol is designed for a high-yield synthesis of this compound.
Materials:
-
2-chloro-3-cyanopyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[2]
-
Column Chromatography (if necessary): If the crystallized product is not sufficiently pure, perform column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-chloro-3-cyanopyridine |
| Reagents | Morpholine, Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% (after purification) |
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This troubleshooting guide addresses specific problems you might face during the synthesis of this compound.
DOT Graph: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Common Problems and Solutions in Q&A Format
Q1: My reaction is very slow, and I have a low yield of the desired product. What could be the issue?
A1: Several factors can contribute to a sluggish reaction and low yield:
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3] Ensure your reaction is at a consistent reflux.
-
Inactive Base: Potassium carbonate is hygroscopic and can become inactive if it has absorbed moisture. Use freshly dried or new anhydrous potassium carbonate. The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent Choice: While acetonitrile is a good choice, other polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction.[4][5] However, be aware that DMF can decompose at high temperatures to form dimethylamine, which could act as a competing nucleophile.[6]
Q2: My TLC shows multiple spots, indicating the formation of side products. What are they, and how can I avoid them?
A2: The most common side product is likely the result of the hydrolysis of the nitrile group to a carboxylic acid or amide, especially if there is water in the reaction mixture.
-
Hydrolysis of Nitrile: The cyano group can be sensitive to hydrolysis under basic conditions, especially at elevated temperatures. To minimize this, ensure you are using anhydrous solvents and reagents.
-
Di-substitution: While less common for this specific substrate, in some activated systems, a second nucleophilic attack can occur. Using a precise stoichiometry of morpholine (1.2 equivalents) can help prevent this.
-
Reaction with Solvent Impurities: Ensure the purity of your solvent, as impurities can lead to unexpected side reactions.
Q3: I'm having trouble purifying my product. It's an oil, or it won't crystallize.
A3: Purification can be challenging if impurities are present.
-
Persistent Impurities: If crystallization is difficult, it's likely due to the presence of impurities that are inhibiting crystal lattice formation. In this case, column chromatography is the recommended purification method.
-
Solvent Choice for Crystallization: The choice of solvent for crystallization is critical.[7] You need a solvent system where your product is soluble when hot and sparingly soluble when cold. A combination of a good solvent (like ethyl acetate) and a poor solvent (like hexane) is often effective.
-
Oily Product: An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for this reaction?
A1: The reaction of 2-chloro-3-cyanopyridine with morpholine generates hydrogen chloride (HCl) as a byproduct. The base, in this case, potassium carbonate, is essential to neutralize the HCl.[8] If the HCl is not neutralized, it will protonate the morpholine, converting it into its non-nucleophilic ammonium salt, which will halt the reaction.
Q2: Can I use a different solvent for this reaction?
A2: Yes, other polar aprotic solvents like DMF, DMSO, or THF can be used.[4][5][9] The choice of solvent can influence the reaction rate and yield.[5] It is advisable to perform small-scale trial reactions to determine the optimal solvent for your specific setup.
Q3: What is the role of the cyano group in this reaction?
A3: The cyano group is a strong electron-withdrawing group. Its presence on the pyridine ring at the 3-position helps to activate the ring for nucleophilic attack by withdrawing electron density, making the carbon atom attached to the chlorine more electrophilic.[10]
Q4: Is it possible to use a different leaving group instead of chlorine?
A4: Yes, other halogens can be used as leaving groups. In SNAr reactions, the reactivity order is typically F > Cl > Br > I, which is the opposite of what is observed in SN2 reactions.[6] Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-halogen bond.[6]
Mechanistic Insight
The synthesis of this compound proceeds through a two-step addition-elimination mechanism.
DOT Graph: SNAr Mechanism
Caption: General mechanism for the SNAr synthesis of this compound.
Step 1: Nucleophilic Attack (Addition) The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. This addition step breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Step 2: Loss of the Leaving Group (Elimination) The aromaticity of the pyridine ring is restored by the elimination of the chloride ion. This is a fast step that drives the reaction to completion.
By understanding these principles and utilizing the provided protocols and troubleshooting guides, you will be well-equipped to optimize the synthesis of this compound in your laboratory.
References
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ResearchGate. Optimization of the reaction conditions. [a]. Available at: [Link]
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ResearchGate. Effects of solvent on the reaction time and yield a. Available at: [Link]
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University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available at: [Link]
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Hampton Research. Sample Preparation for Crystallization. Available at: [Link]
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PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry. Available at: [Link]
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PMC. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2-Morpholinonicotinonitrile and Analogs as PI3K Inhibitors for Cancer Research
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the nicotinonitrile scaffold represents a promising starting point for the design of novel therapeutics. This guide provides an in-depth, objective comparison of 2-morpholinonicotinonitrile and its closely related analogs, with a specific focus on their performance as inhibitors of Phosphoinositide 3-kinase (PI3K), a critical node in cancer signaling pathways. By integrating experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource to inform inhibitor selection and future drug design strategies.
The Nicotinonitrile Scaffold: A Privileged Structure in Kinase Inhibition
The nicotinonitrile core, a pyridine ring bearing a nitrile group, is a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and enzyme inhibitory properties.[1][2] The nitrile group can act as a hydrogen bond acceptor, while the pyridine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. The incorporation of a morpholine moiety at the 2-position of the nicotinonitrile ring is a strategic choice, as the morpholine group is known to be a pharmacophore in many kinase inhibitors, often forming crucial hydrogen bonds in the hinge region of the kinase ATP-binding pocket and improving aqueous solubility.[3][4][5]
This compound: A Potential PI3K Inhibitor
While specific data on the PI3K inhibitory activity of this compound is not extensively available in the public domain, its structural similarity to known potent PI3K inhibitors warrants a thorough investigation. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[2][4][6] The development of selective and potent PI3K inhibitors is therefore a major focus in oncology research.
To provide a robust comparative analysis, this guide will leverage data from a closely related class of compounds: 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. These compounds share the key morpholino and cyano functionalities with this compound, but possess a pyrimidine core instead of a pyridine core. A recent study on these pyrimidine analogs provides a wealth of quantitative data on their inhibitory activity against PI3K isoforms, offering valuable insights into the structure-activity relationships (SAR) of this chemical class.[1][3]
Comparative Performance Analysis: this compound Analogs as PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of several 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against the class I PI3K isoforms (α, β, γ, and δ) and mTOR. BKM-120, a well-characterized pan-PI3K inhibitor, is included for reference.[1]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| BKM-120 | 44.6 ± 3.6 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |
| 17e | 50.1 ± 5.2 | >1000 | >1000 | 25.3 ± 3.1 | >1000 |
| 17m | 125.6 ± 11.8 | >1000 | >1000 | 89.7 ± 9.5 | >1000 |
| 17o | 35.2 ± 4.0 | >1000 | >1000 | 18.1 ± 2.2 | >1000 |
| 17p | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |
Data sourced from Li et al., 2024.[1]
Key Insights from the Comparative Data:
-
Potency: Several of the 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives exhibit potent inhibitory activity against PI3Kα and PI3Kδ, with IC50 values in the low nanomolar range, comparable to the established inhibitor BKM-120.[1]
-
Selectivity: The tested analogs demonstrate significant selectivity for the α and δ isoforms of PI3K over the β and γ isoforms, as well as mTOR.[1] This isoform selectivity is a critical consideration in drug development to minimize off-target effects.
-
Structure-Activity Relationship (SAR): The data suggests that the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold is a valid pharmacophore for PI3K inhibition. The morpholine group is crucial for activity, likely through hydrogen bonding interactions within the ATP binding site.[3] Variations in the substituent at other positions on the pyrimidine ring can fine-tune potency and selectivity.[1]
Based on these findings, it is highly probable that this compound would also exhibit inhibitory activity against PI3K, particularly the α and δ isoforms. The pyridine core of this compound may offer different steric and electronic properties compared to the pyrimidine core, potentially leading to altered potency and selectivity profiles. Further experimental validation is necessary to confirm this hypothesis.
Experimental Protocols
To facilitate further research and validation, this section provides a detailed, step-by-step methodology for a common in vitro PI3K kinase assay.
PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI3K Kinase Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PI:PS)
-
ATP
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
384-well white assay plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in PI3K Kinase Buffer to the desired final concentrations.
-
Enzyme/Lipid Mixture Preparation: Dilute the PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer to the desired concentrations.
-
Reaction Initiation:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs.
Caption: A streamlined workflow for the synthesis and in vitro evaluation of nicotinonitrile-based PI3K inhibitors.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of related 2-substituted nicotinonitriles.
Caption: Proposed synthetic route for this compound via nucleophilic aromatic substitution.
This reaction involves the nucleophilic aromatic substitution of the chloro group on 2-chloronicotinonitrile with morpholine. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This method is generally high-yielding and provides a straightforward route to the target compound.
Conclusion and Future Directions
The comparative analysis presented in this guide strongly suggests that the this compound scaffold holds significant promise for the development of novel PI3K inhibitors. The potent and selective activity of the closely related 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives provides a solid foundation for this assertion.[1] The morpholine moiety is a key pharmacophore, and the nicotinonitrile core offers ample opportunities for further optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on the following areas:
-
Synthesis and direct biological evaluation of this compound: This is essential to confirm its PI3K inhibitory activity and establish a direct comparison with the pyrimidine analogs.
-
Exploration of substitutions on the pyridine ring: Introducing various substituents at positions 4, 5, and 6 of the nicotinonitrile ring could lead to improved isoform selectivity and potency.
-
In-depth cellular and in vivo studies: Promising compounds should be advanced to cell-based assays to assess their effects on cell proliferation, apoptosis, and downstream signaling pathways. Subsequent in vivo studies in relevant cancer models will be crucial to evaluate their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of nicotinonitrile-based PI3K inhibitors for cancer therapy.
References
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Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 268-279. [Link]
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Li, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324863. [Link]
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Zhang, Y., et al. (2021). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. European Journal of Medicinal Chemistry, 223, 113642. [Link]
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Liu, P., et al. (2016). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Acta Pharmaceutica Sinica B, 6(5), 415-430. [Link]
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Gangal, S., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(11), 17796-17809. [Link]
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Furet, P., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters, 4(11), 1052-1057. [Link]
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Aasen, S., et al. (2019). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Clinical Cancer Research, 25(13), 4057-4068. [Link]
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Li, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324863. [Link]
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Gomes, B., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(31), 19578-19587. [Link]
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Edgar, K. A., et al. (2014). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry, 14(11), 1363-1380. [Link]
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Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]
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Al-Ostoot, F. H., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1286, 135541. [Link]
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Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Genomics and Applied Biology, 1(1), 1-1. [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3247. [Link]
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A Comparative Analysis for the Modern Researcher: 2-Morpholinonicotinonitrile vs. 2-Morpholinonicotinic Acid
An In-Depth Guide to Synthesis, Physicochemical Properties, and Potential Applications in Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the nuanced interplay of a molecule's functional groups dictates its biological activity, pharmacokinetic profile, and overall therapeutic potential. Within the vast library of heterocyclic scaffolds, pyridine derivatives continue to be a cornerstone for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two closely related morpholino-substituted pyridine derivatives: 2-Morpholinonicotinonitrile and 2-morpholinonicotinic acid. While differing by a single functional group—a nitrile versus a carboxylic acid—these molecules present distinct chemical personalities that can significantly influence their application in research and development.
This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, physicochemical properties, and potential biological activities of these two compounds. By presenting available experimental data and outlining relevant protocols, we aim to provide a comprehensive resource to inform experimental design and guide the selection of the appropriate molecular scaffold for specific research objectives.
I. Structural and Physicochemical Properties: A Tale of Two Functional Groups
The core structural motif of both molecules is a pyridine ring substituted at the 2-position with a morpholine moiety. The key distinction lies at the 3-position: a nitrile group (-C≡N) in this compound and a carboxylic acid group (-COOH) in 2-morpholinonicotinic acid. This seemingly minor difference has profound implications for the molecules' electronic properties, polarity, and potential for intermolecular interactions.
The nitrile group is a potent electron-withdrawing group, influencing the electron density of the pyridine ring. It is a linear and relatively non-polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[1] In contrast, the carboxylic acid group is a versatile functionality, capable of acting as both a hydrogen bond donor and acceptor. Its acidic proton allows for salt formation, which can significantly impact solubility and formulation strategies.[2]
Below is a comparative summary of the predicted and reported physicochemical properties of these two compounds.
| Property | This compound | 2-Morpholinonicotinic Acid | Rationale for Difference |
| Molecular Formula | C₁₀H₁₁N₃O | C₁₀H₁₂N₂O₃ | Difference in the functional group at the 3-position. |
| Molecular Weight | 189.22 g/mol | 208.21 g/mol | The carboxylic acid group has a higher mass than the nitrile group. |
| CAS Number | 59025-37-5[3] | 423768-54-1[4] | Unique identifiers for each distinct chemical entity. |
| Predicted Boiling Point | Not available | 446.1±45.0 °C[5] | The carboxylic acid's ability to form strong intermolecular hydrogen bonds significantly increases its boiling point. |
| Predicted pKa | Not available (non-ionizable) | 2.70±0.10[5] | The carboxylic acid group is acidic, while the nitrile group is not. |
| Predicted Solubility | Lower aqueous solubility | Higher aqueous solubility (especially as a salt) | The carboxylic acid can ionize to form a highly water-soluble carboxylate salt. |
| Hydrogen Bond Donors | 0 | 1 | The carboxylic acid has a hydroxyl group that can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (nitrile nitrogen, morpholine oxygen and nitrogen) | 4 (carbonyl oxygen, hydroxyl oxygen, morpholine oxygen and nitrogen) | Both molecules have multiple hydrogen bond acceptors, but the carboxylic acid offers an additional site. |
II. Synthesis and Reactivity: Crafting the Scaffolds
The synthesis of both this compound and 2-morpholinonicotinic acid typically proceeds from a common precursor, 2-chloronicotinic acid or its corresponding nitrile derivative. The key transformation is a nucleophilic aromatic substitution (SNA_r_) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by the secondary amine of morpholine.[6]
Synthesis of 2-Morpholinonicotinic Acid
A well-established and efficient method for the synthesis of 2-morpholinonicotinic acid involves a three-step process starting from the commercially available 2-chloronicotinic acid.[7][8] This method boasts a high overall yield, making it suitable for large-scale production.[8]
Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid [8]
-
Esterification: 2-Chloronicotinic acid is first converted to its methyl ester to protect the carboxylic acid functionality and enhance the reactivity of the pyridine ring towards nucleophilic substitution. This is typically achieved by reacting 2-chloronicotinic acid with methanol in the presence of an acid catalyst (e.g., (COCl)₂, DMF, triethylamine) at 40°C.[8]
-
Nucleophilic Aromatic Substitution: The resulting methyl 2-chloronicotinate is then reacted with morpholine. The reaction is generally heated in the presence of a base to neutralize the HCl generated during the substitution.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield 2-morpholinonicotinic acid. This is typically carried out under basic conditions (e.g., using HCl in water at 100°C), followed by acidification to precipitate the final product.[8]
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A Comparative Guide to Purity Analysis of 2-Morpholinonicotinonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Morpholinonicotinonitrile, a crucial building block in the synthesis of various pharmaceutical agents. We will explore the rationale behind the method development, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by scientific principles and validation guidelines.
Introduction to this compound and the Imperative of Purity Profiling
This compound is a heterocyclic compound featuring a nicotinonitrile scaffold substituted with a morpholine ring. Its structural motifs are of significant interest in medicinal chemistry. The purity of this intermediate is critical as impurities can carry over to the final API, potentially altering its efficacy, safety, and stability. Therefore, a reliable and validated analytical method for purity determination is not just a quality control measure but a regulatory necessity.
Impurities in this compound can originate from various sources, including the starting materials, by-products of the synthesis, and degradation products.[1] Based on the synthesis of related compounds like 2-morpholinonicotinic acid, which often starts from 2-chloronicotinic acid and morpholine, potential impurities could include:
-
Starting Materials: Unreacted 2-chloronicotinonitrile (or a related halogenated precursor) and morpholine.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide, or reactions involving residual solvents.[2][3]
-
Degradation Products: Products formed during storage or processing.
A robust analytical method must be able to separate and quantify the main component from all potential and actual impurities.
The Power of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a polar compound like this compound, a reverse-phase HPLC method is typically the most suitable approach.[4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. More polar compounds, like our analyte, will have less affinity for the stationary phase and elute earlier if the mobile phase is sufficiently polar.
Workflow for HPLC Purity Analysis
The general workflow for the HPLC analysis of this compound is depicted below.
Caption: A streamlined workflow for the purity determination of this compound by HPLC.
Detailed Experimental Protocol: An Optimized HPLC Method
This section outlines a robust reverse-phase HPLC method for the purity analysis of this compound. The choices of parameters are explained to provide a deeper understanding of the method's design. This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines for its intended use.[5][6][7]
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a versatile non-polar stationary phase suitable for retaining and separating a range of polar to moderately non-polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH helps to suppress the ionization of any basic impurities and the morpholine nitrogen, leading to better peak shapes. Phosphoric acid is a common and effective mobile phase modifier for this purpose. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B | A gradient elution is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe, while providing good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Detection Wavelength | 270 nm | The optimal wavelength should be determined by running a UV scan of this compound. A wavelength on the shoulder of a major absorbance peak is often chosen for robustness. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Sample Preparation | ||
| Diluent | Mobile Phase A / Acetonitrile (90:10) | Dissolving the sample in a diluent similar in composition to the initial mobile phase ensures good peak shape for early eluting peaks. |
| Concentration | 1.0 mg/mL | A concentration that provides a strong detector response without overloading the column. |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability (e.g., retention time, peak area repeatability, tailing factor, and theoretical plates).
-
Inject the sample solution.
-
Run the gradient program as described in the table.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis. Here, we compare our proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Logical Comparison Framework
Caption: A framework for comparing analytical techniques for this compound purity analysis.
| Parameter | HPLC (Proposed Method) | UPLC | Gas Chromatography (GC) |
| Principle | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[8][9][10] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[11][12][13] |
| Speed | Moderate (run time ~35 min). | High (run times can be 3-10 times faster than HPLC).[14][15] | Can be fast, but may require derivatization for polar compounds, increasing overall time.[12] |
| Resolution | Good, sufficient for most impurity profiling. | Excellent, superior separation of closely eluting peaks.[8][14] | Can be very high, especially with capillary columns. |
| Sensitivity | Good, suitable for detecting impurities at typical reporting thresholds. | Very high, excellent for trace impurity detection.[9][14] | High, especially with sensitive detectors like MS. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Same as HPLC. | Sample must be volatile or be made volatile through derivatization. This compound may require derivatization due to its polarity and relatively high boiling point.[11] |
| Cost & Accessibility | Widely available and relatively lower initial instrument cost. | Higher initial instrument cost and more expensive columns. | Widely available, but may require a mass spectrometer (MS) for definitive identification, increasing cost. |
| Advantages | Robust, reliable, and widely applicable. A large knowledge base exists for method development. | Faster analysis, better resolution, higher sensitivity, and lower solvent consumption.[8][9][15] | Excellent for volatile impurities and can be coupled with MS for structural elucidation. |
| Disadvantages | Longer analysis times and higher solvent consumption compared to UPLC. | Higher backpressure requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Conclusion
The proposed reverse-phase HPLC method provides a robust and reliable approach for the purity analysis of this compound. It offers a good balance of performance, accessibility, and cost-effectiveness, making it well-suited for routine quality control in a pharmaceutical setting.
For high-throughput environments or when dealing with complex impurity profiles with closely eluting peaks, Ultra-Performance Liquid Chromatography (UPLC) emerges as a superior alternative, offering significant gains in speed, resolution, and sensitivity, albeit at a higher initial investment.[8][9][10][14][15]
Gas Chromatography (GC) is a viable option, particularly for identifying volatile impurities. However, the likely need for derivatization of the polar this compound to enhance its volatility adds a layer of complexity to the sample preparation and may introduce variability.[11][12][13]
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the need for speed, the complexity of the sample, and the available instrumentation. For most applications, the detailed HPLC method provides a solid, validated foundation for ensuring the quality and purity of this compound.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
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Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
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International Journal of Research and Pharmaceutical Sciences. (2022). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. [Link]
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Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. [Link]
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ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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PubMed. (2005). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
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PubMed. (2019). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). [Link]
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A Researcher's Guide to the Structural Elucidation of 2-Morpholinonicotinonitrile by NMR Spectroscopy
This guide provides an in-depth, technical walkthrough for the characterization of 2-Morpholinonicotinonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral output. By comparing the spectral data of the target molecule with its constituent fragments—nicotinonitrile and morpholine—we establish a self-validating methodology for unambiguous structural confirmation. This comparative approach is designed for researchers, chemists, and drug development professionals who require a robust and logical framework for spectral interpretation.
Theoretical Framework: Deconstructing the Molecule for NMR Analysis
This compound is a bichromophoric system, presenting two distinct sets of proton and carbon environments: a substituted aromatic pyridine ring and a saturated morpholine heterocycle. A predictive understanding of their individual NMR signatures is the cornerstone of a successful spectral assignment.
-
The Nicotinonitrile Moiety: The nicotinonitrile (3-cyanopyridine) core is an electron-deficient aromatic system. The ring nitrogen and the cyano group are both electron-withdrawing, which significantly deshields the aromatic protons and carbons. In a 2-substituted nicotinonitrile, we expect to see three distinct aromatic proton signals. Their chemical shifts and coupling patterns are governed by their position relative to the nitrogen, the cyano group, and the point of substitution.
-
The Morpholine Moiety: The morpholine ring typically exists in a rapid chair-chair interconversion at room temperature.[1][2] This conformational flexibility results in averaged environments for the axial and equatorial protons. Consequently, the ¹H NMR spectrum characteristically displays two distinct multiplets for the four methylene groups.[3][4]
-
Protons adjacent to Oxygen (O-CH₂): These are deshielded by the electronegative oxygen atom and typically appear further downfield.
-
Protons adjacent to Nitrogen (N-CH₂): These appear more upfield relative to the O-CH₂ protons. The complexity of these signals, often appearing as apparent triplets or complex multiplets, arises from vicinal coupling between the two sets of methylene protons.[1][2][5]
-
Experimental Protocol: Acquiring High-Fidelity NMR Data
The integrity of the final analysis is contingent upon the quality of the acquired data. The following protocol outlines a standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its common use and minimal signal overlap in key regions. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative for less soluble compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Many modern solvents are supplied with TMS already added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds.
-
Number of Scans (NS): 8-16 scans, adjusted based on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to produce singlets for all carbon signals.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Caption: Experimental workflow for NMR data acquisition.
Spectral Analysis of this compound
The following is a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound in CDCl₃. The assignments are based on established principles of chemical shift theory and substituent effects.
Sources
Introduction: The Rise of Morpholine-Containing Scaffolds in Kinase Inhibition
An In-Depth Comparative Analysis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives as Potent Kinase Inhibitors
In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2] Its inclusion can lead to favorable properties such as increased aqueous solubility and metabolic stability. When combined with a cyanopyrimidine core, a structure related to the nicotinonitrile framework, it forms a powerful pharmacophore for targeting a critical class of enzymes: protein kinases.
Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer.[3][4] The Phosphoinositide 3-kinase (PI3K) pathway, in particular, is frequently overactivated in tumors, playing a central role in cell growth, proliferation, survival, and migration.[3][5] This makes the PI3K enzyme family a highly attractive target for therapeutic intervention. This guide provides a comparative analysis of a promising series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, focusing on their efficacy as PI3K inhibitors, their structure-activity relationships, and their potential as next-generation anticancer agents.
The 2,4-Dimorpholinopyrimidine-5-carbonitrile Core: A Structural Dissection
The core structure of these derivatives is a pyrimidine ring substituted with two morpholine groups at positions 2 and 4, and a nitrile (carbonitrile) group at position 5. This specific arrangement is not accidental; each component is chosen for its distinct contribution to the molecule's overall function.
-
Pyrimidine Core: Serves as a rigid scaffold, positioning the key interacting groups in the correct orientation to fit within the ATP-binding pocket of the target kinase.
-
Morpholine Groups: The morpholine ring at position 2 is crucial for forming a key hydrogen bond with the hinge region of the kinase (specifically with the backbone amide of Valine 851 in PI3Kα), a critical interaction for potent inhibition.[5][6] The second morpholine at position 4 often contributes to solubility and can be modified to fine-tune the molecule's properties.
-
Nitrile Group: The electron-withdrawing nature of the nitrile group can influence the electronics of the pyrimidine ring and contribute to binding affinity.
Comparative Analysis of Lead Derivatives
A recent study designed and synthesized a series of novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, leading to the identification of several potent compounds.[5][6] Here, we compare the performance of the standout candidate, Compound 17p , against the well-known PI3K inhibitor BKM-120 and other analogues from the same series (17e , 17o , and 17m ).
In Vitro Kinase Inhibitory Activity
The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzyme's catalytic activity, quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| 17p | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |
| 17e | 60.5 ± 5.2 | ND | ND | ND | ND |
| BKM-120 | 44.6 ± 3.6 | 166 | 116 | 52 | 640 |
| ND: Not Determined. Data sourced from a 2024 study on PI3K inhibitors.[5][6] |
Analysis of Kinase Inhibition Data: Compound 17p demonstrates potent inhibitory activity against PI3Kα (IC50: 31.8 nM), comparable to the control drug BKM-120 (IC50: 44.6 nM).[5][6] Strikingly, 17p shows exceptional activity against the PI3Kδ isoform (IC50: 15.4 nM) and remarkable selectivity, with no significant inhibition of PI3Kβ, PI3Kγ, or mTOR at concentrations up to 1000 nM.[5][6] This dual α/δ inhibition profile combined with high selectivity over other isoforms is a highly desirable characteristic, potentially leading to a wider therapeutic window and reduced off-target effects compared to pan-PI3K inhibitors like BKM-120.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of an anticancer agent is to halt the proliferation of tumor cells. The following data summarizes the anti-proliferative efficacy of the derivatives against a panel of human cancer cell lines.
| Compound | A2780 (Ovarian) IC50 (µM) | MCF7 (Breast) IC50 (µM) | U87MG (Glioblastoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) |
| 17p | 0.45 ± 0.05 | 0.97 ± 0.08 | 0.53 ± 0.06 | 0.61 ± 0.07 |
| 17o | 0.51 ± 0.04 | 1.02 ± 0.09 | 0.66 ± 0.05 | 0.73 ± 0.08 |
| 17e | 0.41 ± 0.03 | 0.89 ± 0.07 | 0.58 ± 0.04 | 0.65 ± 0.05 |
| 17m | 1.23 ± 0.11 | 2.56 ± 0.21 | >10 | >10 |
| BKM-120 | 0.43 ± 0.04 | 0.91 ± 0.08 | 0.55 ± 0.06 | 0.63 ± 0.07 |
| Data sourced from a 2024 study on PI3K inhibitors.[5][6] |
Analysis of Anti-proliferative Data: The in vitro anti-proliferative data corroborates the enzymatic inhibition results. Compounds 17p , 17o , and 17e all exhibit potent activity against the tested cancer cell lines, with IC50 values comparable to BKM-120.[5][6] In contrast, 17m shows significantly weaker activity, highlighting the importance of specific structural features for cellular potency.[5][6] The strong performance of 17p across multiple cancer types suggests it effectively engages the PI3K pathway within the cellular environment, leading to a potent cytotoxic or cytostatic effect.
Structure-Activity Relationship (SAR) and Molecular Docking Insights
The development of this series of compounds was guided by a pharmacophore-based design strategy. Molecular docking studies revealed the causal basis for their potent activity. The position-2 morpholine group of 17p forms a critical hydrogen bond with the backbone of Val851 in the hinge region of PI3Kα.[5][6] Furthermore, the amine-pyrimidine core forms two additional hydrogen bonds with the catalytic loop residues Asp933 and Lys802.[5][6] This triad of interactions anchors the molecule securely in the ATP-binding site, explaining its high inhibitory potency.
The weaker performance of derivatives like 17m can be attributed to substitutions that disrupt these optimal interactions, either through steric hindrance or unfavorable electronic properties. This underscores the precision required in inhibitor design to maximize binding affinity.
Pharmacokinetic and Safety Profile of Compound 17p
A promising inhibitor must not only be potent but also possess drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Compound 17p was subjected to a panel of in vitro and in vivo tests to evaluate its potential as a clinical candidate.
| Parameter | Result | Significance |
| Liver Microsomal Stability (t½) | Rat: 38.5 minHuman: 127.9 min | Outstanding stability in human liver microsomes suggests low metabolic clearance in humans, a predictor of a longer half-life in the body.[5][6] |
| Pharmacokinetics (in vivo, Rat) | T½: 2.03 hBioavailability (F): 46.2% | A good in vivo half-life and excellent oral bioavailability for a preclinical candidate, indicating efficient absorption from the gut into the bloodstream.[5][6] |
| Ames Test | Negative | Indicates a low probability of the compound being mutagenic.[5][6] |
| hERG Inhibition | IC50 > 30 µM | Low potential for cardiotoxicity, as it does not significantly block the hERG potassium channel.[5][6] |
| Data sourced from a 2024 study on PI3K inhibitors.[5][6] |
Analysis of Pharmacokinetic and Safety Data: Compound 17p exhibits an impressive preclinical profile. Its high stability in human liver microsomes and substantial oral bioavailability in rats are strong indicators that it could be developed as an effective oral medication.[5][6] Furthermore, its clean slate in the Ames and hERG safety assays mitigates two of the most common and serious risks in early drug development: mutagenicity and cardiotoxicity.[5][6]
Visualizing the Science
The PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in cell signaling and shows where inhibitors like Compound 17p act to block downstream signaling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Drug Discovery and Evaluation Workflow
This workflow outlines the logical progression from inhibitor design to preclinical validation, as demonstrated in the development of Compound 17p.
Caption: A typical workflow for kinase inhibitor discovery.
Experimental Protocols
General Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives
Causality: This multi-step synthesis builds the core scaffold first, then allows for diversification by introducing different side chains, enabling the exploration of structure-activity relationships.
-
Step 1: Scaffold Formation. React commercially available 2,4,6-trichloropyrimidine with an excess of morpholine in a suitable solvent like ethanol at reflux. This reaction selectively displaces the more reactive chlorines at positions 2 and 4, yielding 2,4-dimorpholino-6-chloropyrimidine.
-
Step 2: Cyanation. The remaining chlorine at position 6 is displaced by a nitrile group. This is typically achieved using a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as dimethylformamide (DMF) under heating. This step forms the core 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold.
-
Step 3: Functionalization. If further modifications are required (as in the synthesis of the full '17' series), a precursor with a suitable leaving group would be used, followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce diverse substituents at a specified position on the core.
-
Step 4: Purification. The final product is purified using column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure compound. Structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PI3K Kinase Assay (Luminescence-based)
Causality: This assay directly measures the enzymatic activity of PI3K by quantifying the amount of ATP remaining after the kinase reaction. Inhibition is observed as a higher ATP level (less consumption) compared to the control.
-
Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds (e.g., Compound 17p) in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the PI3K enzyme isoform (e.g., PI3Kα), the lipid substrate (e.g., PIP2), and the test compound.
-
Initiation: Start the kinase reaction by adding a solution of ATP at a concentration near its Km value for the enzyme. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The comparative analysis clearly positions 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as a highly promising class of PI3K inhibitors. Compound 17p , in particular, stands out as a superior preclinical candidate. It combines potent, dual-isoform inhibition (PI3Kα/δ) with high selectivity over other kinases, translates this enzymatic activity into effective anti-proliferative action in cancer cells, and possesses an excellent drug-like profile characterized by high oral bioavailability and a clean safety panel.[5][6]
The logical, structure-guided design process, coupled with thorough in vitro and in vivo evaluation, provides a robust blueprint for further development. Future efforts should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of Compound 17p in xenograft models of human cancers.
-
Full ADME profiling: Conducting more extensive pharmacokinetic studies to understand its metabolism and distribution in detail.
-
Mechanism of Action studies: Confirming target engagement and downstream pathway modulation in cellular and in vivo models through techniques like Western blotting for phosphorylated AKT.
Collectively, these findings highlight that Compound 17p is a compelling lead compound that warrants further investigation as a potential best-in-class therapeutic agent for the treatment of cancers driven by the PI3K pathway.[5]
References
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2021). PubMed Central.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Vertex AI Search.
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI.
- Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (2021).
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (2021). MDPI.
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
- Structure-activity relationships study of mTOR kinase inhibition. (2016). Dove Medical Press.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega.
- Biological activities of morpholine derivatives and molecular targets involved. (2023).
- A review on pharmacological profile of Morpholine derivatives. (2017).
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- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
A Multi-Angled Approach to Confirming the Structure of 2-Morpholinonicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive, multi-faceted approach to confirming the structure of 2-Morpholinonicotinonitrile, a molecule of interest in medicinal chemistry. We will compare its expected analytical data with that of potential regioisomers and outline detailed experimental protocols to ensure accurate structural elucidation.
The Importance of Isomeric Differentiation
The synthesis of this compound, typically achieved through the nucleophilic substitution of a leaving group at the 2-position of a nicotinonitrile ring with morpholine, is generally regioselective. However, the potential for the formation of isomeric byproducts, such as 4-Morpholinonicotinonitrile and 6-Morpholinonicotinonitrile, cannot be entirely dismissed. These isomers, while possessing the same molecular weight, will exhibit distinct spectroscopic signatures due to the different electronic environments of their constituent atoms.
dot graph TD { A[Start: Synthesis of this compound] --> B{Primary Analytical Techniques}; B --> C[NMR Spectroscopy]; B --> D[Mass Spectrometry]; B --> E[IR Spectroscopy]; C --> F[1H NMR]; C --> G[13C NMR]; F --> H[Expected vs. Isomeric Shifts]; G --> I[Expected vs. Isomeric Shifts]; D --> J[Molecular Ion & Fragmentation]; E --> K[Key Functional Group Vibrations]; subgraph "Structural Confirmation" H; I; J; K; end L[Final Structure Confirmation] H & I & J & K --> L } Caption: Workflow for the structural confirmation of this compound.
A Triad of Analytical Techniques for Unambiguous Confirmation
A robust structural confirmation relies on the convergence of data from multiple independent analytical methods. Here, we detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed structural map can be constructed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For complex cases or definitive assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Data Interpretation: Expected vs. Isomeric Signatures
The key to distinguishing this compound from its isomers lies in the distinct chemical shifts and coupling patterns of the pyridine ring protons.
| Compound | H-4 | H-5 | H-6 | Morpholine Protons (O-CH₂) ** | Morpholine Protons (N-CH₂) ** |
| This compound (Predicted) | Doublet of doublets | Triplet | Doublet of doublets | ~3.8 ppm | ~3.5 ppm |
| 4-Morpholinonicotinonitrile (Predicted) | Singlet | Doublet | Doublet | ~3.8 ppm | ~3.3 ppm |
| 6-Morpholinonicotinonitrile (Predicted) | Doublet | Doublet of doublets | Singlet | ~3.7 ppm | ~3.6 ppm |
Table 1: Predicted ¹H NMR chemical shift and multiplicity patterns for the pyridine ring protons of morpholinonicotinonitrile isomers. Actual values may vary depending on the solvent and experimental conditions.
In the ¹³C NMR spectrum, the chemical shift of the carbon bearing the morpholino group will be significantly different for each isomer. For this compound, the C-2 signal is expected to be significantly downfield due to the direct attachment of the electronegative nitrogen atom of the morpholine ring.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Hypothesized structure of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is suitable for this class of compounds and will typically yield the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. If fragmentation is not readily observed, tandem mass spectrometry (MS/MS) can be employed to fragment the isolated molecular ion.
Data Interpretation: Molecular Ion and Characteristic Fragments
All three isomers will have the same molecular weight (C₁₀H₁₁N₃O, Exact Mass: 189.0902). The key to differentiation lies in the fragmentation pattern. For this compound, a characteristic fragmentation would be the loss of the morpholino group or cleavage within the morpholine ring. The fragmentation of the pyridine ring itself will also differ based on the substitution pattern.
| Isomer | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ | Potential Key Fragments |
| This compound | C₁₀H₁₁N₃O | 189.0902 | 189.0975 | Loss of C₄H₈NO, C₄H₈O, HCN |
| 4-Morpholinonicotinonitrile | C₁₀H₁₁N₃O | 189.0902 | 189.0975 | Different relative abundances of fragments compared to the 2-isomer |
| 6-Morpholinonicotinonitrile | C₁₀H₁₁N₃O | 189.0902 | 189.0975 | Different relative abundances of fragments compared to the 2- and 4-isomers |
Table 2: Expected mass spectrometry data for morpholinonicotinonitrile isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: Characteristic Vibrational Frequencies
While the IR spectra of the isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. The most important diagnostic peaks for confirming the general structure are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C≡N (Nitrile) | ~2220-2230 | Sharp, medium to strong intensity |
| C-H (Aromatic) | ~3000-3100 | Weak to medium, sharp |
| C-H (Aliphatic) | ~2850-2960 | Medium to strong, sharp |
| C=C, C=N (Aromatic Ring) | ~1400-1600 | Multiple bands, variable intensity |
| C-O-C (Ether in Morpholine) | ~1100-1120 | Strong, sharp |
Table 3: Characteristic infrared absorption frequencies for this compound.
The presence of a strong, sharp peak around 2225 cm⁻¹ is a clear indication of the nitrile group. The combination of aromatic and aliphatic C-H stretches, along with the characteristic C-O-C stretch of the morpholine ring, provides strong evidence for the overall molecular framework.
Conclusion: A Self-Validating Approach
By employing a combination of ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy, a self-validating system for the structural confirmation of this compound is established. The convergence of data from these independent techniques provides an irrefutable confirmation of the molecular structure, ensuring the integrity of subsequent research and development efforts. The detailed comparison with potential isomers highlights the critical importance of a multi-pronged analytical strategy in modern chemical synthesis.
References
-
NMR Spectroscopy Principles and Applications. Keeler, J. (2010). John Wiley & Sons.[Link]
-
Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Watson, J. T., & Sparkman, O. D. (2007). John Wiley & Sons.[Link]
-
Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning.[Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Mps1 Inhibitors
Introduction: The Critical Role of Selectivity for Mps1 Inhibitors
Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity kinase that serves as a cornerstone of the spindle assembly checkpoint (SAC), a crucial cellular mechanism ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in a variety of human cancers has made it a compelling target for anti-cancer therapies.[2][4] The therapeutic strategy hinges on the development of small-molecule inhibitors that can disrupt the SAC in rapidly dividing cancer cells, leading to mitotic catastrophe and cell death.[4][5][6]
However, the human kinome is vast and structurally related, presenting a significant challenge in developing highly selective kinase inhibitors. Off-target effects, where a drug binds to and modulates the activity of unintended kinases, can lead to unforeseen toxicities and a diminished therapeutic window.[7][8] This guide provides a comprehensive comparison of the cross-reactivity profiles of several notable Mps1 inhibitors, offering insights into their selectivity and providing a framework for researchers to assess the specificity of their own compounds, such as those based on the 2-morpholinonicotinonitrile scaffold.
Comparative Cross-Reactivity Profiles of Mps1 Inhibitors
The selectivity of a kinase inhibitor is paramount for its clinical utility. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for adverse effects caused by interactions with other kinases. Below is a comparative analysis of the cross-reactivity of three well-characterized Mps1 inhibitors: AZ3146, NMS-P715, and Reversine.
Data Summary: Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of these compounds against Mps1 and a selection of common off-target kinases. A lower IC50 value indicates higher potency.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Selectivity (Fold) |
| AZ3146 | Mps1 | 35[9] | FAK, JNK1, JNK2, Kit | >40% inhibition at 1µM[9] | >28 |
| NMS-P715 | Mps1 | 182[10][11] | Panel of 59 kinases | >5,000[11] | >27 |
| Reversine | Mps1 | 6[12] | Aurora A, Aurora B, Aurora C | 876, 98.5, 400[12][13] | ~16 (vs Aurora B) |
Key Insights:
-
NMS-P715 demonstrates exceptional selectivity, with minimal activity against a large panel of other kinases.[11] This high degree of specificity suggests a lower likelihood of off-target effects in a cellular context.
-
AZ3146 is a potent Mps1 inhibitor with reasonable selectivity, though it shows some activity against a few other kinases at higher concentrations.[9]
-
Reversine , while a potent Mps1 inhibitor, exhibits significant cross-reactivity with Aurora kinases.[12][14][15] This polypharmacology can be a double-edged sword; it may offer synergistic anti-cancer effects but also complicates the interpretation of experimental results and could lead to a different toxicity profile.
Experimental Workflow for Assessing Kinase Inhibitor Cross-Reactivity
A systematic approach is essential for rigorously evaluating the selectivity of a novel Mps1 inhibitor. The following workflow outlines a standard procedure for determining a compound's cross-reactivity profile.
Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.
Detailed Protocol: In Vitro Kinase Panel Screening
This protocol provides a step-by-step guide for performing a broad kinase panel screen to identify potential off-targets of a novel Mps1 inhibitor.
Objective: To assess the inhibitory activity of a test compound against a large panel of purified kinases at a single, high concentration to identify potential off-targets.
Materials:
-
Test compound (e.g., a this compound derivative) dissolved in DMSO.
-
A commercial kinase panel (e.g., from Eurofins, Reaction Biology, or similar providers).
-
ATP solution.
-
Appropriate kinase-specific substrates.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
Microplates (e.g., 384-well).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For a single-dose screen, a common final assay concentration is 1 µM. Prepare intermediate dilutions in assay buffer as required by the assay format, ensuring the final DMSO concentration is typically ≤1%.
-
Assay Plate Preparation: Dispense the assay buffer, kinase, and substrate into the wells of the microplate.
-
Compound Addition: Add the test compound to the appropriate wells. Include positive control wells (a known broad-spectrum kinase inhibitor) and negative control wells (DMSO vehicle only).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase to ensure a competitive binding assessment.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for the test compound against each kinase relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification: Identify kinases that are inhibited by more than a predefined threshold (e.g., >50%) as potential off-targets for further investigation.
Rationale for Experimental Choices:
-
Single High Concentration: Screening at a high concentration (e.g., 1 µM) is a cost-effective way to cast a wide net and identify even weak off-target interactions that might become relevant at higher therapeutic doses.
-
ATP at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) provides a more physiologically relevant assessment of ATP-competitive inhibitors.
Signaling Pathway Context: Mps1 and Potential Off-Targets
Understanding the signaling pathways in which Mps1 and its potential off-targets operate is crucial for predicting the functional consequences of cross-reactivity.
Caption: Simplified signaling pathways of Mps1 and common off-targets of its inhibitors.
The diagram illustrates that while the primary therapeutic goal of an Mps1 inhibitor is to disrupt the SAC, cross-reactivity with kinases like Aurora B, JNK, or FAK could lead to additional, sometimes unintended, biological consequences such as defects in cytokinesis, altered stress responses, or changes in cell adhesion.
Conclusion and Future Perspectives
The development of highly selective Mps1 inhibitors holds great promise for cancer therapy. A thorough understanding and characterization of a compound's cross-reactivity profile are non-negotiable for its progression as a clinical candidate. While compounds like NMS-P715 showcase that high selectivity is achievable, the polypharmacology of inhibitors such as Reversine highlights the complexities of targeting the kinome. For researchers working with novel scaffolds like this compound, the systematic approach to cross-reactivity assessment outlined in this guide is a critical component of the drug discovery and development process. Future efforts in this field will likely focus on leveraging structural biology and computational modeling to design inhibitors with even greater selectivity, ultimately leading to safer and more effective anti-cancer agents.
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- AZ 3146 | Monopolar Spindle 1 Kinase. Tocris Bioscience.
- NMS-P715 | MPS1 Inhibitor. MedchemExpress.com.
- Development of MPS1 Inhibitors: Recent Advances and Perspectives.
- Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse.
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function.
- NMS-P715 (CAS Number: 1202055-32-0). Cayman Chemical.
- Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed.
- Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. AACR Journals.
- Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PubMed.
- AZ 3146 | MPS1 inhibitor | CAS 1124329-14-1. Selleck Chemicals.
- Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Semantic Scholar.
- Schematic representation of reversine selectivity toward tumor cells.
- Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. AACR Journals.
- Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. PMC - NIH.
- Preferential killing of tetraploid tumor cells by AZ 3146-mediated MPS1.
- Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells. NIH.
- Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase.
- Reversine | Autophagy Inducer. MedchemExpress.com.
- AZ3146 | CAS#1124329-14-1 | Mps1 inhibitor. MedKoo Biosciences.
- Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. PMC.
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- Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implic
- The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- The selectivity of protein kinase inhibitors: a further upd
- Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. EurekAlert!.
- Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- Multiple cross-reactivity to several types of neuromuscular blocking agents in a patient with rocuronium anaphylaxis. PMC - PubMed Central.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Altern
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
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- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
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A Comparative Efficacy Analysis of 2-Substituted Nicotinonitrile Analogs: Investigating the Potential of the 2-Morpholino Scaffold
For drug development professionals and researchers in medicinal chemistry, the nicotinonitrile scaffold represents a privileged structure due to its presence in a wide array of biologically active compounds. Modifications at the 2-position of the pyridine ring have been shown to significantly influence the therapeutic properties of these molecules. This guide provides a comparative analysis of the efficacy of 2-substituted nicotinonitrile analogs, with a particular focus on the largely unexplored potential of 2-morpholinonicotinonitrile derivatives. While direct experimental data on this compound analogs is sparse in publicly accessible literature, this guide will extrapolate from closely related structures, particularly 2-oxonicotinonitriles, to build a scientifically grounded hypothesis on their potential efficacy and provide the experimental framework for their evaluation.
The morpholine moiety is a well-regarded pharmacophore in drug discovery, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide specific interactions with biological targets.[1] Its incorporation into the nicotinonitrile framework is therefore a logical step in the quest for novel therapeutic agents.
I. Synthesis of this compound and its Analogs: A Proposed Pathway
Currently, the literature does not provide a direct synthesis for this compound. However, a viable synthetic route can be proposed based on the well-established reactivity of 2-chloronicotinonitrile and the successful synthesis of related compounds like 2-morpholinonicotinic acid.[2][3] The primary strategy involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
This proposed synthesis allows for the generation of a library of analogs by utilizing variously substituted morpholines. This would be a critical step in establishing a structure-activity relationship (SAR) for this class of compounds.
II. Comparative Efficacy: Insights from 2-Oxonicotinonitrile Analogs
In the absence of direct data for this compound, we can draw valuable comparisons from studies on 2-oxonicotinonitrile derivatives, which have been investigated for their antiviral and antibacterial properties.[4]
Antiviral Activity
Studies on 2-oxonicotinonitrile nucleoside analogs have demonstrated promising antiviral activity against SARS-CoV and influenza A (H5N1).[4][5] For instance, the acetylated nucleoside analog 2aAc showed good inhibitory activity.[5] This suggests that the nicotinonitrile core is amenable to modifications that can impart significant antiviral effects. The introduction of a morpholine ring, with its potential for hydrogen bonding and improved solubility, could lead to compounds with enhanced interactions with viral enzymes or entry proteins.
Antibacterial Activity
Several 2-oxonicotinonitrile derivatives have been screened for antibacterial activity.[4] Compound 7b, an N-alkylation product, exhibited potent activity against the Gram-positive bacterium Bacillus subtilis, even surpassing the efficacy of the standard drug ampicillin in the reported study.[4] However, activity against Gram-negative bacteria like E. coli was generally low.[4] This highlights a common challenge in antibacterial drug development: penetrating the outer membrane of Gram-negative bacteria. The physicochemical properties imparted by a morpholine substituent could potentially address this limitation.
Structure-Activity Relationship (SAR) Considerations
For many classes of biologically active compounds, the introduction of a morpholine ring has been shown to be beneficial.[1] In the context of nicotinonitrile derivatives, we can hypothesize the following based on established SAR principles[6][7]:
-
Improved Pharmacokinetics: The morpholine ring is expected to increase the hydrophilicity of the molecule, which could lead to better solubility and bioavailability compared to more lipophilic analogs.
-
Target Engagement: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the active site of target enzymes or proteins.
-
Modulation of Selectivity: The conformationally restricted nature of the morpholine ring can influence the overall shape of the molecule, leading to improved selectivity for the intended biological target.
The table below summarizes the reported activity of some 2-oxonicotinonitrile analogs, which can serve as a benchmark for future studies on this compound derivatives.
| Compound ID | R Group at 2-position | Target Organism/Virus | Reported Activity (EC50 or Zone of Inhibition) | Reference |
| 2aAc | Oxo- (as acetylated nucleoside) | SARS-CoV, Influenza A (H5N1) | Good antiviral activity | [4][5] |
| 1c | Oxo- | HSV-1, HSV-2 | EC50 > 12 μM | [4] |
| 7b | Oxo- (N-alkylated) | Bacillus subtilis | 23 mm inhibition zone | [4] |
| 3b | Oxo- | E. coli | 5 mm inhibition zone | [4] |
III. Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of novel this compound analogs, a standardized set of in vitro assays should be employed. The following protocols provide a robust framework for initial screening.
A. Antiviral Efficacy Testing
A common method for assessing antiviral activity is the cytopathic effect (CPE) reduction assay.[8] This assay measures the ability of a compound to protect host cells from virus-induced death.
Antiviral Assay Workflow
Caption: Workflow for CPE reduction antiviral assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well plates at a predetermined density to form a confluent monolayer overnight.[5][8]
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in an appropriate assay medium.
-
Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the target virus.[8] Include untreated infected cells (virus control) and untreated uninfected cells (cell control).
-
Incubation: Incubate the plates for a period sufficient to allow for the development of CPE in the virus control wells (typically 48-72 hours).[5]
-
Viability Assessment: Quantify cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.[9]
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces the viability of uninfected cells by 50%. The selectivity index (SI = CC50/EC50) is then determined as a measure of the compound's therapeutic window.[8]
B. Antibacterial Efficacy Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be assessed visually or by measuring the optical density at 600 nm.
IV. Conclusion and Future Directions
While the direct comparative efficacy of this compound analogs remains to be experimentally determined, this guide provides a strong rationale for their investigation. By extrapolating from the known antiviral and antibacterial activities of related 2-oxonicotinonitriles and considering the favorable properties of the morpholine moiety, it is reasonable to hypothesize that this compound derivatives represent a promising, yet underexplored, class of compounds. The synthetic and experimental protocols outlined herein offer a clear path forward for researchers to synthesize these novel analogs, evaluate their efficacy, and establish a comprehensive structure-activity relationship. Such studies will be invaluable in the ongoing search for new and effective therapeutic agents.
References
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Abou-Elkhair, R. A. I., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 58-68. Available from: [Link]
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Integrated Research Facility at Fort Detrick. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available from: [Link]
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Abou-Elkhair, R. A. I., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. Available from: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
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Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments), (185), e53124. Available from: [Link]
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World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering. Available from: [Link]
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Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available from: [Link]
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Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
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El-Sayed, M. A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 6(1), 539-551. Available from: [Link]
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Glennon, R. A., & Young, R. (2011). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 16, 25-54. Available from: [Link]
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Roberts, R. S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4976-4981. Available from: [Link]
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A Head-to-Head Comparison of Nicotinonitrile Derivatives in Anticancer Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have garnered considerable attention for their diverse pharmacological activities, particularly as anticancer agents.[2] This guide provides a comprehensive head-to-head comparison of various nicotinonitrile derivatives, drawing upon key findings from multiple research endeavors. We will delve into their performance in crucial anticancer assays, offering insights into their structure-activity relationships (SAR) and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction to Nicotinonitrile Derivatives in Oncology
The nicotinonitrile, or 3-cyanopyridine, nucleus is a versatile building block that allows for extensive chemical modification, leading to a wide array of derivatives with distinct biological profiles.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][4][5][6] This guide will focus on direct comparisons of these derivatives in two critical areas: cytotoxicity against various cancer cell lines and inhibition of specific molecular targets.
Comparative Cytotoxicity in Cancer Cell Lines
A primary method for evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of cancer cell lines. This allows for a direct comparison of their potency and selectivity.
Case Study: Benzofuran-Nicotinonitrile Hybrids
A study by Ali et al. explored a series of benzofuran-nicotinonitrile hybrids and evaluated their antiproliferative activity against several cancer cell lines. The results, summarized below, highlight the potent and selective nature of certain derivatives.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Benzofuran-Nicotinonitrile Derivatives
| Compound | HeLa (Cervical) | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | WI-38 (Normal) |
| 14a | 5.23 | 6.11 | 4.89 | 7.02 | >100 |
| 14d | 3.14 | 4.25 | 2.98 | 3.87 | >100 |
| 14k | 4.76 | 5.83 | 3.54 | 6.15 | >100 |
| 5-Fluorouracil | 7.8 | 9.2 | 12.5 | 10.4 | - |
Data extracted from Ali et al.[7]
Analysis and Interpretation:
The data clearly indicates that compounds 14a , 14d , and 14k exhibit significant cytotoxicity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, compound 14d emerged as the most potent derivative in this series.[7] Crucially, all three compounds displayed high selectivity, with IC₅₀ values greater than 100 µM against the normal fibroblast cell line WI-38, suggesting a favorable therapeutic window.[7] This selectivity is a critical parameter in the development of anticancer drugs, as it indicates a lower potential for toxicity to healthy tissues. The superior performance of these derivatives compared to the standard chemotherapeutic agent 5-Fluorouracil underscores their potential as promising anticancer leads.
Case Study: Dichlorothiophene-based Nicotinonitriles
In another comparative study, new dichlorothiophene-based nicotinonitrile derivatives were synthesized and evaluated for their cytotoxic properties.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Dichlorothiophene-based Nicotinonitrile Derivatives
| Compound | HePG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | PC3 (Prostate) |
| 4c | 8.02 ± 0.38 | 7.15 ± 0.35 | - | - |
| 4d | 6.95 ± 0.34 | 8.35 ± 0.42 | - | - |
| 5-FU | 9.42 ± 0.46 | 8.01 ± 0.39 | - | - |
Data extracted from a study on dichlorothiophene based nicotinonitrile derivatives.[8]
Analysis and Interpretation:
This study highlights the potent activity of compounds 4c and 4d against liver (HePG2) and colon (HCT-116) cancer cell lines.[8] Both compounds demonstrated cytotoxicity comparable to or greater than the reference drug 5-Fluorouracil (5-FU). Specifically, compound 4d was more potent against the HePG2 cell line, while 4c showed superior activity against the HCT-116 cell line.[8] These findings emphasize how subtle structural modifications can influence the potency and selectivity of nicotinonitrile derivatives.
Head-to-Head Comparison in Enzyme Inhibition Assays
To elucidate the mechanism of action of these potent cytotoxic agents, their inhibitory activity against specific molecular targets is often investigated. This provides a deeper understanding of their therapeutic potential and guides further optimization.
Case Study: Inhibition of EGFR, VEGFR-2, and Topoisomerase II
The benzofuran-nicotinonitrile hybrids from the previous case study were further evaluated for their ability to inhibit key enzymes implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II).
Table 3: Comparative Enzyme Inhibition (IC₅₀, µM) of Benzofuran-Nicotinonitrile Derivatives
| Compound | EGFR | VEGFR-2 | Topo II |
| 14d | 0.103 | 0.069 | 19.74 |
| 14k | - | - | 31.02 |
| 14a | - | - | 56.3 |
| Erlotinib (EGFR) | 0.049 | - | - |
| Sorafenib (VEGFR-2) | - | 0.031 | - |
| Etoposide (Topo II) | - | - | 34.19 |
Data extracted from Ali et al.[7]
Analysis and Interpretation:
Compound 14d demonstrated a multi-targeted inhibitory profile. It was a moderate inhibitor of EGFR and a potent inhibitor of VEGFR-2.[7] Strikingly, it was a stronger inhibitor of Topoisomerase II than the established drug Etoposide.[7] Compounds 14k and 14a also showed strong Topo II inhibition.[7] This multi-targeting capability is a highly desirable attribute in cancer therapy, as it can potentially overcome resistance mechanisms and lead to more durable responses. The ability of these nicotinonitrile derivatives to inhibit multiple key oncogenic pathways highlights their significant therapeutic promise.
Case Study: PIM-1 Kinase Inhibition
A separate study focused on nicotinonitrile derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.
Table 4: Comparative PIM-1 Kinase Inhibition
| Compound | PIM-1 Kinase IC₅₀ (nM) | % Inhibition |
| 4k | 21.2 | 92.7% |
| 7b | 18.9 | 96.4% |
| Staurosporine | 16.7 | 95.6% |
Data extracted from a study on nicotinonitrile derivatives as PIM-1 kinase inhibitors.[3][9]
Analysis and Interpretation:
Compounds 4k and 7b emerged as highly potent inhibitors of PIM-1 kinase, with IC₅₀ values in the nanomolar range.[3][9] Their inhibitory activity was comparable to that of Staurosporine, a well-known broad-spectrum kinase inhibitor.[3][9] The potent and specific inhibition of PIM-1 kinase by these nicotinonitrile derivatives suggests a clear mechanism for their anticancer activity and positions them as attractive candidates for further development as targeted therapies.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the underlying experimental protocols.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
SRB (Sulphorhodamine B) Assay:
This assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm).
-
IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.
Enzyme Inhibition Assays
The specific protocols for enzyme inhibition assays vary depending on the target enzyme. Generally, they involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods. The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Path Forward: Experimental Workflow
The journey from a library of synthesized compounds to the identification of a promising lead candidate involves a structured workflow.
Caption: A generalized experimental workflow for the evaluation of nicotinonitrile derivatives as anticancer agents.
Conclusion and Future Directions
The collective evidence from numerous studies strongly supports the continued exploration of nicotinonitrile derivatives as a rich source of novel anticancer drug candidates. Head-to-head comparisons in both cell-based and target-based assays are crucial for identifying the most promising compounds and for understanding the structure-activity relationships that govern their potency and selectivity. The multi-targeting capabilities of some derivatives, such as the dual inhibition of kinases and topoisomerases, represent a particularly exciting avenue for future research. As our understanding of cancer biology deepens, the rational design and synthesis of novel nicotinonitrile derivatives, guided by comparative assay data, will undoubtedly play a significant role in the development of the next generation of oncology therapeutics.
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Ali, I., et al. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
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Hassan, A. E. A., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. [Link]
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Kandeel, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]
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Abdel-Aziz, M., et al. (n.d.). Structure-activity relationship of the more potent antioxidant nicotinonitrile derivatives. ResearchGate. [Link]
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Hassan, A. E. A., et al. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]
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Al-Ostoot, F. H., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
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Al-Masri, E., et al. (2025). Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. ResearchGate. [Link]
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Hassan, E. S., et al. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. ResearchGate. [Link]
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Introduction: The Imperative of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to Purity Confirmation of 2-Morpholinonicotinonitrile: A Comparative Analysis Centered on LC-MS
In the intricate pathway of drug development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its foundational building blocks. Pharmaceutical intermediates, such as this compound, are the chemical cornerstones upon which the safety and efficacy of modern therapeutics are built. Any impurity, whether arising from the synthetic route, degradation, or storage, can have cascading and often detrimental effects on the API's stability, safety profile, and therapeutic action.[1][2] Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical control and characterization of these intermediates.[3]
Among the arsenal of analytical techniques available, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has emerged as the gold standard.[4] Its unique combination of high-resolution separation with highly sensitive and specific mass-based detection provides an unparalleled ability to not only quantify the main component but also to detect, identify, and quantify trace-level impurities. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of LC-MS for the purity analysis of this compound. It delves into the causality behind methodological choices, presents a robust, self-validating protocol, and objectively compares the technique's performance against viable alternatives, supported by experimental data and authoritative standards.
Understanding the Analyte: this compound
Before developing an analytical method, a fundamental understanding of the target molecule is essential. This compound is a heterocyclic compound featuring a nicotinonitrile core substituted with a morpholine ring.
-
Chemical Structure: C₁₀H₁₁N₃O
-
Molecular Weight: 189.22 g/mol
-
Key Features: The molecule possesses several sites amenable to analysis. The morpholine ring provides basic nitrogen atoms, and the nitrile group and aromatic ring system contribute to its overall polarity. These features make it an ideal candidate for electrospray ionization (ESI) in mass spectrometry, likely in positive ion mode due to the protonatable nitrogens.
Potential Impurities: Impurities in a batch of this compound can originate from two primary sources:
-
Process-Related Impurities: These are substances related to the manufacturing process.[2] Based on common synthetic routes for similar nicotinic acid derivatives, which often start from materials like 2-chloronicotinic acid, potential impurities could include unreacted starting materials, reagents (e.g., residual morpholine), and by-products from incomplete reactions or side reactions.[5]
-
Degradation Products: These arise from the decomposition of the drug substance itself. Forced degradation studies, which intentionally expose the analyte to harsh conditions (acid, base, oxidation, light, heat), are critical for identifying likely degradation pathways and products.[6][7] For this compound, potential degradation could involve hydrolysis of the nitrile group or oxidation of the morpholine ring.
Part 1: The Core Technique — A Deep Dive into LC-MS Analysis
LC-MS provides a synergistic combination of physical separation (LC) and mass-based detection (MS), making it a definitive tool for confirming both identity and purity.
Method Development Strategy: The Rationale Behind the Choices
A robust analytical method is not a matter of chance; it is the result of deliberate, scientifically-grounded decisions.
-
Chromatographic Separation (The "LC"):
-
Column Chemistry: For a molecule with the polarity of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical starting point.[8] A C18 (octadecylsilane) stationary phase is the workhorse of the pharmaceutical industry, offering excellent retention and separation for a wide range of moderately polar compounds. The non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.
-
Mobile Phase: A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent, is typically employed. This ensures that polar impurities elute early, the main component elutes with a good peak shape, and any less polar, "greasy" impurities are washed from the column.
-
Aqueous Phase (A): Deionized water with an acidic modifier like 0.1% formic acid . The acid serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the column packing and, crucially, provides a source of protons (H+) to facilitate efficient positive-mode electrospray ionization in the mass spectrometer.[9]
-
Organic Phase (B): Acetonitrile is often preferred over methanol as it typically provides sharper peaks and has a lower viscosity, resulting in lower backpressure.
-
-
-
Mass Spectrometric Detection (The "MS"):
-
Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar to moderately polar small molecules like our analyte. It is a "soft" ionization technique that typically generates an intact protonated molecule [M+H]⁺, providing clear molecular weight information.[10]
-
Ionization Polarity: Positive Ion Mode is selected to protonate the basic nitrogen atoms in the morpholine ring, leading to a strong [M+H]⁺ signal at m/z 190.2.
-
Scan Mode: The analysis begins with a Full Scan acquisition. This allows for the detection of all ions within a specified mass range (e.g., m/z 50-500), enabling the discovery of unknown impurities. For known impurities or for quantitative purposes, a more sensitive and specific mode like Selected Ion Monitoring (SIM) can be used.[10]
-
Experimental Workflow: LC-MS Analysis
The following diagram outlines the logical flow of the purity confirmation process using LC-MS.
Caption: Workflow for LC-MS Purity Analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This results in a stock solution of 100 µg/mL.
- Further dilute to a working concentration of 1.0 µg/mL for analysis.
2. LC-MS Conditions:
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides the necessary separation power. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Industry-standard for robust reversed-phase separation of small molecules.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient | 5% B to 95% B over 10 min | Ensures separation of polar and non-polar species. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Small volume to prevent column overloading. |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Provides accurate mass measurement. |
| Ion Source | Electrospray Ionization (ESI) | Optimal for polar molecules.[10] |
| Polarity | Positive | Targets the basic nitrogens for protonation. |
| Scan Range | m/z 50 - 500 | Covers the mass of the parent compound and potential impurities/fragments. |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient ionization. |
Part 2: Ensuring Trustworthiness Through Method Validation
An unvalidated analytical method produces data without context or assurance of reliability. Validation, performed according to guidelines like ICH Q2(R1) , is the process of demonstrating that a method is suitable for its intended purpose.[12][13][14] For an impurity method, the most critical validation parameter is specificity.
Forced Degradation: The Key to Demonstrating Specificity
To prove the method is "stability-indicating," forced degradation studies are performed. The goal is to generate potential degradation products and ensure the chromatographic method can separate them from the main analyte peak and from each other.[6][15]
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the nitrile group to an amide or carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Similar to acid hydrolysis, potentially faster. |
| Oxidation | 3% H₂O₂, Room Temp, 24h | Oxidation of the morpholine ring (e.g., N-oxide formation). |
| Thermal | 80 °C, 72h (Solid State) | General thermal decomposition. |
| Photolytic | ICH-compliant light exposure (UV/Vis) | Photochemical reactions involving the aromatic ring. |
The results from these studies are used to validate the specificity of the LC-MS method. Peak purity analysis, often using a Diode Array Detector (DAD) in the LC system alongside the MS data, is used to confirm that the main analyte peak is spectrally and mass-spectrometrically pure in all stress conditions.[12]
Validation Workflow
The validation process follows a structured path to characterize the method's performance.
Caption: ICH Q2(R1) Validation Workflow for an Impurity Method.
Summary of Validation Performance
A validated method will have data demonstrating its reliability.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No co-elution of impurities with the main peak. | Proves the method can accurately measure the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a direct relationship between concentration and response. |
| LOQ Precision | RSD ≤ 10% at the quantitation limit | Defines the lowest concentration that can be reliably quantified.[14] |
| Accuracy | 80-120% recovery of spiked impurities | Shows the method provides results close to the true value. |
| Precision (RSD) | Repeatability ≤ 5%; Intermediate Precision ≤ 10% | Demonstrates the method's consistency over short and long-term use. |
| Robustness | Results remain within specifications after minor changes. | Ensures the method is reliable under normal variations in laboratory conditions. |
Part 3: A Comparative Guide to Purity Analysis Techniques
While LC-MS is a superior technique for impurity profiling, it is essential to understand its performance in the context of other available analytical tools.
| Feature | LC-MS | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by UV absorbance detection. | Gas-phase separation followed by mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Specificity | Excellent . Distinguishes compounds by both retention time and mass. | Good . Relies on chromatographic resolution; co-elution is a risk. | Excellent . Distinguishes by retention time and mass fragmentation. | Excellent . Provides unique structural fingerprint for each molecule. |
| Sensitivity | Excellent . Easily detects impurities at <0.05% levels. | Moderate . LOQ typically around 0.05-0.1%. | Excellent . Very sensitive for volatile compounds. | Low . Typically requires >1% concentration for accurate quantification. |
| Identification Power | Excellent . Provides molecular weight of unknown impurities.[4] | Poor . Cannot identify unknown peaks without a reference standard. | Excellent . Fragmentation patterns provide structural clues. | Excellent . The definitive tool for absolute structure elucidation. |
| Applicability to Analyte | Ideal . Perfectly suited for non-volatile, polar molecules. | Very Good . The standard for routine purity assays.[1] | Not Suitable . Analyte is not volatile and would decompose at GC temperatures. | Good . Suitable for assay but not for trace impurity detection. |
| Throughput | High . Modern systems can run samples in minutes. | High . Similar to LC-MS. | Moderate to High . | Low . Slower acquisition times and more complex sample preparation. |
| Primary Use Case | Impurity Identification & Profiling , Method Development, Root Cause Analysis. | Routine QC , Purity Assay, Release Testing. | Residual Solvent Analysis , Volatile Impurities.[4] | Structure Elucidation , Reference Standard Characterization.[] |
Conclusion
For the comprehensive purity assessment of this compound, LC-MS stands as the unequivocal analytical tool of choice . Its power lies not just in quantifying the primary component but in its profound ability to detect and identify the unknowns that pose the greatest risk to pharmaceutical quality and patient safety. While techniques like HPLC-UV remain indispensable for routine quality control due to their robustness and simplicity, they lack the discovery and identification capabilities inherent to mass spectrometry.
A well-developed and validated LC-MS method, built on a foundation of sound scientific principles as outlined in this guide, provides a self-validating system of analysis. It delivers the high-quality, trustworthy data required to understand potential degradation pathways, control process-related impurities, and ultimately ensure that this critical pharmaceutical intermediate meets the stringent purity requirements for safe and effective drug manufacturing.
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Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link]
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Quality Control for Pharmaceutical Intermediates: A Focus on Purity. PharmaCompass. Available at: [Link]
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Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]
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Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]
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Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health (NIH). Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
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Journal of Chromatography B. ScienceDirect. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2-Morpholinonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The Synthetic Landscape: Understanding the Genesis of Impurities
A robust purity analysis begins with a thorough understanding of the synthetic route, as this dictates the likely impurity profile. A common and efficient method for the synthesis of 2-Morpholinonicotinonitrile is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with morpholine.
This reaction, while generally high-yielding, can introduce several impurities that must be monitored in the final product. The primary impurities of concern are:
-
Unreacted Starting Materials: Residual 2-chloronicotinonitrile and morpholine.
-
By-products of Side Reactions: While the chloro-group at the 2-position is highly activated towards nucleophilic substitution, side reactions can occur, although they are generally minor under optimized conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetonitrile, ethanol, ethyl acetate) are common process-related impurities.
A comprehensive purity analysis must be capable of separating, identifying, and quantifying these potential contaminants.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment is a critical decision, driven by the specific information required, the nature of the impurities, and the available instrumentation. For this compound, HPLC, GC-MS, and NMR spectroscopy each offer unique advantages.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reverse-phase HPLC method with UV detection is the recommended starting point.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The nonpolar stationary phase of a C18 column is well-suited for retaining the moderately polar this compound and separating it from both more polar (e.g., morpholine) and less polar impurities.
-
UV Detection: The aromatic pyridine ring in the molecule contains a chromophore that absorbs UV light, making it readily detectable. A photodiode array (PDA) detector is particularly advantageous as it can acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
-
Mobile Phase Gradient: A gradient elution (e.g., from a higher polarity mobile phase like water with a buffer to a lower polarity one like acetonitrile) is often necessary to ensure the elution of all potential impurities with good peak shape in a reasonable timeframe.
Table 1: Performance Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative purity determination, impurity profiling | Identification and quantification of volatile and semi-volatile impurities, residual solvents | Structural confirmation, identification and quantification of major components and impurities |
| Strengths | High resolution and sensitivity, robust and reproducible, well-established for quantitative analysis. | Excellent for volatile and semi-volatile compounds, provides structural information from mass spectra. | Provides detailed structural information, inherently quantitative (qNMR) without the need for identical standards. |
| Limitations | Requires chromophoric impurities for UV detection, non-volatile buffers can be incompatible with MS. | May require derivatization for polar, non-volatile compounds, potential for thermal degradation of the analyte. | Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for mixtures. |
| Typical Impurities Detected | Unreacted 2-chloronicotinonitrile, by-products. | Residual solvents, unreacted morpholine, volatile by-products. | Unreacted starting materials, major by-products, structural isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound purity, its primary role is the detection and quantification of residual solvents.[1][2] It can also be used to detect unreacted morpholine and other volatile impurities.
Causality Behind Experimental Choices:
-
Headspace Analysis: For residual solvent analysis, headspace sampling is the preferred injection technique. This method involves heating the sample in a sealed vial and injecting the vapor phase, which effectively separates the volatile solvents from the non-volatile analyte.
-
Mass Spectrometry Detection: The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra, which is crucial for confirming the identity of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Beyond its qualitative capabilities, quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a certified reference standard of the analyte itself.[3]
Causality Behind Experimental Choices:
-
¹H NMR: The proton NMR spectrum provides a wealth of information about the molecular structure, and the integration of the signals is directly proportional to the number of protons, allowing for quantitative analysis.
-
Internal Standard: For qNMR, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a known proton signal from the analyte to a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.
Experimental Protocols
The following protocols provide a starting point for the purity analysis of this compound. Optimization will be necessary based on the specific instrumentation and the observed impurity profile.
HPLC-UV Method for Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 200-400 nm, with monitoring at 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks detected.
GC-MS Method for Residual Solvent Analysis
Instrumentation:
-
GC-MS system with a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Headspace Parameters:
-
Vial Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain the expected residual solvents.
-
Seal the vial and vortex to dissolve the sample.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., a proton on the pyridine ring) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of Workflows
Caption: Workflow for qNMR Purity Analysis of this compound.
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and trustworthy purity assessment of synthesized this compound, a multi-technique approach is strongly recommended. HPLC-UV serves as the primary tool for routine purity checks and impurity profiling due to its high resolving power and quantitative accuracy. GC-MS is indispensable for the analysis of residual solvents, a critical aspect of process chemistry and safety assessment. Finally, qNMR provides an orthogonal and absolute measure of purity, offering invaluable structural confirmation and a benchmark for the other chromatographic methods. By judiciously employing these techniques, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for reliable and impactful scientific discoveries.
References
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide - HPLC. Retrieved from [Link]
-
PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]
-
Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
-
Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
OUCI. (2024). development and validation of a gradient program rp-hplc method for estimation of multiple active pharmaceutical ingredients in an oral suspension taste masked with an ion exchange resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
Sources
A Comparative Guide to the Absolute Quantification of 2-Morpholinonicotinonitrile: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like 2-Morpholinonicotinonitrile is paramount. The choice of analytical methodology can significantly impact the reliability of data, influencing everything from process optimization and quality control to regulatory submissions. This guide provides a detailed, in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the absolute quantification of this crucial compound.
The Rise of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and compelling alternative to chromatography-based assays.[1][2][3] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[4] By incorporating a certified internal standard of known purity into the sample, the absolute quantity of the analyte can be determined directly, without the need for an analyte-specific reference material. This is a significant advantage, particularly in early-stage drug development where fully characterized reference standards of impurities or new chemical entities may be scarce or costly to synthesize.[2][5]
The qNMR Workflow: A Direct Path to Quantification
The experimental workflow for qNMR is straightforward and can be significantly faster than developing a new chromatographic method.[2][4] The process hinges on careful sample preparation and the selection of appropriate NMR acquisition parameters to ensure the validity of the direct proportionality between signal integral and molar concentration.
Experimental Protocol: Absolute Quantification of this compound by ¹H-qNMR
-
Selection of Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic, and stable standard with simple, sharp signals that do not overlap with the analyte's signals. For this compound, suitable standards include Maleic acid or Dimethyl sulfone (DMSO₂). The IS should be accurately weighable.[5]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and 2-5 mg of the chosen internal standard into a clean vial. The exact masses should be recorded to four decimal places.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully solubilizes both the analyte and the IS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Key Parameters:
-
Pulse Angle: Use a 90° pulse (zg with a 90° pulse on Bruker instruments) to maximize the signal for a given number of scans.[6]
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often sufficient to ensure complete relaxation for most small molecules.
-
Number of Scans (NS): A sufficient number of scans (typically 8 to 64) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for an integration error of less than 1%.[7]
-
Acquisition Time (AQ): Ensure a sufficiently long acquisition time to allow the Free Induction Decay (FID) to decay completely, which improves digital resolution.
-
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Perform accurate phasing and baseline correction across the entire spectrum, especially around the integrated signals.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.
-
-
Calculation of Absolute Purity: The purity of the analyte (Purity_Analyte) as a weight/weight percentage (w/w %) is calculated using the following equation:
Purity_Analyte (%w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I_Analyte and I_IS are the integral values of the signals for the analyte and internal standard.
-
N_Analyte and N_IS are the number of protons corresponding to the integrated signals.
-
MW_Analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_Analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the certified purity of the internal standard.
-
The Established Alternatives: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in pharmaceutical analysis.[8] They offer excellent sensitivity and are adept at separating complex mixtures. However, their reliance on analyte-specific reference standards for quantification presents a key philosophical and practical difference from qNMR.
HPLC-UV: The Industry Workhorse
HPLC with UV detection is the most common method for purity and assay determination in the pharmaceutical industry.[8] Quantification is achieved by creating a calibration curve from the peak areas of a series of known concentrations of a high-purity reference standard of this compound.
Experimental Protocol: Quantification of this compound by HPLC-UV
-
Standard & Sample Preparation:
-
Stock Standard: Accurately weigh and dissolve a high-purity reference standard of this compound in a suitable diluent (e.g., Acetonitrile/Water) to create a stock solution of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution: Accurately weigh and dissolve the test sample of this compound in the diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.1% Formic Acid in Water).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desired.
-
Inject the sample solution.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the purity of the original sample based on the weighed mass and the determined concentration.
-
GC-MS: High Selectivity for Volatile Analytes
For analytes that are volatile and thermally stable, GC-MS offers exceptional selectivity and sensitivity.[9][10][11] The gas chromatograph separates components, which are then ionized and detected by the mass spectrometer. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using a structurally similar but isotopically distinct or chemically different internal standard.
Experimental Protocol: Quantification of this compound by GC-MS
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard and a separate stock solution of a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and retention time).
-
Create calibration standards by adding a fixed amount of the internal standard to varying concentrations of the analyte standard.
-
Prepare the sample by dissolving a known mass in a solvent and adding the same fixed amount of internal standard.
-
-
GC-MS Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector at a temperature that ensures volatilization without degradation.
-
Oven Program: A temperature ramp designed to effectively separate the analyte from any impurities.
-
MS Parameters:
-
-
Analysis & Calculation:
-
Inject the calibration standards and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the sample.
-
Calculate the analyte-to-internal standard peak area ratio for the sample and determine its concentration from the calibration curve.
-
Head-to-Head Comparison
The choice between these techniques depends on the specific requirements of the analysis, including the availability of standards, required sensitivity, sample matrix, and desired throughput.
| Feature | qNMR | HPLC-UV | GC-MS |
| Principle of Quantification | Absolute (Primary Ratio Method) | Relative (External Calibration) | Relative (Internal Standard Calibration) |
| Analyte-Specific Standard | Not required for quantification; only a universal IS is needed.[5][14] | Required. High-purity standard of the analyte is essential. | Required. A reference standard is needed for calibration. |
| Accuracy & Precision | Excellent, traceable to SI units via certified IS.[15] | Good to excellent, dependent on standard purity and method validation.[16][17] | Excellent, especially with an isotopically labeled IS. |
| Selectivity | High. Based on unique chemical shifts. Can be limited by signal overlap. | Good. Based on retention time. Vulnerable to co-eluting impurities. | Excellent. Based on retention time and mass-to-charge ratio (m/z). |
| Sensitivity (Typical LOQ) | ~10 µM | ~0.1 µM | ~1 pM (SIM mode) |
| Sample Throughput | High (minutes per sample after setup).[2] | Moderate (15-30 minutes per sample).[16] | Moderate (dependent on chromatographic run time). |
| Instrument Cost | High | Moderate | High |
| Consumables Cost | Low (deuterated solvents) | Moderate (solvents, columns) | Moderate (gases, columns, vials) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
| Key Advantage | Absolute quantification without a specific reference standard. | Well-established, robust, and high sensitivity. | Unmatched selectivity and sensitivity for volatile compounds. |
| Key Limitation | Lower sensitivity than chromatographic methods. | Reliance on the availability and purity of a specific reference standard. | Analyte must be volatile and thermally stable. |
Pro-Tips from the Field: Maximizing Data Quality
-
For qNMR: The single most important parameter is the relaxation delay (d1). Always determine the T₁ values of your analyte and internal standard signals to set d1 appropriately. Underestimating T₁ is the most common source of error in qNMR.
-
For HPLC: Mobile phase preparation is critical. Always filter and degas your solvents to prevent pump issues and baseline noise. Ensure your reference standard is fully dissolved and stable in the chosen diluent.
-
For GC-MS: Inlet cleanliness is vital. A dirty inlet liner can cause peak tailing, poor reproducibility, and analyte degradation. Regular maintenance is essential for robust results. When using SIM mode, choose ions that are both abundant and unique to your analyte to maximize sensitivity and selectivity.
Conclusion: Selecting the Right Tool for the Job
For the absolute quantification of a pure substance or a major component like this compound , qNMR stands out as a superior method.[18][19] Its ability to provide a direct, accurate purity value without relying on a chemically identical reference standard makes it an invaluable tool for characterizing new batches of material, qualifying in-house standards, and providing orthogonal validation for other methods.[1][4] The speed and non-destructive nature of the technique further enhance its utility in a research and development setting.
HPLC-UV remains the preferred method for routine quality control and for quantifying low-level impurities in complex mixtures, where its high sensitivity and throughput are advantageous.[8] However, its accuracy is fundamentally tied to the quality of the reference standard used.
GC-MS is a more specialized technique. It would be the method of choice if this compound needed to be quantified at trace levels in a complex matrix , provided it exhibits sufficient volatility and thermal stability. Its unparalleled selectivity makes it ideal for challenging separation and detection scenarios.
Ultimately, these techniques are not mutually exclusive but are complementary. A comprehensive analytical strategy may leverage qNMR to certify a primary reference standard, which is then used to calibrate a robust, high-throughput HPLC method for routine analysis, demonstrating a self-validating and scientifically sound approach to quantification.
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
Webster, G., & Rumbelow, S. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Voice. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]
-
Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589. Retrieved from [Link]
-
Fan, W., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America, 32(4). Retrieved from [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]
-
AbbVie. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
-
Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. International Journal of Molecular Sciences, 22(22), 12459. Retrieved from [Link]
-
Fan, W., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Retrieved from [Link]
-
Scribd. (n.d.). ICH Validation Analitcs Methods. Retrieved from [Link]
-
Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-589. Retrieved from [Link]
-
Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Li, X., & Hu, K. (2015). Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. Retrieved from [Link]
-
MacKay, L. G., et al. (2013). Volume Determination with Two Standards Allows Absolute Quantification and Improved Chemometric Analysis of Metabolites by NMR from Submicroliter Samples. Analytical Chemistry, 85(22), 10956-10962. Retrieved from [Link]
-
Monakhova, Y. B., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(42), 26097-26104. Retrieved from [Link]
-
Attia, K. A. M., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Heliyon, 9(11), e21371. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinonicotinonitrile Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds, the 2-morpholinonicotinonitrile core has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, drawing comparative insights from the closely related and well-documented 2,4-dimorpholinopyrimidine-5-carbonitrile analogs. By examining the subtle yet critical differences in their chemical architecture, we can elucidate the key determinants of their inhibitory potency and selectivity, offering a predictive framework for the rational design of next-generation kinase inhibitors.
The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition
The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its favorable physicochemical properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a crucial hydrogen bond acceptor through its oxygen atom. In the context of kinase inhibition, the morpholine oxygen frequently engages in a key hydrogen bond interaction with the hinge region of the ATP-binding pocket, a critical anchoring point for many inhibitors.[2][3] This foundational interaction underpins the potency of many morpholine-containing kinase inhibitors.
Comparative Analysis: Nicotinonitrile vs. Pyrimidine Scaffolds
While direct, extensive SAR studies on this compound derivatives are emerging, a wealth of data exists for the analogous 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[2][3][4][5] Given the structural similarities—a six-membered nitrogen-containing aromatic ring substituted with a morpholine and a nitrile group—we can extrapolate and compare key SAR trends.
The primary distinction lies in the core aromatic system: a pyridine ring in this compound versus a pyrimidine ring in its counterpart. This seemingly minor change significantly alters the electronic distribution and steric profile of the molecule, influencing its interactions with the target kinase.
The Core Scaffold: A Foundation for Potency
The pyrimidine-5-carbonitrile framework has been identified as a key pharmacophore for developing PI3K inhibitors.[2][3] The nitrile group often occupies a hydrophobic pocket, while the pyrimidine nitrogens can participate in additional hydrogen bonding interactions. For the this compound scaffold, the single nitrogen in the pyridine ring and the positioning of the substituents create a different electrostatic potential surface, which can be exploited to achieve selectivity for different kinase targets.
Structure-Activity Relationship (SAR) Insights
Based on a comparative analysis with pyrimidine analogs, we can delineate several key SAR principles for this compound derivatives.
The 2-Morpholino Group: A Critical Anchor
As previously mentioned, the morpholine moiety at the 2-position is paramount for activity. The oxygen atom's ability to form a hydrogen bond with the kinase hinge region is a primary driver of potency. Modifications to the morpholine ring, such as the introduction of substituents, can modulate this interaction and impact selectivity.[2][3]
The 3-Cyano Group: Probing the Hydrophobic Pocket
The nitrile group at the 3-position is crucial for activity, likely by occupying a hydrophobic pocket within the ATP-binding site. The electron-withdrawing nature of the nitrile also influences the overall electronic character of the pyridine ring.
Substitutions on the Pyridine Ring: Fine-Tuning Activity and Selectivity
The true diversity and potential for optimization of this compound derivatives lie in the substitutions at the 4, 5, and 6-positions of the pyridine ring. Drawing parallels from pyrimidine analogs, we can predict the following trends:
-
Position 4: Substitution at this position with various aryl or heteroaryl groups can significantly impact potency. The nature of the substituent (e.g., electron-donating or electron-withdrawing groups on a phenyl ring) can fine-tune the electronic properties of the core and introduce new interactions with the target. For instance, in the pyrimidine series, specific substitutions at the analogous position led to highly potent PI3Kα inhibitors.[2][3]
-
Position 6: This position offers another vector for modification. In related scaffolds, the introduction of a second morpholine group at this position has been shown to enhance PI3K inhibitory activity.[2][3] For the nicotinonitrile scaffold, exploring a range of substituents at this position could be a fruitful strategy for improving potency and modulating selectivity.
The following diagram illustrates the core this compound scaffold and highlights the key positions for SAR exploration.
Caption: Core this compound Scaffold and Key SAR Positions.
Experimental Data: A Comparative Look at PI3K Inhibition
To provide a quantitative context, the following table summarizes the PI3Kα inhibitory activity of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which serve as a valuable reference for guiding the design of this compound analogs.
| Compound | R Group (at position 6) | PI3Kα IC50 (nM)[2][3] |
| BKM-120 (Control) | - | 44.6 ± 3.6 |
| 17e | 4-fluorophenyl | 88.5 ± 6.1 |
| 17m | 3-methoxyphenyl | 104.1 ± 12.5 |
| 17o | 4-methoxyphenyl | 34.7 ± 2.1 |
| 17p | 4-(trifluoromethyl)phenyl | 32.4 ± 4.1 |
Data from Yue et al. (2024). This data is for the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold and is presented for comparative purposes.
These data clearly indicate that substitutions on the phenyl ring at the 6-position have a significant impact on PI3Kα inhibitory activity. Notably, the presence of a 4-methoxy or a 4-trifluoromethyl group leads to compounds with potency comparable to or greater than the well-characterized PI3K inhibitor BKM-120.[2][3] This suggests that similar substitutions on the pyridine ring of a this compound scaffold could yield highly potent kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway: A Likely Target
The significant activity of the pyrimidine analogs against PI3K suggests that the PI3K/Akt/mTOR pathway is a probable target for this compound derivatives as well. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The following diagram illustrates the central role of PI3K in this signaling cascade.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols: A Guide to Evaluation
The successful development of novel kinase inhibitors relies on robust and reproducible experimental protocols. The following provides a generalized workflow for the synthesis and evaluation of this compound derivatives, based on established methods for related compounds.[2][3]
General Synthetic Scheme
The synthesis of this compound derivatives typically starts from a commercially available substituted 2-chloronicotinonitrile. Nucleophilic aromatic substitution with morpholine provides the core scaffold, which can then be further modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at other positions on the pyridine ring.
Caption: General Synthetic Workflow.
In Vitro Kinase Inhibition Assay (PI3Kα Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the PI3Kα enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative activity of test compounds in cancer cell lines.
Materials:
-
Cancer cell line (e.g., A2780, U87MG, MCF7)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. By leveraging the extensive SAR data from the closely related 2,4-dimorpholinopyrimidine-5-carbonitrile series, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity. The PI3K/Akt/mTOR pathway is a key target for these compounds, and their evaluation in relevant in vitro and cell-based assays is crucial for advancing them through the drug discovery pipeline. Future work should focus on a systematic exploration of substitutions at the 4, 5, and 6-positions of the pyridine ring to build a comprehensive SAR profile for this exciting class of compounds.
References
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Yue, L., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1358757. [Link]
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Gedawy, E. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(11), 2267-2284. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Yue, L., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. [Link]
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Yue, L., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. R Discovery. [Link]
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Yue, L., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenyl-8-substituted-quinazolines as a novel class of potent and selective phosphoinositide 3-kinase p110.alpha. inhibitors. Bioorganic & medicinal chemistry, 15(17), 5837–5844. [Link]
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Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 9(4), 4186–4209. [Link]
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Castillo-García, E., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International journal of molecular sciences, 22(17), 9229. [Link]
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Validating the Biological Activity of 2-Morpholinonicotinonitrile: A Comparative Guide for Researchers
In the landscape of oncological drug discovery, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2][3][4] This guide provides a comprehensive framework for validating the biological activity of a novel small molecule, 2-Morpholinonicotinonitrile, a compound hypothesized to exhibit inhibitory effects on this critical pathway. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess new chemical entities in the PI3K inhibitor space.
The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[3][4] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[5] This recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including mTOR, to drive cell growth and proliferation while inhibiting apoptosis.[5] Given its central role, aberrant activation of this pathway is a common feature of many cancers, making it a highly attractive target for therapeutic intervention.[1][3][6]
The chemical structure of this compound, featuring a morpholine ring and a nicotinonitrile core, shares moieties with known kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[7] This structural similarity provides a strong rationale for investigating its potential as a novel inhibitor of this signaling cascade.
Experimental Validation Workflow
A multi-faceted approach is essential to comprehensively validate the biological activity of this compound. The following experimental workflow is designed to first assess its cytotoxic effects, then to elucidate its impact on the PI3K/Akt/mTOR signaling pathway, and finally to confirm its direct engagement with the target kinase.
Caption: Experimental workflow for validating the biological activity of this compound.
Phase 1: Assessing Cellular Cytotoxicity
The initial step is to determine whether this compound exerts a cytotoxic or anti-proliferative effect on cancer cells. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.
Choice of Cell Lines: We recommend using well-characterized cancer cell lines with known PI3K pathway activation, such as the breast cancer cell line MCF-7 (harboring a PIK3CA mutation) and the glioblastoma cell line U87 (PTEN-deficient).[5]
Comparative Compound: A well-characterized, potent, and selective PI3K inhibitor, such as Alpelisib (a p110α-specific inhibitor), should be used as a positive control.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: Seed MCF-7 and U87 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and Alpelisib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Value |
| U87 | Hypothetical Value | |
| Alpelisib (Control) | MCF-7 | Expected Literature Value |
| U87 | Expected Literature Value |
Phase 2: Elucidating the Mechanism of Action via Western Blotting
If this compound demonstrates significant cytotoxicity, the next step is to investigate its effect on the PI3K/Akt/mTOR signaling pathway. Western blotting is a powerful technique to detect changes in the phosphorylation status of key proteins in this pathway.[9][10] A reduction in the phosphorylation of Akt and its downstream effectors would provide strong evidence of pathway inhibition.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Seed MCF-7 or U87 cells in 6-well plates. Treat the cells with this compound at concentrations around its IC50 value for 2-4 hours.[5] Include a vehicle control and Alpelisib as a positive control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9][11]
-
Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[9][12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and total Akt.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Caption: Hypothesized mechanism of action of this compound on the PI3K/Akt/mTOR pathway.
Data Presentation: Pathway Inhibition Analysis
| Treatment | p-Akt (Ser473) / Total Akt Ratio |
| Vehicle Control | 1.0 |
| This compound (IC50) | Hypothetical Decreased Value |
| Alpelisib (Control) | Expected Significant Decrease |
Phase 3: Confirming Direct Target Engagement
While western blotting indicates pathway inhibition, it does not confirm direct binding of this compound to its putative target, PI3K. Cellular target engagement assays are essential to provide this direct evidence.[14]
Recommended Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. Competitive displacement of the probe by a test compound results in a loss of BRET signal, allowing for the quantification of intracellular affinity.[15]
Experimental Protocol: NanoBRET™ PI3K Target Engagement Assay
-
Cell Transfection: Transfect HEK293 cells with a vector expressing a NanoLuc®-PI3K fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.
-
Incubation: Incubate for 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 for target engagement.
Data Presentation: Target Engagement Affinity
| Compound | Target | NanoBRET™ IC50 (µM) |
| This compound | PI3Kα | Hypothetical Value |
| Alpelisib (Control) | PI3Kα | Expected Literature Value |
Conclusion
This guide outlines a rigorous and logical workflow for validating the biological activity of this compound as a potential inhibitor of the PI3K/Akt/mTOR pathway. By employing a combination of cellular cytotoxicity assays, mechanistic studies via western blotting, and direct target engagement assays, researchers can generate a comprehensive data package to support the continued development of this novel compound. The comparative approach, using a known inhibitor as a benchmark, ensures that the data is contextualized and allows for an objective assessment of the compound's potential.
References
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- Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
- Benjamin, D., et al. (2011). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs).
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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ABClonal. (n.d.). Western Blot Handbook & Troubleshooting Guide. ABClonal. [Link]
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Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2-Morpholinonicotinonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Morpholinonicotinonitrile, a compound whose specific hazards necessitate a meticulous approach to personal protection. Our objective is to move beyond mere compliance and instill a deep, causal understanding of why each piece of protective equipment is critical, ensuring a self-validating system of safety for you and your team.
Foundational Safety: Understanding the Hazard Profile
Before any handling protocol is established, a thorough understanding of the compound's intrinsic risks is paramount. The Globally Harmonized System (GHS) classifications for this compound dictate the required level of protection. The primary hazards associated with this compound are not to be underestimated.[1]
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Strict prohibition of ingestion. Prevention of cross-contamination from gloves to face or food is critical. |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Exposure must be minimized to the lowest reasonably achievable level, particularly for personnel of reproductive age. This hazard elevates the standard for skin and respiratory protection. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Mandates controlled disposal procedures for both the chemical and any contaminated materials to prevent environmental release. |
These classifications form the logical basis for the stringent PPE and handling protocols that follow. The suspected reproductive toxicity (Category 2) is a significant driver for enforcing a zero-tolerance policy for direct contact.[1]
The First Line of Defense: Engineering Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be engineering solutions.
All handling of this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This containment device is the most critical piece of safety equipment, protecting the user from inhaling potentially harmful aerosols or dust.
The Last Line of Defense: A Multi-Layered PPE Strategy
When engineering controls are properly used, PPE provides essential protection against incidental contact and unexpected splashes. The following multi-layered approach is mandatory.
Skin and Body Protection: The Impermeable Barrier
Dermal contact is a primary route of exposure for many chemicals.[2] For this compound, preventing skin absorption is critical due to its systemic health risks.
-
Gloves: The Critical Interface: Thin, disposable nitrile gloves are the standard for incidental chemical contact in a laboratory setting.[3] They provide an excellent barrier against brief contact with a wide range of chemicals and are latex-free, reducing the risk of allergies.[4][5] However, no single glove material is impervious to all chemicals indefinitely.[6]
Glove Selection Criteria Rationale and Protocol Material Nitrile is recommended for splash protection. It offers good chemical and abrasion resistance for general laboratory use.[3][4] Thickness A minimum thickness of 5-mil is advised for handling this compound. Thicker gloves (e.g., 8-mil) offer extended protection but may reduce dexterity.[3] Breakthrough Time Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves are for splash protection only and must be removed and discarded immediately upon any known contact with the chemical.[3] Never reuse disposable gloves.[3][5] Double Gloving For procedures with a higher risk of splash or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional layer of protection and allows for the clean removal of the outer glove if contamination occurs. -
Laboratory Coat: A certified professional lab coat with long sleeves and tight-fitting cuffs is mandatory. This protects street clothes and skin from contamination. Ensure the lab coat is buttoned completely.
-
Full Coverage: Do not leave any skin exposed. Long pants and fully enclosed, chemical-resistant shoes are required for all laboratory work.[2][7] Perforated shoes, sandals, or fabric sneakers offer inadequate protection.[7]
Eye and Face Protection: Shielding from Splashes
The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[8] They provide a seal around the eyes, protecting from splashes from any direction.[6]
-
Face Shield: When handling larger volumes (>100 mL) or performing operations with a significant risk of splashing (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[8][9] The goggles provide the primary seal, while the shield protects the rest of the face.
Respiratory Protection: An Assessment-Based Approach
While the provided Safety Data Sheet does not list inhalation as a primary hazard for this compound, the generation of aerosols or fine dust must be controlled.[1]
-
Primary Control: All work should be performed in a chemical fume hood to prevent inhalation exposure.
-
When to Consider a Respirator: If there is a potential for generating significant aerosols or dust that cannot be contained by a fume hood (e.g., during a spill cleanup), respiratory protection is necessary.
-
Consultation is Key: The selection of a respirator must be made in consultation with your institution's Environmental Health and Safety (EHS) department. This will involve a formal hazard assessment, selection of a NIOSH-approved respirator (or equivalent), and mandatory fit-testing to ensure a proper seal.[9]
Operational Plan: The Donning and Doffing Protocol
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[3] Contaminated gloves can transfer chemicals to lab coats, door handles, and skin.
Step-by-Step Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Eye and Face Protection: Put on goggles and/or face shield.
-
Gloves: Don the last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing Sequence (to be performed at the lab exit):
-
Gloves: Remove first. This is the most likely item to be contaminated. Use a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer surface of the gloves with bare skin.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Managing Contaminated Waste
Due to its aquatic toxicity, all materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a designated, sealed hazardous waste container within the laboratory.
-
Empty Containers: The original product container must also be disposed of as hazardous waste.
-
Waste Segregation: Follow all institutional and local regulations for chemical waste management. Never mix incompatible waste streams.[10]
By adhering to this comprehensive PPE strategy, you build a robust and self-validating system of safety. This approach not only protects the individual researcher but also fosters a culture of safety and responsibility that is integral to scientific excellence.
References
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- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
